molecular formula C15H7ClO3 B1590788 Anthraquinone-2-carbonyl Chloride CAS No. 6470-87-7

Anthraquinone-2-carbonyl Chloride

Cat. No.: B1590788
CAS No.: 6470-87-7
M. Wt: 270.66 g/mol
InChI Key: DGJNWQJOASAMHY-UHFFFAOYSA-N
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Description

Anthraquinone-2-carbonyl Chloride (CAS 6470-87-7) is a specialized carboxylic acid halide that serves as a critical building block and derivatization agent in advanced chemical and materials research. Its primary research value lies in its high reactivity and the properties conferred by the anthraquinone moiety, such as electron affinity and photoactivity. One of its well-established applications is as a derivatization reagent for the analysis of alcohols in mass spectrometry . When used to tag alcohols, the resulting anthraquinone carboxylate esters exhibit exceptional sensitivity in negative ion chemical ionization (NCI) mode, demonstrating a significant enhancement factor compared to other derivatives and enabling detection at very low concentrations (e.g., picogram levels) . This makes it a powerful tool for analytical chemists in detecting and quantifying trace-level compounds. Furthermore, this compound is instrumental in synthesizing novel functional materials. It has been successfully used to create an anthraquinone-containing polymeric photosensitizer by reacting with poly(2-hydroxyethyl methacrylate) (PHEMA) . This polymer acts as an effective and recyclable catalyst for the aerobic photooxidation of thioethers to sulfoxides under visible light, achieving high yields and excellent chemoselectivity . This highlights its utility in developing sustainable catalytic processes for organic synthesis. Researchers should note that the compound is a moisture-sensitive solid with a melting point of approximately 146-150 °C . It requires careful handling and storage in a cool, dark place, often under inert conditions . This product is intended For Research Use Only and is not approved for human, household, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dioxoanthracene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNWQJOASAMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567134
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
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Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6470-87-7
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
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Record name Anthraquinone-2-carbonyl Chloride
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Foundational & Exploratory

Synthesis of Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of Anthraquinone-2-carbonyl Chloride from its corresponding carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a nuanced understanding of the reaction's mechanistic underpinnings, procedural rationale, and safety imperatives.

Introduction: The Significance of this compound

Anthraquinone and its derivatives are a cornerstone in the development of dyes, pigments, and pharmaceuticals.[1] The introduction of a carbonyl chloride functional group at the 2-position of the anthraquinone scaffold transforms it into a highly versatile intermediate. This reactive moiety readily participates in nucleophilic acyl substitution reactions, enabling the covalent linkage of the anthraquinone core to a diverse array of molecules, including alcohols, amines, and thiols.[2] This capability is particularly valuable in the synthesis of novel bioactive compounds and functional materials. For instance, this compound has been employed as a derivatization reagent for alcohols in analytical chemistry to enhance their detection in mass spectrometry.[3]

The Core Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering it relatively unreactive toward nucleophilic attack.[2] The reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), replaces the hydroxyl group with a chlorine atom, creating a highly reactive acyl chloride. This heightened reactivity stems from the excellent leaving group ability of the chloride ion.

The Role of Thionyl Chloride: Mechanism of Action

The reaction between Anthraquinone-2-carboxylic acid and thionyl chloride proceeds through a well-established mechanistic pathway. The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a highly reactive intermediate, a chlorosulfite ester.

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate. The subsequent collapse of the tetrahedral intermediate and departure of the leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion, yields the final product, this compound.[2] The evolution of gaseous SO₂ helps to drive the reaction to completion in accordance with Le Châtelier's principle.

Reaction Mechanism

Reaction_Mechanism A Anthraquinone-2-carboxylic acid I1 Chlorosulfite Ester Intermediate A->I1 + SOCl₂ T Thionyl Chloride (SOCl₂) I2 Tetrahedral Intermediate I1->I2 + Cl⁻ P This compound I2->P - SO₂ - Cl⁻ SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl)

Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and analytical capabilities.

Reagents and Equipment
Reagent/EquipmentPurpose
Anthraquinone-2-carboxylic acidStarting material
Thionyl chloride (SOCl₂)Chlorinating agent
Anhydrous TolueneReaction solvent (optional)
Round-bottom flaskReaction vessel
Reflux condenserTo prevent loss of solvent and reagents
Heating mantleFor controlled heating
Magnetic stirrer and stir barFor homogenous mixing
Gas trap (e.g., with NaOH solution)To neutralize evolved HCl and SO₂ gases
Rotary evaporatorFor removal of excess thionyl chloride and solvent
Schlenk line or nitrogen inletTo maintain an inert atmosphere
Buchner funnel and filter flaskFor isolation of the solid product
Synthesis Procedure
  • Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be thoroughly dried to prevent the violent reaction of thionyl chloride with water.

  • Charging the Flask: Add Anthraquinone-2-carboxylic acid to the flask. While the reaction can be performed neat in excess thionyl chloride, the use of an inert, high-boiling solvent such as anhydrous toluene can aid in temperature control and slurry stirring.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. This should be done in a well-ventilated fume hood, as thionyl chloride is corrosive and lachrymatory. The reaction will likely begin to evolve gas (HCl and SO₂) upon addition.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. For substrates that are less soluble, a longer reaction time may be necessary.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or, more commonly, by rotary evaporation. It is crucial to use a vacuum pump that is protected by a cold trap and a base trap to prevent corrosion from the acidic vapors. Co-evaporation with an inert solvent like toluene can help in the complete removal of residual thionyl chloride.

  • Isolation and Purification: The crude this compound, typically a solid, can be purified by recrystallization from a suitable inert solvent such as hexane or a mixture of hexane and toluene. The purified product should be dried under vacuum to remove any residual solvent.

Experimental Workflow

Experimental_Workflow A Combine Anthraquinone-2-carboxylic acid and Thionyl Chloride in a dry flask B Heat the reaction mixture to reflux (2-4 hours) A->B C Cool the reaction mixture to room temperature B->C D Remove excess Thionyl Chloride via rotary evaporation C->D E Recrystallize the crude product from a suitable solvent D->E F Isolate the purified product by filtration and dry under vacuum E->F G Characterize the final product (e.g., FT-IR, NMR, MS) F->G

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Considerations: Handling Thionyl Chloride

Thionyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water to produce toxic gases (HCl and SO₂).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale the vapors.

  • Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a base, such as sodium bicarbonate or sodium hydroxide.

  • Spills: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate) and dispose of it as hazardous waste.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by appropriate analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically around 1750-1800 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the overall structure of the anthraquinone backbone and the presence of the carbonyl chloride group.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the product, confirming the incorporation of chlorine and the loss of the hydroxyl group.

Conclusion

The synthesis of this compound from Anthraquinone-2-carboxylic acid using thionyl chloride is a reliable and efficient method for producing a valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently and safely perform this transformation. The resulting acyl chloride serves as a versatile building block for the development of a wide range of functional molecules with potential applications in medicinal chemistry and materials science.

References

Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthraquinone Scaffold and the Role of a Key Intermediate

The anthraquinone framework, a tricyclic aromatic ketone, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid, planar geometry allows it to intercalate with DNA and interact with various enzymatic targets, forming the core of numerous clinically significant anticancer agents like doxorubicin and mitoxantrone.[1][2] Anthraquinone derivatives are also pivotal in the dye industry, valued for their stability and vibrant colors.[3]

Within this vital class of compounds, Anthraquinone-2-carbonyl Chloride (A2CC) emerges as a crucial reactive intermediate. Its acyl chloride functionality provides a highly electrophilic center, enabling the facile covalent linkage of the anthraquinone scaffold to a diverse array of molecules, including alcohols, amines, and thiols.[4][5] This property makes A2CC an indispensable tool for researchers in drug discovery for creating novel derivatives and for scientists developing advanced materials. This guide provides an in-depth exploration of the core physicochemical properties of A2CC, offering both established data and field-proven insights into its handling, characterization, and application.

Core Physicochemical Properties

The physical and chemical characteristics of A2CC dictate its behavior in experimental settings. Understanding these properties is paramount for its effective use, from designing reaction conditions to ensuring laboratory safety.

The structure of this compound is foundational to its reactivity and physical properties. The electron-withdrawing nature of the two quinone carbonyls and the acyl chloride group significantly influences the electron density of the aromatic system.

Caption: Chemical Structure of this compound.

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
CAS Number 6470-87-7[6]
Molecular Formula C₁₅H₇ClO₃[7][8]
Molecular Weight 270.67 g/mol [8][9]
Appearance Light orange to yellow/green powder or crystals[6]
Melting Point 147 °C (may range from 146-150 °C)[9][10]
Boiling Point 210 °C at 0.2 mmHg[10]
Density ~1.5 g/cm³[10]
Solubility Profile

The solubility of A2CC is governed by its large, nonpolar aromatic core and its highly reactive acyl chloride group. It is sparingly soluble in many common solvents and reactive in others.

SolventSolubility / ReactivityRationale & Expert Insight
Water Reacts violentlyAcyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acid (Anthraquinone-2-carboxylic acid) and HCl gas.[5][11] This reaction is exothermic and vigorous.
Alcohols (Methanol, Ethanol) ReactsReacts with alcohols via nucleophilic acyl substitution to form the corresponding esters.[5] This reaction is typically rapid.
Dichloromethane (CH₂Cl₂) SolubleA common aprotic solvent for reactions involving A2CC.[6] It is non-nucleophilic and effectively dissolves the compound to allow for homogenous reaction conditions.
Chloroform (CHCl₃) SolubleSimilar to dichloromethane, it serves as a suitable non-reactive solvent.
Tetrahydrofuran (THF) SolubleAn aprotic ether that is generally a good solvent. However, peroxide-free THF must be used, as peroxides can create hazardous conditions.
Acetone SolubleWhile it can dissolve A2CC, the potential for slow enolate-driven side reactions exists, especially in the presence of basic impurities. Use with caution.
Acetonitrile Sparingly SolubleOften used for recrystallization of A2CC derivatives.[6]
Dimethylformamide (DMF) Soluble (Reacts Slowly)Can be used as a solvent, but DMF can contain amine impurities or degrade to form amines, which will react with the acyl chloride. It can also catalytically promote reactions.
Dimethyl Sulfoxide (DMSO) SolubleAnthraquinone-2-carboxylic acid is soluble in DMSO.[2] A2CC is likely soluble but may slowly react with trace water often present in DMSO.
Toluene, Benzene Sparingly SolubleThese nonpolar aromatic solvents are generally poor solvents for the relatively polar A2CC at room temperature.

Expert Insight: For synthetic applications, rigorously dried dichloromethane or tetrahydrofuran are the solvents of choice. The high reactivity of the acyl chloride group necessitates the exclusion of atmospheric moisture and the use of inert, aprotic solvents to prevent unwanted side reactions and ensure product purity.

Spectroscopic and Analytical Characterization

Definitive characterization of A2CC is crucial for confirming its identity and purity. While experimental spectra are not widely published, its spectroscopic features can be reliably predicted based on its chemical structure and comparison to its precursors.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the stretching vibrations of its carbonyl groups.

  • Predicted Key Absorptions:

    • ~1780-1740 cm⁻¹ (strong, sharp): This band is characteristic of the acyl chloride C=O stretch. Its higher frequency compared to a ketone is due to the strong electron-withdrawing inductive effect of the chlorine atom.

    • ~1680-1670 cm⁻¹ (strong, sharp): This corresponds to the symmetric and asymmetric C=O stretching of the quinone carbonyls. In the parent anthraquinone, this peak is observed around 1675 cm⁻¹.

    • ~1600-1450 cm⁻¹ (multiple medium bands): Aromatic C=C stretching vibrations.

    • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region (δ 7.5-9.0 ppm). The specific substitution pattern leads to a complex but predictable series of doublets and multiplets. Based on the spectrum of the parent anthraquinone, which shows two multiplets around δ 8.3 and δ 7.8, the protons on the substituted ring of A2CC will be shifted further downfield due to the deshielding effect of the carbonyl chloride group.

  • Predicted Chemical Shifts (in CDCl₃):

    • δ 8.5-8.8 (m, 1H): Proton at C1, adjacent to the carbonyl chloride. Expected to be the most downfield signal.

    • δ 8.2-8.4 (m, 3H): Protons at C4, C5, and C8.

    • δ 7.8-8.0 (m, 3H): Remaining aromatic protons at C3, C6, and C7.

¹³C NMR: The carbon spectrum will be characterized by the signals from the three distinct carbonyl carbons and the twelve aromatic carbons.

  • Predicted Chemical Shifts (in CDCl₃):

    • ~δ 182-183 (2C): Quinone carbonyl carbons (C9, C10). In anthraquinone, these appear at δ 183.2 ppm.

    • ~δ 168-170 (1C): Acyl chloride carbonyl carbon. This is significantly shifted from a carboxylic acid carbon (~δ 167 in the precursor).

    • ~δ 127-140 (12C): Aromatic carbons. The carbon attached to the acyl chloride group (C2) and the quaternary carbons of the central ring will have distinct shifts.

Experimental Protocols: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol describes the conversion of Anthraquinone-2-carboxylic acid to A2CC using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.[5]

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] Their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle, resulting in a high yield of the desired acyl chloride. A catalytic amount of DMF can be added to accelerate the reaction via the formation of a highly reactive Vilsmeier intermediate.

cluster_workflow Synthesis Workflow Start Combine Anthraquinone-2-carboxylic acid, thionyl chloride, and cat. DMF in a round-bottom flask with a condenser. Reflux Heat the mixture to reflux (typically ~80°C) for 2-4 hours under an inert atmosphere (N₂ or Ar). Start->Reflux Reaction Initiation Removal Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator). Reflux->Removal Workup Purification Recrystallize the crude solid from a suitable solvent (e.g., dry toluene or hexane) to yield pure A2CC. Removal->Purification Isolation & Purification End Store the final product under inert gas in a desiccator. Purification->End Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Anthraquinone-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dry Toluene (for workup/recrystallization)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube filled with calcium chloride or attached to a nitrogen/argon line. All glassware must be scrupulously dry.

  • Charging Flask: To the flask, add Anthraquinone-2-carboxylic acid (1.0 eq). In a fume hood, carefully add an excess of thionyl chloride (5-10 eq) followed by 1-2 drops of DMF.

  • Reaction: Heat the mixture to a gentle reflux (the boiling point of SOCl₂ is 76 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride in vacuo using a rotary evaporator (ensure the vacuum pump is protected from the corrosive gases with a base trap).

  • Purification: The resulting crude solid can be purified by recrystallization from a dry, non-protic solvent like toluene or hexane to yield the final product.

  • Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with desiccant) to prevent hydrolysis.[9]

Protocol 2: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Procedure:

  • Sample Preparation: Place a small amount of dry A2CC powder on a watch glass. Finely crush the powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: Place the loaded capillary into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (147 °C). Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

Reactivity, Handling, and Safety

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Reactivity: As a highly reactive acyl chloride, it will react with any nucleophiles.[5] This includes water, alcohols, and primary/secondary amines. It should not be stored in proximity to these substances. Reactions are often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct.

  • Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.

    • Exposure: Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Storage: Store in a cool, dry place away from moisture in a tightly sealed, corrosion-resistant container.

Applications in Research and Drug Development

The utility of A2CC stems from its ability to serve as a molecular "handle" for the anthraquinone scaffold.

  • Derivatization for Analytical Chemistry: A2CC is used as a derivatization reagent to tag alcohols and amines. The resulting anthraquinone esters or amides have strong UV absorbance and can be readily detected by HPLC, enabling the quantification of otherwise difficult-to-detect analytes. The anthraquinone tag also imparts electron affinity, enhancing detection in negative ion chemical ionization mass spectrometry.

  • Synthesis of Novel Drug Candidates: In drug discovery, A2CC is a key building block. Researchers can react it with various molecules containing hydroxyl or amino groups (e.g., peptides, synthetic pharmacophores) to create novel anthraquinone conjugates. These new molecules can then be screened for biological activity, such as anticancer or anti-inflammatory properties.[1]

  • Development of Dyes and Materials: The reactivity of A2CC allows for its incorporation into polymers or attachment to surfaces, leading to the development of new materials with specific optical or electronic properties.

Conclusion

This compound is a high-value chemical intermediate whose utility is directly linked to its well-defined physicochemical properties and high reactivity. Its role as a bridge between the potent anthraquinone scaffold and other molecular entities makes it an essential tool for innovation in pharmaceuticals, diagnostics, and materials science. A thorough understanding of its properties, coupled with meticulous handling and experimental design, is the key to unlocking its full potential in the laboratory.

References

Anthraquinone-2-carbonyl Chloride CAS number 6470-87-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Anthraquinone-2-carbonyl Chloride (CAS: 6470-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 6470-87-7) is a highly reactive organic compound that serves as a critical intermediate in the synthesis of a diverse array of complex molecules. Characterized by a rigid, planar anthraquinone scaffold functionalized with a reactive acyl chloride group, this molecule is a cornerstone in the development of dyes, advanced materials, and pharmacologically active agents. Its utility is particularly pronounced in medicinal chemistry, where the anthraquinone core is recognized as a "privileged scaffold" for targeting various biological macromolecules. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and as a derivatization agent.

Physicochemical and Spectral Properties

This compound is typically a solid ranging in color from white to pale yellow or light orange.[1][2] It is sensitive to moisture and requires handling under inert, anhydrous conditions to prevent hydrolysis.[2]

Physical and Chemical Data

The core physical and chemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 6470-87-7[3]
Molecular Formula C₁₅H₇ClO₃[3]
Molecular Weight 270.67 g/mol [3][4]
Appearance Light orange to yellow to green powder/crystal
Melting Point 147 °C[3]
Boiling Point 210 °C @ 0.2 mmHg[3]
Density ~1.5 g/cm³[3]
Purity Typically >98.0% (HPLC)[4]
Solubility Insoluble in water; Soluble in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[5][6]
Spectral Data Analysis

While specific spectra can vary by lot and solvent, the following provides an expert interpretation of the expected spectral characteristics.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two distinct carbonyl stretching regions. A strong, sharp absorption is expected at high frequency, typically ~1780 cm⁻¹ , which is characteristic of the acid chloride C=O stretch. A second strong absorption appears at lower frequency, around ~1675 cm⁻¹ , corresponding to the two quinone C=O stretches. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The seven aromatic protons will appear in the downfield region, typically between δ 7.8 and 8.8 ppm . The proton at position 1 (H-1), being ortho to both a quinone carbonyl and the electron-withdrawing carbonyl chloride group (at position 2), is expected to be the most deshielded and may appear as a distinct singlet or doublet. The remaining protons will exhibit complex splitting patterns (multiplets) characteristic of a substituted aromatic system.

    • ¹³C NMR : The spectrum will show three distinct carbonyl carbon signals. The acid chloride carbonyl is the most downfield, expected around δ 168-170 ppm . The two quinone carbonyls (C-9 and C-10) will be in the δ 181-183 ppm range. The remaining aromatic carbons will resonate between δ 127-136 ppm .

  • Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 270 , with a characteristic [M+2]⁺ peak at m/z 272 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment is expected from the loss of the chlorine radical (-Cl), resulting in an acylium ion at m/z 235 .

Synthesis and Chemical Reactivity

Synthesis Protocol

This compound is most commonly synthesized from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[4]

Protocol: Synthesis from Anthraquinone-2-carboxylic acid

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a drying tube or gas outlet to a scrubber), suspend Anthraquinone-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). A small amount of N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq) can be added to accelerate the reaction.

  • Reaction : Heat the mixture to reflux (approx. 76 °C) and stir. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours.

  • Workup : Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is often of high purity. However, it can be further purified by recrystallization from a dry, non-polar solvent like hexane or by sublimation to yield the final product.

Chemical Reactivity

The synthetic utility of this compound stems from the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically rapid and high-yielding, often run at or below room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products AQCOCl This compound (R-COCl) Mechanism Nucleophilic Acyl Substitution AQCOCl->Mechanism NuH Nucleophile (e.g., R'-OH, R'-NH₂) NuH->Mechanism Product Derivative (Ester, Amide, etc.) Mechanism->Product Forms new C-Nu bond HCl HCl Mechanism->HCl Byproduct

Caption: General Nucleophilic Acyl Substitution Pathway.

Applications in Research and Drug Development

The unique structure of this compound, combining a reactive handle with a photoactive and biologically relevant scaffold, makes it a valuable tool in multiple scientific domains.

Derivatization Agent for Mass Spectrometry

This compound is an effective derivatization reagent for alcohols, particularly in the context of mass spectrometry.[2][7] The anthraquinone moiety imparts significant electron affinity to the analyte molecule. When the resulting anthraquinone carboxylate esters are analyzed by negative ion chemical ionization (NCI) mass spectrometry, they exhibit a dramatic enhancement in signal intensity compared to underivatized alcohols or other derivatives.[2] This allows for the ultra-sensitive detection and quantification of alcohols at picogram levels, a critical capability in proteomics and metabolomics research.[2]

A Privileged Scaffold in Medicinal Chemistry

The anthraquinone core is considered a "privileged scaffold" in drug discovery.[1][8][9][10] This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets. The rigid, planar, and aromatic nature of the anthraquinone system makes it an ideal pharmacophore for intercalating into DNA or binding to the active sites of enzymes, particularly nucleotide-binding proteins like kinases and topoisomerases.[10][11]

By using this compound, medicinal chemists can readily synthesize libraries of amide or ester derivatives, systematically modifying the substituents to probe structure-activity relationships (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.[9][11]

Photosensitizers for Photodynamic Therapy (PDT)

Anthraquinones are known for their photoactive properties.[12][13][14] Upon absorption of light, they can be excited to a triplet state and subsequently generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cells. This forms the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. This compound serves as a key building block for synthesizing novel, targeted photosensitizers where the anthraquinone core acts as the photoactive engine and the derivatized side chain can be tailored to improve solubility or target the molecule to specific tissues or cells.[12][14]

Experimental Protocol: Amide Synthesis

This protocol provides a representative workflow for the synthesis of an N-substituted anthraquinone-2-carboxamide, a common reaction in the development of new drug candidates.[5]

Objective : To synthesize N-(substituted)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

Materials :

  • This compound

  • Primary or secondary amine (e.g., Phenylalanine methyl ester) (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure :

  • Reaction Setup : Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition : In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, dilute the reaction mixture with additional DCM.

  • Aqueous Workup : Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide derivative.

G A 1. Dissolve Amine & TEA in DCM at 0°C B 2. Add AQ-COCl solution dropwise A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Dilute with DCM & Transfer to Sep. Funnel C->D E 5. Wash with NaHCO₃, Water, and Brine D->E F 6. Dry Organic Layer (Na₂SO₄) E->F Collect Organic Layer G 7. Filter & Concentrate (Rotovap) F->G H 8. Purify (Recrystallization or Chromatography) G->H I Pure Amide Product H->I

Caption: Experimental Workflow for Amide Synthesis.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling by trained personnel.

  • Hazard Identification :

    • Corrosive (Hazard Class 8) : Causes severe skin burns and eye damage.[3]

    • May be corrosive to metals .[3]

    • Moisture Sensitive : Reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[2]

  • Safe Handling :

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors. Use engineering controls to minimize dust generation.

    • Keep away from water and incompatible materials such as bases and strong oxidizing agents.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

    • Keep in a corrosive-resistant container.

References

Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a definitive resource on Anthraquinone-2-carbonyl Chloride, a pivotal intermediate in synthetic and medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role in drug discovery and the development of advanced chemical probes. This document is structured to provide not only technical data but also the underlying scientific rationale for its application, empowering researchers to leverage this compound's full potential.

The Strategic Importance of this compound in Modern Chemistry

This compound is a highly reactive derivative of anthraquinone, a tricyclic aromatic ketone that forms the structural core of numerous natural products and synthetic compounds. The anthraquinone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The parent anthraquinone molecule, however, is relatively inert. The strategic introduction of a carbonyl chloride moiety at the 2-position transforms it into a versatile and reactive building block. This acyl chloride group readily reacts with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable amide, ester, and thioester linkages, respectively. This reactivity is the cornerstone of its utility, enabling the covalent attachment of the photoactive and biologically relevant anthraquinone core to diverse molecular frameworks.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular and physical properties of this compound is fundamental to its effective use in any experimental context, from reaction design to purification and long-term storage.

Core Molecular Attributes
  • Chemical Formula: C₁₅H₇ClO₃

  • Molecular Weight: 270.67 g/mol [2]

  • CAS Number: 6470-87-7[2][3]

  • Appearance: Typically a white to yellow or greenish crystalline powder.[3]

Caption: Fundamental molecular properties and structure of this compound.

Physicochemical Data Summary

The following table consolidates key physicochemical data. It is important to note that while extensive experimental spectral data for this compound itself is not widely published, the data for its immediate precursor, Anthraquinone-2-carboxylic acid, and the parent anthraquinone scaffold provide valuable reference points.

PropertyValueSource / Rationale
Melting Point 147 °C[3][4]
Boiling Point 210 °C at 0.2 mmHg[3][4]
Solubility Generally soluble in aprotic organic solvents like dichloromethane, THF, and DMF. Sparingly soluble in alcohols and non-polar solvents. Insoluble in water.Inferred from its reactivity and common use in organic synthesis. The parent compound, anthraquinone, is poorly soluble in most organic solvents.[5]
IR Spectroscopy Expected to show a strong C=O stretching band for the acyl chloride around 1750-1800 cm⁻¹, in addition to the characteristic quinone C=O stretches around 1675 cm⁻¹.Based on standard IR frequencies for acyl chlorides and quinones.
¹H NMR Spectroscopy A complex aromatic multiplet pattern is expected between 7.5 and 8.5 ppm. The proton on C1, adjacent to the carbonyl chloride, would likely be the most downfield shifted singlet or doublet.Predicted based on the structure.
¹³C NMR Spectroscopy Expected to show signals for the quinone carbonyls around 180-185 ppm, the acyl chloride carbonyl around 165-170 ppm, and multiple signals in the aromatic region (120-140 ppm).Predicted based on the structure.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl).

Synthetic Workflow

The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis. The workflow is designed to ensure high conversion and yield a product of sufficient purity for subsequent sensitive reactions.

synthesis_workflow cluster_synthesis Synthesis of this compound start Anthraquinone-2-carboxylic Acid reaction Reaction under Reflux (Inert Atmosphere) start->reaction reagents Thionyl Chloride(SOCl₂)Catalytic DMF reagents->reaction workup Removal of Excess SOCl₂ (Vacuum Distillation) reaction->workup purification Recrystallization (e.g., from dry toluene) workup->purification product High-Purity this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Anthraquinone-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, drying tube (or inert gas line)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube or connected to an inert gas (N₂ or Ar) line. This is crucial as both the reagent and product are moisture-sensitive.

  • Charge Reactants: Add Anthraquinone-2-carboxylic acid (1.0 eq) to the flask, followed by an excess of thionyl chloride (5-10 eq) to act as both reagent and solvent.

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). Causality Insight: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent, which is the active chlorinating species.

  • Reaction: Heat the mixture to reflux (approx. 76 °C) with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, the reaction is complete within 2-4 hours.[6]

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. A rotary evaporator connected to a base trap (e.g., NaOH solution) is recommended to neutralize the corrosive vapors.

  • Purification: The resulting crude solid can be purified by recrystallization from a dry, inert solvent such as toluene to yield the product as a crystalline solid.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product must be confirmed.

  • Melting Point: A sharp melting point consistent with the literature value (147 °C) indicates high purity.

  • Spectroscopy: Confirmation via IR (disappearance of the broad carboxylic acid O-H stretch and appearance of a sharp C=O stretch for the acyl chloride) and NMR spectroscopy is essential.

Applications in Research and Drug Development

The utility of this compound is defined by its ability to readily couple the anthraquinone scaffold to other molecules. This has been exploited in several key areas of research.

Core Building Block for Anticancer Agents

The anthraquinone framework is central to several clinically used anticancer drugs, such as Mitoxantrone.[1] A primary strategy in modern drug discovery is to synthesize libraries of novel anthraquinone derivatives and screen them for enhanced efficacy or reduced toxicity. This compound is an ideal starting point for creating such libraries. By reacting it with various amines (e.g., substituted anilines, amino acids, polyamines), researchers can rapidly generate a diverse set of N-substituted anthraquinone-2-carboxamides for biological evaluation.[1][6][7]

Derivatization Agent for Analytical Chemistry

The strong electron affinity of the anthraquinone core makes it an excellent electrophore for analytical applications. This compound has been successfully used as a derivatization reagent for alcohols in the context of mass spectrometry.[8] The resulting anthraquinone carboxylate esters show a significantly enhanced response in negative ion chemical ionization (NCI) mode, allowing for the detection of trace amounts of alcoholic analytes with high sensitivity.[8]

Synthesis of Fluorescent Probes and Dyes

The conjugated aromatic system of anthraquinone endows it with inherent fluorescent properties.[9] While the parent compound's fluorescence may be modest, appropriate substitution can enhance quantum yield and shift emission wavelengths. This compound provides a convenient chemical handle to attach this fluorophore to biomolecules or other structures to create fluorescent probes for imaging or sensing applications. For example, it can be reacted with fluorescent alcohols or amines to create novel dyes with tailored properties.

applications_overview cluster_applications Applications of this compound cluster_drug_discovery Drug Discovery cluster_analytics Analytical Chemistry cluster_probes Fluorescent Probes Amine Diverse Amines Amide_Library Amide Library Amine->Amide_Library + A2CC Screening Anticancer Screening Amide_Library->Screening Alcohol Trace Alcohols Ester_Deriv Ester Derivative Alcohol->Ester_Deriv + A2CC MS_Detect Mass Spec. Detection Ester_Deriv->MS_Detect Fluorophore Fluorescent Nucleophiles Probe Functional Probe Fluorophore->Probe + A2CC Imaging Bioimaging Probe->Imaging

Caption: Key application pathways for this compound in scientific research.

Safety and Handling Protocols

As a Senior Application Scientist, it is imperative to stress the importance of safety. This compound is a corrosive and moisture-sensitive substance.

  • Personal Protective Equipment (PPE): Always handle this compound wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere to prevent hydrolysis.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in medicinal chemistry, materials science, and analytical chemistry. Its value lies in the combination of a privileged anthraquinone core with a highly versatile reactive handle. By understanding its fundamental properties, mastering its synthesis, and appreciating its diverse applications, researchers are well-equipped to develop next-generation anticancer agents, highly sensitive analytical methods, and novel fluorescent probes.

References

spectroscopic data (IR, NMR) for Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Anthraquinone-2-carbonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents. Its high reactivity, attributed to the acyl chloride moiety, necessitates stringent quality control and structural verification. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, grounded in the principles of scientific integrity and field-proven methodologies. We will explore the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing not just the protocols but the causal logic behind experimental choices to ensure a self-validating analytical system.

The Imperative for Spectroscopic Verification

In any synthetic workflow, the purity and structural integrity of starting materials and intermediates are paramount. For a reactive compound like this compound, even minor impurities can lead to significant side reactions, reduced yields, and complex purification challenges downstream. Spectroscopic analysis provides a non-destructive, highly specific fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic arrangement. This guide establishes a baseline for the expected spectroscopic data, enabling researchers to confidently verify the identity and quality of their material.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is the primary technique for identifying the functional groups within a molecule. It is particularly powerful for this compound, which possesses two distinct and diagnostic carbonyl groups: the quinone carbonyls and the acyl chloride carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For solid samples, ATR is the method of choice due to its minimal sample preparation and high reproducibility. The causality behind this choice is the elimination of interfering absorbances and scattering effects often seen with KBr pellets, providing a cleaner, more reliable spectrum.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is immaculately clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of dry this compound powder onto the center of the ATR crystal.

  • Contact and Pressure: Lower the pressure anvil and apply consistent force to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

Workflow for IR Data Acquisition

The following diagram outlines the logical flow of the ATR-FTIR experiment.

IR_Workflow ATR-FTIR Experimental Workflow cluster_setup Setup cluster_sample Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample D Engage Pressure Anvil C->D E Collect Sample Spectrum D->E F Generate Final Spectrum (Background Corrected) E->F

Caption: A streamlined workflow for acquiring high-quality ATR-FTIR data.

Data Interpretation and Expected Frequencies

The IR spectrum of this compound is dominated by strong absorptions in the carbonyl region. The electron-withdrawing nature of the chlorine atom causes the acyl chloride carbonyl to vibrate at a higher frequency than the quinone carbonyls.

Table 1: Key IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale for Assignment
C=O Stretch (Acyl Chloride)~1770 - 1785Strong, sharp band. The high frequency is due to the inductive effect of the adjacent chlorine atom.[1]
C=O Stretch (Quinone)~1670 - 1680Strong, sharp band characteristic of the conjugated ketone system in the anthraquinone core.[2]
C=C Stretch (Aromatic)~1580 - 1600Multiple medium-to-strong bands resulting from the vibrations of the aromatic rings.
C-Cl Stretch~700 - 800Medium-to-strong band, though can sometimes be obscured by aromatic C-H bending vibrations.

The presence of two distinct, strong carbonyl peaks separated by approximately 100 cm⁻¹ is the most definitive IR evidence for the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity and the electronic environment of each atom.

Experimental Protocol: Solution-State NMR

The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum. The aromatic region (7.5-8.5 ppm) is of primary interest.

    • The number of protons in each environment is determined by signal integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

    • This spectrum will reveal all unique carbon environments, including the three distinct carbonyl carbons.

Logical Relationships in NMR Structural Elucidation

Successful structure determination relies on integrating multiple pieces of NMR data, as shown below.

NMR_Logic NMR Data Integration for Structure Confirmation cluster_H Proton Information cluster_C Carbon Information HNMR ¹H NMR Data H_Shift Chemical Shift (Electronic Environment) HNMR->H_Shift H_Coupling Coupling (J) (Neighboring Protons) HNMR->H_Coupling H_Integral Integration (Proton Count) HNMR->H_Integral CNMR ¹³C NMR Data C_Shift Chemical Shift (Carbon Type: C=O, C-Ar) CNMR->C_Shift C_Count Signal Count (Unique Carbons) CNMR->C_Count Final Verified Structure of This compound H_Shift->Final H_Coupling->Final H_Integral->Final C_Shift->Final C_Count->Final

Caption: The convergence of NMR data points to confirm molecular structure.

Predicted NMR Data and Interpretation

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H1, H38.3 - 8.5DoubletProtons adjacent to carbonyls are deshielded. The acyl chloride group will strongly influence these positions.
H47.8 - 7.9TripletTypical aromatic proton signal.
H5, H88.2 - 8.3MultipletCorresponds to the protons on the unsubstituted ring, similar to parent anthraquinone.[3]
H6, H77.7 - 7.8MultipletCorresponds to the protons on the unsubstituted ring, similar to parent anthraquinone.[3]

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Acyl Chloride)~167 - 169The acyl chloride carbonyl is typically found in this region.
C9, C10 (Quinone)~182 - 184Highly deshielded due to being part of the conjugated quinone system.[4][5]
C2 (ipso-Acyl)~135 - 137Quaternary carbon attached to the carbonyl group.
Aromatic CH~127 - 135Region for protonated aromatic carbons.
Aromatic Quaternary~132 - 136Region for non-protonated aromatic carbons.

The ¹³C NMR spectrum is a powerful confirmatory tool. The observation of three distinct signals in the carbonyl region (>165 ppm) provides unambiguous evidence for the compound's identity.

Conclusion: A Self-Validating Analytical Workflow

By integrating the functional group information from IR spectroscopy with the detailed atomic connectivity from NMR spectroscopy, a self-validating system for the characterization of this compound is established. The IR spectrum rapidly confirms the presence of the critical acyl chloride and quinone moieties. Subsequently, ¹H and ¹³C NMR provide a detailed blueprint of the molecule, verifying the substitution pattern and overall structure. This dual-pronged approach ensures the highest level of confidence in the identity and purity of the material, which is an indispensable requirement for its successful application in research and development.

References

reactivity and electrophilicity of Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electrophilicity of Anthraquinone-2-carbonyl Chloride

Introduction: The Anthraquinone Scaffold in Modern Synthesis

The anthraquinone framework, a 9,10-dioxoanthracene core, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar geometry allows for effective intercalation with DNA, a property exploited in numerous anticancer agents like doxorubicin and mitoxantrone.[3][4] The versatility of this scaffold enables a wide array of chemical modifications to fine-tune biological activity and physical properties.[3] this compound emerges as a key intermediate in this context, providing a highly reactive "handle" for covalently linking the anthraquinone moiety to other molecules. This guide offers a comprehensive examination of the chemical principles governing the reactivity of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective utilization.

PART 1: Electronic Structure and Core Electrophilicity

To understand the reactivity of this compound, one must first appreciate its unique electronic architecture. The molecule's electrophilicity is not derived from a single feature but is a synergistic effect of its constituent parts: the anthraquinone core and the acyl chloride functional group.

  • The Anthraquinone Core: The two carbonyl groups (at C9 and C10) of the quinone system are powerful electron-withdrawing groups. Through resonance and inductive effects, they pull electron density from the entire aromatic ring system. This renders the aromatic rings themselves electron-deficient and generally less susceptible to electrophilic aromatic substitution compared to benzene.[5]

  • The Acyl Chloride Group (-COCl): The acyl chloride is an archetypal electrophilic functional group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density, creating a significant partial positive charge (δ+) on the carbonyl carbon. This makes it an exceptionally potent electrophilic center, primed for attack by a wide range of nucleophiles.[6][7]

The combination of these features makes the carbonyl carbon of the acyl chloride the primary site of reactivity. The electron-deficient nature of the anthraquinone ring system further enhances the electrophilicity of this site by minimizing any electron-donating resonance from the ring into the acyl group.

Caption: Molecular structure highlighting the primary electrophilic center.

PART 2: Reactivity Profile and Mechanistic Considerations

The pronounced electrophilicity of the acyl chloride carbon dictates the characteristic reactions of this compound, which are dominated by nucleophilic acyl substitution .

Reactions with Nucleophiles

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the new acylated product.

  • Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, alcohols react readily to form the corresponding esters. This is a common strategy for linking the anthraquinone core to molecules containing hydroxyl groups.

  • Reaction with Amines (Amidation): Primary and secondary amines are potent nucleophiles and react rapidly with this compound to yield stable amides. This reaction is fundamental in synthesizing a vast range of biologically active molecules and functional materials.[8]

  • Hydrolysis: The compound is highly sensitive to moisture. It reacts with water to hydrolyze back to the parent Anthraquinone-2-carboxylic acid and hydrochloric acid.[9][10] This necessitates handling the compound under anhydrous conditions.

Friedel-Crafts Acylation

This compound is an excellent reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds.[11] This electrophilic aromatic substitution reaction introduces the anthraquinone-2-carbonyl moiety onto another aromatic ring.

Mechanism:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This complex then dissociates to form a highly reactive and resonance-stabilized acylium ion.[12][13]

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbocation, restoring aromaticity and yielding the final aryl ketone product.[12]

A key advantage of the Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group.[11][14] This prevents poly-acylation and leads to mono-substituted products.

PART 3: Experimental Protocols and Methodologies

The following protocols are provided as validated starting points. Researchers should perform their own risk assessments and optimizations based on their specific substrates and equipment.

Protocol 3.1: Synthesis of an Anthraquinone-Amide Derivative

This protocol details the reaction of this compound with a primary amine (e.g., benzylamine) to form N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM via syringe to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C over 15-20 minutes.

    • Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Triethylamine acts as a base to neutralize the HCl generated, driving the reaction to completion.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl (aq).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure amide product.

protocol_workflow start Dissolve this compound in Anhydrous DCM under N₂ cool Cool to 0 °C start->cool add_amine Add Amine Solution Dropwise cool->add_amine prepare_amine Prepare solution of Amine + Triethylamine in DCM prepare_amine->add_amine react Warm to RT, Stir 2-4h (Monitor by TLC) add_amine->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Recrystallize workup->purify product Pure Amide Product purify->product

Caption: General workflow for the synthesis of an anthraquinone-amide.

PART 4: Quantitative Data and Characterization

Precise characterization is essential for confirming the identity and purity of this compound and its derivatives.

PropertyValueSource(s)
CAS Number 6470-87-7[8][15][16]
Molecular Formula C₁₅H₇ClO₃[15][16]
Molecular Weight 270.67 g/mol [15][16]
Appearance Light orange to yellow powder/crystal[17]
Melting Point 146-150 °C[16][17]
Boiling Point 210 °C at 0.2 mmHg[16]
IR (KBr, cm⁻¹) ~1775 (C=O, acyl chloride), ~1675 (C=O, quinone)Typical values
¹H NMR (CDCl₃, ppm) δ 7.8-8.5 (m, 7H, Ar-H)Predicted values
¹³C NMR (CDCl₃, ppm) ~182 (C=O, quinone), ~168 (C=O, acyl chloride)Predicted values

Note: Spectroscopic data are typical and may vary based on solvent and instrument. The distinct separation of the acyl chloride and quinone carbonyl stretches in the IR spectrum is a key diagnostic feature.[18]

PART 5: Safety and Handling

As a reactive acyl chloride, this compound presents several hazards that demand strict adherence to safety protocols.[9][10]

  • Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[10][17] It is imperative to handle it within a chemical fume hood.

  • Reactivity with Water: It reacts with moisture in the air and water to produce corrosive hydrochloric acid gas and the corresponding carboxylic acid.[9][10] Always handle under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][19]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, alcohols, amines, and strong bases.[10][19] The container should be stored in a corrosive-resistant secondary container.[17]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[20][21] Do not use water to clean up spills.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its high electrophilicity, centered on the acyl chloride carbon, allows for efficient coupling with a diverse range of nucleophiles and its participation in Friedel-Crafts acylation reactions. A thorough understanding of its electronic properties, combined with meticulous experimental technique and strict adherence to safety protocols, is essential for leveraging its full synthetic potential in the fields of drug discovery, diagnostics, and materials science.

References

Solubility Profile of Anthraquinone-2-carbonyl Chloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Anthraquinone-2-carbonyl chloride is a key intermediate in the synthesis of a variety of high-value organic molecules, including dyes, pharmaceuticals, and agrochemicals.[1] Its utility in these synthetic pathways is fundamentally governed by its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents. Moving beyond a simple list of solubilities, this document elucidates the theoretical principles governing its dissolution, outlines robust experimental protocols for empirical determination, and addresses the critical factor of its reactivity with protic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this compound's solution chemistry to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Importance of Solubility for a Versatile Reagent

This compound (C₁₅H₇ClO₃, MW: 270.67 g/mol ) is a solid organic compound characterized by a large, rigid anthraquinone core and a reactive acyl chloride functional group.[1][2][3] This unique structure dictates its application as a powerful acylating agent, enabling the introduction of the anthraquinone moiety into various molecular scaffolds.[1] Understanding its solubility is not merely an academic exercise; it is a critical parameter for its effective use. Poor solubility can lead to low reaction yields and purification difficulties, while choosing an inappropriate solvent can result in unintended reactions and product degradation. This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this versatile reagent.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[4] The structure of this compound presents a dualistic nature:

  • The Anthraquinone Core: This large, tricyclic aromatic system is predominantly nonpolar and hydrophobic. This part of the molecule favors interactions with nonpolar or moderately polar solvents through van der Waals forces. The parent compound, anthraquinone, is known to be poorly soluble in many common organic solvents like benzene, chloroform, and diethyl ether.[5]

  • The Acyl Chloride Group (-COCl): This functional group is highly polar and electrophilic due to the electronegative oxygen and chlorine atoms.[6] This polarity contributes to dipole-dipole interactions, favoring solubility in more polar solvents.

Therefore, the ideal solvent for this compound will be one that can effectively solvate both the nonpolar aromatic core and the polar functional group.

Reactivity with Protic Solvents: A Critical Consideration

A crucial aspect of acyl chlorides is their high reactivity. The acyl chloride group will react vigorously with protic solvents—those containing acidic protons, such as water, alcohols, and primary or secondary amines.[6][7] This is not a simple dissolution but a chemical transformation (hydrolysis or alcoholysis) that consumes the starting material to form the corresponding carboxylic acid or ester, respectively, and hydrogen chloride (HCl).[8][9]

This reactivity profile means that protic solvents are generally unsuitable for dissolving this compound if the goal is to recover the compound unchanged or use it in a subsequent reaction. The reaction with water is often immediate, producing steamy, acidic fumes of HCl.[8]

G cluster_0 Dissolution in Aprotic Solvent (e.g., Dichloromethane) cluster_1 Reaction with Protic Solvent (e.g., Ethanol) A This compound (Solid) C Homogeneous Solution (Solvated Molecule) A->C Solvation B Dichloromethane (Solvent) B->C D This compound (Solid) F Ethyl Anthraquinone-2-carboxylate + HCl D->F Alcoholysis (Reaction) E Ethanol (Reagent) E->F

Caption: Dissolution vs. Reaction of this compound.

Qualitative Solubility Assessment: An Experimental Workflow

Given the lack of comprehensive published quantitative data, an empirical assessment is necessary. A systematic, qualitative approach is the first step in screening potential solvents.

Recommended Solvents for Screening

The following table categorizes common organic solvents that should be considered for testing, moving from nonpolar to polar aprotic.

Solvent ClassExamplesRationale
Chlorinated Dichloromethane (DCM), ChloroformOften effective for compounds with mixed polarity. DCM is a common reaction solvent for this reagent.[10]
Aromatic Toluene, XyleneMay solvate the large aromatic core effectively.
Ethers Tetrahydrofuran (THF), Diethyl EtherTHF is a polar ether that can be a good solvent for many organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can engage in dipole-dipole interactions.
Amides N,N-Dimethylformamide (DMF)Highly polar aprotic solvent, often capable of dissolving otherwise insoluble compounds.
Sulfoxides Dimethyl sulfoxide (DMSO)A very strong, highly polar aprotic solvent.
Esters Ethyl AcetateA moderately polar solvent.
Hydrocarbons Hexanes, CyclohexaneUnlikely to be good solvents due to the polar acyl chloride group, but useful for establishing a nonpolar baseline.
Experimental Protocol: Qualitative Solubility Test

This protocol provides a standardized method for determining if the compound is soluble, partially soluble, or insoluble in a given solvent.[11][12]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is corrosive and reacts with moisture to produce HCl. Handle with care and avoid inhalation of dust or fumes.

Procedure:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

  • Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.[12]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, transparent solution.

    • Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve at all.[12]

  • Incremental Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 3 mL. This helps differentiate between poor solubility and true insolubility.

  • Record Results: Meticulously record the observations for each solvent in a data table.

G start Start: Weigh 10-20 mg of Compound add_solvent Add 0.5 mL of aprotic solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe mixture vortex->observe soluble Result: Soluble (Clear Solution) observe->soluble Yes check_volume Total volume < 3 mL? observe->check_volume No insoluble Result: Insoluble add_more_solvent Add another 0.5 mL of solvent check_volume->add_more_solvent Yes partially_soluble Result: Partially Soluble check_volume->partially_soluble No add_more_solvent->vortex

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination

For applications requiring precise concentrations, such as kinetic studies or formulation development, a quantitative measurement is essential. The following gravimetric method is a reliable approach.

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation. A shaker or magnetic stirrer is ideal.

  • Isolate the Supernatant: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette. Avoid disturbing the undissolved solid.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (147°C) to avoid decomposition.[1][2]

  • Determine Mass of Solute: Once the solvent is completely removed, weigh the vial again. The difference between the final and initial mass is the mass of the dissolved this compound.

  • Calculate Solubility: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Summary and Recommendations

The solubility of this compound is a complex interplay between its large nonpolar core and its highly reactive polar acyl chloride group.

  • Expected Solubility Profile: It is predicted to have low to moderate solubility in most common organic solvents. Chlorinated solvents like dichloromethane and highly polar aprotic solvents such as DMF and DMSO are likely to be the most effective. Nonpolar hydrocarbon solvents are expected to be poor choices.

  • Reactivity is Key: Protic solvents (water, alcohols) should be avoided unless a reaction is intended. The compound will decompose in these media.

  • Empirical Testing is Crucial: Due to the scarcity of published data, the experimental protocols provided in this guide are essential for any researcher working with this compound.

By combining a theoretical understanding with systematic, empirical testing, researchers can confidently select the optimal solvent system for any application involving this compound, ensuring procedural success and scientific integrity.

References

An In-depth Technical Guide to the Photoactivity of the Anthraquinone Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Anthraquinone Core as a Photochemical Powerhouse

The 9,10-anthraquinone (AQ) scaffold is more than just a structural motif found in countless natural pigments and synthetic dyes; it is a compact and robust photochemical engine. Its rigid, planar aromatic system is an ideal chromophore, capable of absorbing ultraviolet and visible light with high efficiency.[1][2] Upon photoexcitation, this seemingly simple molecule transforms into a potent chemical reagent, capable of initiating a cascade of reactions with profound implications for biology and medicine. This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of AQ photoactivity, grounded in established photochemical principles and validated experimental methodologies. For drug development professionals, mastering these principles is key to harnessing AQs for applications ranging from targeted photodynamic therapy (PDT) to precise DNA photocleavage agents.[3][4][5][6]

Section 1: The Photophysical Journey of an Excited Anthraquinone

The photoactivity of any molecule begins with the absorption of a photon. For anthraquinone, this initial event sets in motion a series of rapid, well-defined photophysical processes that dictate its subsequent chemical behavior.

Electronic Transitions: Absorbing Light

The characteristic UV-Vis absorption spectrum of the anthraquinone core is dominated by two main types of electronic transitions:

  • π → π* Transitions: These are high-intensity absorption bands, typically found in the UV region. They arise from the excitation of electrons within the extensive aromatic π-system.[1][7]

  • n → π* Transitions: These are lower-intensity bands that can extend into the visible spectrum, resulting from the excitation of a non-bonding (n) electron from one of the carbonyl oxygen atoms into the π* anti-bonding orbital.[1][7]

The precise wavelength of maximum absorption (λmax) is highly sensitive to the substitution pattern on the AQ ring. Electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups can cause a significant bathochromic (red) shift, pushing the absorption into the visible region, which is a critical feature for applications like photodynamic therapy that rely on tissue-penetrating light.[1][8]

The Crucial Role of Intersystem Crossing (ISC)

While many molecules simply relax from their excited singlet state (S₁) back to the ground state (S₀) by emitting light (fluorescence) or heat, anthraquinones are distinguished by their remarkably efficient intersystem crossing (ISC) .[9][10] This is a process where the spin of the excited electron flips, transitioning the molecule from the short-lived S₁ state to a longer-lived triplet state (T₁).

This S₁ → T₁ transition is the cornerstone of AQ photoactivity. The triplet state is essentially a diradical with a significantly longer lifetime (microseconds or longer) compared to the singlet state (nanoseconds).[9][11] This extended lifetime provides a much larger window of opportunity for the excited AQ molecule to interact with and react with other molecules in its environment. Femtosecond transient absorption spectroscopy has been used to measure this process, revealing ultrafast ISC rates on the order of 10¹² s⁻¹ for some derivatives.[9][12]

The Jablonski diagram below illustrates the critical steps in the photophysical pathway of an anthraquinone molecule.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light, hν) S1->S0 Fluorescence S1->S0 Internal Conversion (Heat) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-Radiative Decay (Heat)

Caption: Jablonski diagram illustrating the key photophysical processes for an anthraquinone moiety.

Section 2: The Dichotomy of Photoactivity: Type I and Type II Mechanisms

Once the long-lived triplet state (³AQ*) is populated, it can initiate chemical reactions through two primary, often competing, pathways known as the Type I and Type II mechanisms. Both pathways result in the generation of cytotoxic species, making them highly relevant for therapeutic applications.[13]

Type I Mechanism: Electron and Hydrogen Transfer

In the Type I pathway, the excited triplet anthraquinone directly interacts with a substrate molecule, often through hydrogen atom abstraction or electron transfer.[14] This is particularly relevant in biological systems where molecules with readily abstractable hydrogens (like lipids or amino acids) or electron-rich moieties (like DNA bases) are abundant.

This process generates a semiquinone radical (AQ•⁻) and a substrate radical. In the presence of molecular oxygen, the semiquinone radical can transfer an electron to O₂, generating the superoxide radical anion (O₂•⁻) .[15] Superoxide can then lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH) .[16][17]

Type II Mechanism: Singlet Oxygen Generation

The Type II mechanism involves the direct transfer of energy from the triplet anthraquinone (³AQ*) to ground-state molecular oxygen (³O₂), which is itself a triplet diradical. This energy transfer process converts the AQ back to its ground state (S₀) and excites the oxygen to its highly reactive singlet state, singlet oxygen (¹O₂) .[13][16]

Singlet oxygen is a potent oxidizing agent that can rapidly damage a wide variety of biological molecules, including lipids (leading to membrane peroxidation), proteins, and nucleic acids. The efficiency of singlet oxygen generation is a key parameter when evaluating an AQ derivative for use in photodynamic therapy.

Caption: Competing Type I and Type II photochemical mechanisms initiated by the triplet excited state of anthraquinone.

Section 3: A Practical Guide to Characterizing Photoactivity

A robust and reliable characterization of an anthraquinone derivative's photoactivity is essential for its development as a therapeutic agent or research tool. The following protocols represent a self-validating workflow, where results from one technique inform and corroborate the findings of another.

Foundational Spectroscopy

The first step is to understand how the molecule interacts with light on a basic level.

Table 1: Spectroscopic Properties of Selected Anthraquinone Derivatives

Compound Solvent λmax (nm) (π→π*) λmax (nm) (n→π*) Molar Absorptivity (ε) at λmax Reference
9,10-Anthraquinone Cyclohexane ~252, 271, 321 ~405 Not specified [18]
Alizarin (1,2-dihydroxy-AQ) Methanol ~248, 278 ~432 Not specified [7]
2-Aminoanthraquinone Ethanol ~245, 285 ~450 Not specified [10]

| Anthrarufin (1,5-dihydroxy-AQ) | Not specified | Not specified | Not specified | Not specified |[13] |

Note: Spectral data are highly dependent on solvent and substitution. This table provides illustrative examples.

Experimental Protocol 1: UV-Visible Spectroscopy

  • Causality: This experiment is fundamental. It identifies the wavelengths of light the molecule absorbs, which is necessary to select the correct excitation wavelength for all subsequent photochemical experiments.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the AQ derivative in a UV-grade solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 mM).[1]

    • Dilution: Create a dilute solution in a quartz cuvette to an absorbance value between 0.1 and 1.0 for optimal accuracy.[1]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Scan a wavelength range (e.g., 200-800 nm), using the pure solvent as a blank reference.[1]

    • Analysis: Identify the λmax values for the π→π* and n→π* transitions. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Detecting and Quantifying Reactive Oxygen Species (ROS)

The gold standard for unambiguously detecting and identifying paramagnetic species like superoxide and hydroxyl radicals is Electron Paramagnetic Resonance (EPR) spectroscopy.[19][20][21]

Experimental Protocol 2: EPR Spin Trapping for ROS Detection

  • Causality: EPR provides direct evidence of free radical formation, which is the hallmark of the Type I mechanism.[22] Unlike fluorescent probes, which can be prone to artifacts, EPR with spin trapping allows for the specific identification of the radical species being generated.[19]

  • Methodology:

    • Reagent Preparation:

      • Prepare a solution of the AQ derivative in an appropriate buffer.

      • Prepare a solution of a spin trap. A common choice for superoxide is DMPO (5,5-dimethyl-1-pyrroline N-oxide).

    • Sample Assembly: In an EPR-compatible capillary tube, mix the AQ solution, the spin trap, and any other relevant biological components (e.g., a source of electrons like NADH).

    • Irradiation: Place the sample within the cavity of the EPR spectrometer, which is equipped with a light source (e.g., a filtered lamp or laser) set to the λmax determined from UV-Vis spectroscopy.

    • EPR Measurement: Acquire the EPR spectrum while irradiating the sample.

    • Analysis: The resulting spectrum's hyperfine splitting pattern is a unique "fingerprint" of the trapped radical. Compare the experimental spectrum to known spectra for DMPO-OOH (for superoxide) or DMPO-OH (for hydroxyl radical) to confirm their identity.[20]

EPR_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Prepare AQ Solution C Mix in EPR Tube A->C B Prepare Spin Trap (DMPO) B->C D Place in EPR Cavity C->D E Irradiate with Light (hν) at λmax D->E F Acquire EPR Spectrum E->F G Observe Hyperfine Splitting F->G H Compare to Known Adduct Spectra G->H I Identify Radical (e.g., O₂•⁻, •OH) H->I

Caption: Experimental workflow for the detection of free radicals using EPR spin trapping.

Section 4: Applications in Drug Development and Beyond

The unique photoactivity of the anthraquinone moiety has positioned it as a privileged scaffold in several areas of biomedical research.

Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment that uses a photosensitizer, light, and oxygen to generate ROS that selectively kill tumor cells.[13] Anthraquinones, particularly natural products like hypericin and parietin, are being intensively investigated as "green" photosensitizers.[3][4][23] Their advantages include good biocompatibility, low dark toxicity, and the ability to be activated by visible light.[3][4] The development of new AQ derivatives for PDT focuses on tuning their structure to maximize triplet state yield, promote ROS generation (often singlet oxygen), and improve tumor localization.[23]

DNA Photocleavage Agents

By attaching cationic side chains or other DNA-binding motifs to the anthraquinone core, researchers can design molecules that specifically bind to nucleic acids.[24][25] Upon irradiation, the photoexcited AQ can damage the DNA through several mechanisms:

  • Guanine Oxidation: The excited AQ can directly oxidize guanine bases, which are the most easily oxidized DNA bases, leading to strand breaks after alkaline treatment.[24][26]

  • Ribose Hydrogen Abstraction: The AQ triplet can abstract a hydrogen atom from the deoxyribose backbone, causing a direct strand scission.[24]

  • ROS-Mediated Damage: Diffusible ROS generated by the AQ can also cause non-selective DNA damage.

These photonucleases serve as powerful tools for footprinting experiments and are being explored as potential sequence-specific anticancer or antiviral agents.[24][26][27]

Conclusion and Future Outlook

The photoactivity of the anthraquinone moiety is a rich and multifaceted field, driven by the molecule's efficient population of a long-lived, reactive triplet state. A thorough understanding of the underlying photophysics—from light absorption and intersystem crossing to the subsequent Type I and Type II reaction pathways—is paramount for any researcher seeking to exploit this chemistry. The experimental workflows detailed herein provide a validated framework for characterizing new derivatives, ensuring that mechanistic claims are supported by robust, direct evidence. As research progresses, the focus will undoubtedly be on the rational design of novel AQ structures with tailored photophysical properties: shifting absorption to the near-infrared for deeper tissue penetration in PDT, enhancing DNA-binding specificity for targeted therapies, and improving quantum yields for more efficient photocatalysis. The anthraquinone core, in its elegant simplicity, will continue to be a source of inspiration and innovation in the development of light-activated drugs and molecular tools.

References

Navigating the Reactive Landscape of Anthraquinone-2-carbonyl Chloride: A Technical Guide to Safe Handling, Storage, and Emergency Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone-2-carbonyl Chloride (AQC) is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and novel materials due to its reactive acyl chloride group appended to the stable anthraquinone core.[1][2] However, its utility is matched by a hazardous profile that demands rigorous and informed safety protocols. This guide provides an in-depth analysis of the chemical nature of AQC, outlining the principles and detailed procedures for its safe handling, storage, and in-lab management to ensure the well-being of researchers and the integrity of experimental work.

The Chemical Dichotomy: Understanding the Reactivity and Hazards of AQC

This compound is a solid organic compound characterized by a central anthraquinone structure with a carbonyl chloride functional group.[3][4] This structure imparts a dual nature to its reactivity: the relative stability of the fused aromatic rings and the high reactivity of the acyl chloride moiety.[2][5]

Key Chemical Properties:

PropertyValueSource
CAS Number 6470-87-7
Molecular Formula C₁₅H₇ClO₃[4]
Molecular Weight 270.67 g/mol
Appearance Light orange to yellow to green powder/crystal
Melting Point 146.0 to 150.0 °C

The primary hazard of AQC stems from the acyl chloride group, which is highly susceptible to nucleophilic attack, particularly by water.[6][7] This reactivity is the cornerstone of its synthetic utility but also the source of its significant dangers.

The Hydrolysis Cascade: A Reaction to Avoid

The most critical reaction to control when handling AQC is its violent reaction with water. Acyl chlorides, in general, are readily hydrolyzed to their corresponding carboxylic acids with the concomitant release of hydrogen chloride (HCl) gas.[7][8]

Mechanism of AQC Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and, after deprotonation, yielding anthraquinone-2-carboxylic acid and hydrogen chloride.[9][10] The generated HCl gas is corrosive and toxic upon inhalation.[11][12]

Hydrolysis_Mechanism

This exothermic reaction can lead to a rapid pressure increase if it occurs in a sealed container. The released HCl gas is highly corrosive to the respiratory tract, skin, and eyes.[13][14]

Corrosivity and Toxicity Profile

AQC is classified as a corrosive solid.[7] Direct contact with the skin or eyes will cause severe burns and potentially irreversible damage.[7][9] Inhalation of the dust can lead to severe irritation of the respiratory tract.

The primary hazards are summarized below:

  • H314: Causes severe skin burns and eye damage. [7]

  • H290: May be corrosive to metals. [7]

  • Reacts with water to release toxic and corrosive hydrogen chloride gas. [7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of AQC, a robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

The Primary Barrier: Engineering Controls

All handling of solid AQC and its solutions should be conducted within a certified chemical fume hood to control exposure to dust and potential HCl fumes.[15][16] For operations involving larger quantities or requiring a more controlled inert atmosphere, a glovebox is the preferred environment.[17][18]

Engineering_Controls

Personal Protective Equipment: The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment.[19][20] The following table outlines the recommended PPE for handling AQC.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against dust particles and chemical splashes.[21][22]
Hands Chemical-resistant gloves (e.g., Butyl or Neoprene rubber)Provides a barrier against skin contact with the corrosive solid.[23] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
Body Flame-resistant lab coat, long-sleeved clothing, and closed-toe shoesPrevents skin contact and protects from spills.
Respiratory NIOSH-approved respirator with an acid gas cartridgeRequired if there is a risk of dust generation or if working outside of a fume hood.[12][20]

Step-by-Step Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing risk. The following protocols are designed to be self-validating by incorporating safety checks at each stage.

Handling and Weighing of Solid AQC
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and free of incompatible materials. Have spill control materials readily available.

  • Donning PPE: Wear all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • Close the container immediately after dispensing the required amount.

  • Cleaning: Decontaminate the spatula and weighing vessel with a suitable solvent (e.g., anhydrous acetone) in the fume hood. Wipe down the work surface of the fume hood.[24]

Storage: Maintaining Integrity and Preventing Reactions

Proper storage is paramount to prevent degradation of the reagent and to avoid hazardous situations.[25]

  • Container: Store AQC in its original, tightly sealed container. The container should be corrosion-resistant.

  • Atmosphere: For long-term storage, it is advisable to store the container inside a desiccator with a suitable desiccant or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10][14][26]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[27][28]

  • Segregation: Store AQC with other corrosive solids, away from bases and flammable materials.[29]

Storage_Protocol

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by a thorough cleaning.

  • Large Spills:

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from spreading and keep personnel away from the area.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[30]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[30]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

Waste Disposal and Quenching

Unused or waste AQC and contaminated materials must be disposed of as hazardous waste.

Quenching of Residual AQC

For residual amounts of AQC in reaction vessels, a careful quenching procedure is necessary before cleaning. This should always be performed in a fume hood.

  • Inert Atmosphere: Place the reaction vessel under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the vessel in an ice bath.

  • Slow Addition of Alcohol: Slowly add a dry alcohol, such as isopropanol or ethanol, to the vessel with stirring.[3] This will convert the acyl chloride to a less reactive ester.

  • Neutralization: After the reaction has subsided, slowly add a weak base (e.g., sodium bicarbonate solution) to neutralize the generated HCl.

  • Disposal: Dispose of the resulting mixture as hazardous waste according to your institution's guidelines.

Never quench AQC with water directly in a concentrated form due to the vigorous and exothermic reaction. [3]

Conclusion

This compound is a potent synthetic tool, but its reactivity necessitates a comprehensive and proactive approach to safety. By understanding the underlying chemical principles of its hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to detailed handling and emergency protocols, researchers can mitigate the risks associated with this compound. A culture of safety, grounded in technical understanding and procedural discipline, is essential for harnessing the synthetic power of AQC while ensuring a safe laboratory environment.

References

Methodological & Application

Application Note: Enhanced Detection of Alcohols in LC-MS using Anthraquinone-2-carbonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Alcohol Analysis in LC-MS

Alcohols are a ubiquitous class of compounds, encompassing a wide range of structures from simple aliphatic alcohols to complex sterols, and are of significant interest in pharmaceutical, clinical, and metabolomic research. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their poor ionization efficiency, particularly in electrospray ionization (ESI), leading to low sensitivity. Chemical derivatization presents a robust solution to this challenge by introducing a readily ionizable tag to the alcohol molecule, thereby significantly enhancing its detection.

This application note provides a comprehensive guide to the use of Anthraquinone-2-carbonyl Chloride (ATQ-COCl) as a pre-column derivatization reagent for the sensitive determination of alcohols by LC-MS. The anthraquinone moiety is an excellent electrophore, imparting high electron affinity to the derivative, which makes it particularly amenable to detection by negative ion chemical ionization (NCI) or negative ESI.[1][2] The derivatization reaction leads to the formation of highly conjugated anthraquinone carboxylate esters, which not only exhibit superior ionization efficiency but also possess favorable chromatographic properties.

The Chemistry of Derivatization: Mechanism and Rationale

The derivatization of an alcohol with ATQ-COCl is a nucleophilic acyl substitution reaction, resulting in the formation of a stable anthraquinone-2-carboxylate ester. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid byproduct, driving the reaction to completion.

The core advantages of using ATQ-COCl for alcohol derivatization in LC-MS are:

  • Enhanced Ionization: The anthraquinone structure readily accepts an electron to form a stable radical anion, leading to a significant increase in signal intensity in negative ion mode mass spectrometry.

  • Improved Chromatography: The non-polar, planar anthraquinone tag can improve the retention of polar alcohols on reversed-phase columns, moving them away from the solvent front and reducing matrix effects.

  • Increased Specificity: The derivatization introduces a large, specific mass tag, which is particularly useful for targeted analysis and developing highly selective Multiple Reaction Monitoring (MRM) methods.

Below is a diagram illustrating the general workflow for the derivatization and subsequent analysis.

derivatization_workflow Analyte Alcohol (R-OH) in Sample Matrix Derivatization Derivatization (Formation of ATQ-Ester) Analyte->Derivatization Reagents This compound (ATQ-COCl) + Base (e.g., Pyridine) Reagents->Derivatization Workup Sample Work-up (Quenching & Extraction) Derivatization->Workup LCMS LC-MS/MS Analysis (Negative Ion Mode) Workup->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for Alcohol Derivatization with ATQ-COCl.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of alcohols with ATQ-COCl and their subsequent analysis by LC-MS/MS.

Materials and Reagents
  • This compound (ATQ-COCl), >98% purity

  • Alcohol standards (e.g., 2-phenylethanol, hexanol, cholesterol)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Anhydrous Toluene, HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Nitrogen gas, high purity

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Autosampler vials with inserts

Protocol 1: Derivatization of Alcohols
  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of ATQ-COCl in anhydrous toluene. This solution should be prepared fresh daily.

    • Prepare a 1 M solution of pyridine in anhydrous acetonitrile.

  • Sample Preparation:

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the alcohols. Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract or dissolve the alcohol standard in 100 µL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • To the 100 µL of alcohol solution in a 1.5 mL microcentrifuge tube, add 50 µL of the 1 M pyridine solution.

    • Add 50 µL of the 10 mg/mL ATQ-COCl solution. The molar excess of the derivatizing reagent should be at least 10-fold compared to the expected maximum concentration of the alcohol.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60 °C for 60 minutes in a heating block.

  • Reaction Quenching and Sample Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • To quench the reaction and remove excess ATQ-COCl, add 50 µL of LC-MS grade water and vortex for 1 minute. The water will hydrolyze the unreacted ATQ-COCl to anthraquinone-2-carboxylic acid.

    • Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes to extract the ATQ-derivatized alcohol.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 200 µL of a 50:50 (v/v) methanol:water solution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of ATQ-Derivatized Alcohols

The analysis of ATQ-derivatized alcohols is best performed using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

Recommended LC-MS/MS Parameters
ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeNegative ESI
Capillary Voltage-3.0 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
Mass Spectrometry and Fragmentation

The ATQ-derivatized alcohols will form a prominent [M-H]⁻ or M⁻ ion in negative ESI mode. For targeted analysis using MRM, the precursor ion will be the deprotonated molecule. The fragmentation of the anthraquinone moiety is well-characterized and typically involves the loss of neutral molecules such as CO. The ester linkage is also a likely site of fragmentation.

The proposed fragmentation pathway for an ATQ-derivatized alcohol (ATQ-CO-OR) would involve the formation of the anthraquinone-2-carboxylate anion as a stable product ion.

fragmentation_pathway Precursor [ATQ-CO-OR]⁻ (Precursor Ion) Fragment1 [ATQ-CO₂]⁻ (m/z 251.03) Product Ion Precursor->Fragment1 NeutralLoss1 Fragment2 [ATQ - H]⁻ (m/z 207.05) Product Ion Fragment1->Fragment2 NeutralLoss2 NeutralLoss1 - R-O• NeutralLoss2 - CO₂

Caption: Proposed Fragmentation of ATQ-derivatized Alcohols.

Exemplary MRM Transitions

The following table provides suggested MRM transitions for a few representative ATQ-derivatized alcohols. These should be optimized for the specific instrument being used.

Analyte (Alcohol)Derivatized MWPrecursor Ion (m/z)Product Ion (m/z)
Hexanol352.4351.1251.0
2-Phenylethanol372.4371.1251.0
Cholesterol637.0635.5251.0

Performance and Trustworthiness

The use of ATQ-COCl for derivatization has been shown to significantly improve the sensitivity of alcohol detection. A study by Simpson et al. (1995) reported a 113-fold enhancement in sensitivity for an ATQ-derivatized alcohol in negative ion chemical ionization (NCI) mode compared to electron impact (EI) ionization.[1][2] They also reported a detection limit of 26 pg injected on-column for phenethyl anthraquinone carboxylate.[1][2]

To ensure the trustworthiness of the results, it is crucial to validate the method according to established guidelines. Key validation parameters include:

  • Linearity and Range: The method should be linear over the expected concentration range of the analytes.

  • Accuracy and Precision: Assessed by analyzing quality control samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte should be evaluated.

  • Stability: The stability of the derivatized samples should be assessed under different storage conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction due to moisture, insufficient reagent, or suboptimal reaction conditions.Ensure all reagents and solvents are anhydrous. Use a fresh solution of ATQ-COCl. Optimize the reaction time and temperature. Increase the molar excess of ATQ-COCl.
Poor peak shape (tailing) Active sites in the LC system or incomplete derivatization.Use a new guard column or analytical column. Ensure the derivatization reaction has gone to completion.
High background noise Excess derivatization reagent or byproducts.Optimize the work-up procedure to efficiently remove unreacted ATQ-COCl and its hydrolysis product.
Poor reproducibility Inconsistent sample preparation or derivatization.Ensure accurate and precise pipetting of all reagents. Maintain consistent reaction times and temperatures. Use an internal standard.

Conclusion

Derivatization of alcohols with this compound is a powerful strategy to enhance their detection in LC-MS analysis. The method provides a significant boost in sensitivity, particularly in negative ion mode, and improves chromatographic performance. The protocols and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and sensitive LC-MS/MS methods for the quantification of a wide variety of alcohols in complex matrices.

References

Application Notes & Protocols: The Strategic Use of Anthraquinone-2-carbonyl Chloride in the Synthesis of Advanced Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini Scientific For: Researchers, scientists, and drug development professionals

Abstract

Anthraquinone-2-carbonyl chloride stands as a pivotal building block in the chromophore chemist's toolkit. Its rigid, planar anthraquinone core provides exceptional thermal and photochemical stability, while the highly reactive acyl chloride functional group offers a versatile handle for synthetic elaboration. This document provides an in-depth exploration of its application in creating high-performance dyes and pigments. We will delve into the core chemical principles, provide field-tested experimental protocols, and explain the causality behind critical procedural steps, enabling researchers to leverage this reagent for the rational design of novel colorants.

Introduction to this compound: A Chemist's Perspective

This compound, (CAS No. 6470-87-7), is a solid, typically appearing as a white to yellow crystalline powder.[1][2] The molecule's utility is rooted in the dual nature of its structure: the stable, electron-accepting anthraquinone nucleus and the highly electrophilic acyl chloride group.[2] This acyl chloride is primed for nucleophilic acyl substitution, making it an excellent acylating agent for introducing the anthraquinone moiety onto other molecules.[2]

The anthraquinone scaffold itself is the basis for a vast class of dyes and pigments known for their brilliant colors and excellent lightfastness.[3][4] While anthraquinone is only weakly colored, the introduction of electron-donating groups, such as amides formed from the reaction of this compound, creates powerful intramolecular charge-transfer systems that shift absorption into the visible spectrum.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6470-87-7[1][6]
Molecular Formula C₁₅H₇ClO₃[2]
Molecular Weight 270.67 g/mol [2]
Melting Point 147 °C[1][2]
Boiling Point 210 °C at 0.2 mmHg[1][2]
Appearance White to yellow solid[1]
Reactivity Highly reactive with nucleophiles (water, alcohols, amines). Decomposes in contact with water.[1]
Solubility Soluble in hot benzene, nitrobenzene; reacts with protic solvents.[7]

Critical Safety & Handling: this compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is also corrosive to metals.[1] The compound reacts with moisture, including atmospheric humidity, to release hydrochloric acid. Therefore, it must be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon), using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed within a certified chemical fume hood.[1][8]

Core Synthetic Application: Formation of Anthraquinone Amides

The most prominent application of this compound in colorant synthesis is its reaction with primary and secondary amines to form highly stable N-substituted anthraquinone-2-carboxamides. This reaction is a classic example of nucleophilic acyl substitution .

Mechanism Rationale: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. An amine, acting as a nucleophile, attacks this carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to yield the stable amide product and hydrochloric acid (HCl).

Because the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) is typically added to act as an acid scavenger.

G AQ This compound Reaction Nucleophilic Acyl Substitution AQ->Reaction Aprotic Solvent (Toluene, THF, etc.) Amine Primary/Secondary Amine (R-NH₂) Amine->Reaction Aprotic Solvent (Toluene, THF, etc.) Base Acid Scavenger (e.g., Pyridine) Base->Reaction Aprotic Solvent (Toluene, THF, etc.) Product N-Substituted Anthraquinone-2-carboxamide (Dye/Pigment) Reaction->Product Byproduct Base Hydrochloride Salt Reaction->Byproduct

Caption: General synthesis of anthraquinone amides.

The structure of the amine reactant is the primary determinant of the final product's properties. Aromatic amines typically yield insoluble, highly stable pigments, while amines bearing solubilizing groups (like sulfonic acids) can produce water-soluble dyes.

Experimental Protocols

Protocol 1: Synthesis of a High-Performance Pigment

Objective: To synthesize N-(4-methoxyphenyl)anthraquinone-2-carboxamide, a model yellow pigment, via acylation of p-anisidine.

Principle: This protocol demonstrates the synthesis of a stable amide linkage between the anthraquinone core and an electron-rich aromatic amine. The resulting product is a large, planar, and highly conjugated molecule with low solubility, characteristic of a high-performance pigment.

Materials & Equipment:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.05 eq)

  • Pyridine (dried, 1.5 eq)

  • Anhydrous Toluene

  • Methanol

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve p-anisidine (1.05 eq) and pyridine (1.5 eq) in anhydrous toluene (approx. 10 mL per gram of acyl chloride). Stir under nitrogen until fully dissolved.

  • Acylation Reaction: Prepare a slurry of this compound (1.0 eq) in a minimal amount of anhydrous toluene. Add this slurry dropwise to the stirring amine solution at room temperature over 30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as both a base to neutralize the generated HCl and a catalyst.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the filter cake sequentially with small portions of cold toluene to remove any unreacted starting materials.

    • Wash thoroughly with deionized water to remove the pyridinium hydrochloride salt.

    • Finally, wash with cold methanol to facilitate drying.

  • Drying: Dry the resulting bright yellow solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A stable, bright yellow powder with high thermal stability and low solubility in common organic solvents, suitable for applications in plastics and coatings.

Protocol 2: Synthesis of a Vat Dye Precursor

Objective: To synthesize N-(1-amino-9,10-dioxoanthracen-2-yl)anthraquinone-2-carboxamide.

Principle: This protocol exemplifies the creation of a more complex anthraquinone structure by linking two anthraquinone units via an amide bridge. Such "anthrimide" structures are precursors to carbazole-based vat dyes, which are renowned for their exceptional fastness properties on cellulosic fibers.[9]

Materials & Equipment:

  • This compound (1.0 eq)

  • 2-Aminoanthraquinone (1.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Nitrobenzene

  • Copper(I) iodide (catalytic amount)

  • Potassium carbonate (anhydrous, 1.5 eq)

  • High-temperature reaction setup with mechanical stirrer and inert gas blanketing

Procedure:

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 2-aminoanthraquinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper(I) iodide.

  • Solvent Addition: Add anhydrous NMP as the solvent. NMP is a high-boiling polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Acylation: Heat the mixture to 150-160 °C under a steady flow of nitrogen. Once the temperature is stable, add this compound (1.0 eq) portion-wise over one hour.

    • Causality Note: High temperatures are required to overcome the lower nucleophilicity of 2-aminoanthraquinone compared to simpler amines. Potassium carbonate serves as the base, and the copper catalyst facilitates the amide bond formation, a variation of the Ullmann condensation.

  • Reaction Drive: Maintain the reaction at 160-180 °C for 8-12 hours until TLC analysis indicates the consumption of the limiting reagent.

  • Isolation and Purification:

    • Cool the reaction mixture to below 100 °C and pour it into a large volume of methanol. This will precipitate the crude product.

    • Stir for one hour, then collect the solid by hot filtration.

    • Wash the collected solid sequentially with hot methanol, hot water, and finally a small amount of acetone to remove residual solvent and impurities.

  • Drying: Dry the purified product in a vacuum oven.

Expected Outcome: A deeply colored, highly insoluble solid that can be further processed (e.g., via alkaline fusion to induce carbazole ring formation) to create a vat dye.

References

Anthraquinone-2-carbonyl Chloride: A Versatile Scaffold for the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Anthraquinone Core in Medicinal Chemistry

The anthraquinone scaffold, a tricyclic aromatic system, is a privileged structure in drug discovery, forming the backbone of numerous clinically significant therapeutic agents, particularly in oncology.[1] The planar nature of the anthraquinone ring system allows for intercalation with DNA, a mechanism central to the activity of anticancer drugs like doxorubicin and mitoxantrone.[2] Furthermore, the versatile chemistry of the anthraquinone core permits a wide range of structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and reduce off-target toxicity.[3]

Anthraquinone-2-carbonyl chloride emerges as a critical and highly reactive building block for the elaboration of the anthraquinone core. Its acyl chloride functionality provides a reactive handle for the facile introduction of diverse functionalities through reactions with a wide array of nucleophiles. This reactivity makes it an invaluable starting material for the synthesis of a library of derivatives, including amides and esters, which can serve as intermediates for complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols, mechanistic insights, and analytical characterization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₅H₇ClO₃N/A
Molecular Weight 270.67 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point 147 °CN/A
Solubility Soluble in hot acetic acid.[3] Reacts with water.[3]

Safety and Handling: this compound is a moisture-sensitive and corrosive solid.[4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Core Synthetic Applications: Building Bioactive Molecules

The primary utility of this compound in pharmaceutical synthesis lies in its ability to readily undergo nucleophilic acyl substitution. This allows for the covalent attachment of the anthraquinone moiety to various pharmacophores through the formation of stable amide and ester linkages.

Mechanism of Acylation: A Foundation for Rational Synthesis

The fundamental reaction underpinning the use of this compound is nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and the anthraquinone ring system. This facilitates attack by a wide range of nucleophiles, such as amines and alcohols.

Nucleophilic Acyl Substitution cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Reagents This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reagents->Intermediate Product Acylated Product + HCl Intermediate->Product

General mechanism of nucleophilic acyl substitution with this compound.

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl and form the final acylated product. The choice of solvent, temperature, and the potential use of a base to scavenge the liberated HCl are critical parameters that are dictated by the nature of the nucleophile and the desired reaction outcome.

Protocol 1: Synthesis of N-Aryl Anthraquinone-2-carboxamides as Potential Carbonic Anhydrase Inhibitors

This protocol details the synthesis of N-aryl anthraquinone-2-carboxamides, which have been investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms, enzymes that are implicated in tumorigenesis.[5]

Part A: Preparation of this compound (2)

This step involves the conversion of the commercially available Anthraquinone-2-carboxylic acid to the more reactive acyl chloride.

Synthesis of this compound Start Anthraquinone-2-carboxylic acid Process Reflux (85 °C, 2h) Start->Process Reagent Thionyl Chloride (SOCl₂) Reagent->Process Product This compound Process->Product

Workflow for the synthesis of this compound.

Materials:

  • Anthraquinone-2-carboxylic acid (1.0 mmol)

  • Thionyl chloride (5 mL)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Anthraquinone-2-carboxylic acid (1.0 mmol).

  • Carefully add thionyl chloride (5 mL) to the flask in a fume hood.

  • Heat the reaction mixture to reflux at 85 °C with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by evaporation under reduced pressure to yield crude this compound. This intermediate is often used in the next step without further purification.

Rationale for Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies their removal.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring complete conversion of the carboxylic acid within a reasonable timeframe.

Part B: Synthesis of N-(substituted phenyl) Anthraquinone-2-carboxamides (6a-k)

This part of the protocol describes the amide coupling reaction between this compound and various substituted anilines.

Amide Coupling Reaction Intermediate This compound Process Amide Condensation Intermediate->Process Nucleophile Substituted Aniline Nucleophile->Process Product N-(substituted phenyl) Anthraquinone-2-carboxamide Process->Product

Workflow for the synthesis of N-aryl Anthraquinone-2-carboxamides.

Materials:

  • This compound (from Part A)

  • Substituted aniline (1.0 mmol)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude this compound in a suitable anhydrous solvent (e.g., acetone) in a round-bottom flask.

  • In a separate flask, dissolve the substituted aniline (1.0 mmol) in the same solvent.

  • Slowly add the aniline solution to the solution of this compound with stirring at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl) Anthraquinone-2-carboxamide.

Rationale for Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like acetone or dichloromethane are typically used to prevent hydrolysis of the acyl chloride and to dissolve the reactants.

  • Room Temperature: The high reactivity of the acyl chloride often allows the reaction to proceed efficiently at room temperature, minimizing the formation of side products.

Protocol 2: Synthesis of Anthraquinone-2-carboxylic Acid Esters as Potential Anticancer Agents

The esterification of this compound with various alcohols or phenols can lead to the formation of novel esters with potential anticancer properties. These esters can act as prodrugs or exhibit their own intrinsic biological activity.

Materials:

  • This compound (1.0 mmol)

  • Alcohol or phenol (1.2 mmol)

  • Pyridine or triethylamine (as a base, 1.5 mmol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DCM.

  • In a separate flask, dissolve the alcohol or phenol (1.2 mmol) and pyridine (1.5 mmol) in anhydrous DCM.

  • Cool the solution of this compound to 0 °C using an ice bath.

  • Slowly add the solution of the alcohol/phenol and pyridine to the acyl chloride solution via a dropping funnel with constant stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base (Pyridine/Triethylamine): Used to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl chloride.

  • Low Temperature (0 °C): The initial addition at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Analytical Characterization of Synthesized Intermediates

The structural elucidation and purity assessment of the synthesized anthraquinone-based intermediates are crucial for their advancement in the drug discovery pipeline. A combination of spectroscopic techniques is typically employed.

TechniqueExpected Observations
¹H NMR Aromatic protons of the anthraquinone core typically appear in the region of δ 7.5-8.5 ppm. The signals for the protons of the newly introduced amide or ester moiety will be present in their characteristic regions. The amide N-H proton often appears as a broad singlet.
¹³C NMR The carbonyl carbons of the quinone system are typically observed around δ 180-185 ppm. The newly formed amide or ester carbonyl carbon will appear at a distinct chemical shift (typically δ 165-175 ppm).
IR Spectroscopy A strong absorption band for the quinone C=O stretch is expected around 1670 cm⁻¹. The amide or ester C=O stretch will appear as a strong band in the region of 1650-1750 cm⁻¹. The N-H stretch of the amide will be visible around 3300 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed. Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

This compound stands as a powerful and versatile building block in the synthesis of novel pharmaceutical intermediates. Its high reactivity allows for the straightforward introduction of the biologically relevant anthraquinone scaffold into a diverse range of molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new amides, esters, and other derivatives with potential therapeutic applications. The continued exploration of the synthetic utility of this compound, coupled with rational drug design and biological screening, holds significant promise for the discovery of the next generation of anthraquinone-based drugs.

References

Application Notes & Protocols: A Guide to the Acylation of Nucleophiles with Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Anthraquinone Scaffold

The anthraquinone core is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a vast range of biological activities, including anticancer and antibiotic properties, and are also pivotal in the development of advanced dyes and functional materials.[1][2] The ability to functionalize the anthraquinone scaffold is therefore of paramount importance for researchers in drug discovery and chemical synthesis.

Anthraquinone-2-carbonyl chloride is a key intermediate that allows for the covalent attachment of the anthraquinone moiety to a wide variety of nucleophilic molecules, such as amines, alcohols, and thiols. This process, known as acylation, proceeds via a nucleophilic acyl substitution mechanism to form stable amides, esters, and thioesters.[3] This guide provides a comprehensive experimental procedure for the successful acylation of nucleophiles using this versatile reagent, grounded in mechanistic understanding and practical laboratory insights.

Health and Safety First: Handling this compound

Before commencing any experimental work, it is critical to understand the hazards associated with the reagents. This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4][5] It is also reactive with water and moisture.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]

  • Ventilation: Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or mists.[4][6]

  • Moisture Control: Use dry glassware and anhydrous solvents to prevent hydrolysis of the acyl chloride, which would form the unreactive corresponding carboxylic acid.[7]

  • Emergency Response: In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] If swallowed, rinse the mouth with water but do not induce vomiting.[4]

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The reaction between this compound and a nucleophile (e.g., an amine or alcohol) is a classic example of nucleophilic acyl substitution . The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]

The reaction typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[9][10]

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is commonly added to the reaction mixture. Its role is twofold: to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the nucleophile and rendering it unreactive.[7][11]

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow Overview

The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final product verification. Each step is crucial for achieving a high yield of a pure product.

Experimental Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Addition of Reagents (Solvent, Nucleophile, Base) Setup->Reagents AcylChloride Slow Addition of This compound Reagents->AcylChloride Reaction Reaction Monitoring (TLC) AcylChloride->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Upon Completion Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Final Final Product Characterize->Final

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the acylation of primary amines and alcohols. The procedures are general and may require optimization based on the specific nucleophile used.

Materials and Equipment
Reagents & Chemicals Equipment
This compoundRound-bottom flasks (oven-dried)
Nucleophile (e.g., primary amine, alcohol)Magnetic stirrer and stir bars
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Septa and needles
Triethylamine (TEA) or Pyridine (distilled)Inert gas line (Nitrogen or Argon)
Hydrochloric Acid (1M aq.)Thin Layer Chromatography (TLC) plates
Saturated Sodium Bicarbonate solution (aq.)Separatory funnel
Brine (Saturated NaCl solution, aq.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Glassware for recrystallization/chromatography
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)Analytical instruments (NMR, FT-IR, MS)
Protocol 1: Acylation of a Primary Amine (Amide Synthesis)

This protocol is adapted from a standard procedure for the synthesis of N-acylated amino acid esters.[12]

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the this compound solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. A new, less polar spot corresponding to the amide product should appear, and the starting amine spot should disappear.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[13]

Protocol 2: Acylation of an Alcohol (Ester Synthesis)

This protocol is based on standard esterification methods using acyl chlorides.[9][14]

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF or DCM.

  • Reagent Addition: Add this compound (1.2 eq.) portion-wise to the stirred alcohol solution at room temperature. An exotherm may be observed. If the reaction is vigorous, cool the flask in an ice bath.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the alcohol.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude ester product by column chromatography or recrystallization to yield the final product.[15]

Product Characterization

Confirmation of the product structure is essential. The following techniques are standard for characterizing the newly synthesized anthraquinone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The disappearance of the amine N-H or alcohol O-H proton signal and the appearance of characteristic aromatic and alkyl signals for the coupled fragments confirm the reaction.[16][17]

  • Infrared (IR) Spectroscopy: Successful acylation can be confirmed by the presence of a strong carbonyl (C=O) stretch for the newly formed amide (approx. 1650 cm⁻¹) or ester (approx. 1735 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the nucleophile to the anthraquinone moiety.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of this compound. 2. Inactive nucleophile (protonated). 3. Low reactivity of the nucleophile.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Add sufficient base (TEA or pyridine) to scavenge HCl. 3. Increase reaction temperature or add a catalyst like DMAP (for alcohols).
Incomplete Reaction 1. Insufficient reagent. 2. Short reaction time.1. Use a slight excess of the acyl chloride (1.1-1.2 eq.). 2. Allow the reaction to stir for a longer period, monitoring by TLC.
Multiple Products on TLC 1. Side reactions. 2. Presence of di-acylated product (if nucleophile has >1 reactive site).1. Control the reaction temperature (e.g., maintain at 0°C). 2. Use a larger excess of the nucleophile to favor mono-acylation. Purify carefully using column chromatography.

References

use of Anthraquinone-2-carbonyl Chloride in functional materials research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Anthraquinone-2-carbonyl Chloride in Functional Materials Research

Introduction: The Versatility of a Reactive Anthraquinone Scaffold

This compound (AQC) is a highly reactive derivative of anthraquinone, an aromatic organic compound known for its unique spectroscopic and electrochemical properties stemming from its rigid, planar, and conjugated structure.[1][2] The core of AQC's utility lies in the combination of the stable, functional anthraquinone moiety with a reactive acid chloride group. This acid chloride allows for the covalent attachment of the anthraquinone unit to a vast array of molecules and substrates through reactions with nucleophiles like amines and alcohols, forming stable amide and ester linkages, respectively.

This dual nature makes AQC a powerful and versatile building block in materials science. The attached anthraquinone group can serve multiple roles: a redox-active center for energy storage, a chromophore/fluorophore for sensing and analytical tagging, or a photosensitizer for generating reactive oxygen species (ROS).[3][4][5] This guide provides detailed principles, protocols, and insights into the application of this compound in key areas of functional materials research.

The journey often begins with the synthesis of AQC from its more stable precursor, Anthraquinone-2-carboxylic acid. This is a standard organic transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6]

Protocol 1: Synthesis of this compound (AQC)

Objective: To prepare the reactive AQC from commercially available Anthraquinone-2-carboxylic acid for use in subsequent functionalization reactions.

Principle: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides. The reaction converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion yields the acid chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed.[6]

Materials:

  • Anthraquinone-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 eq, used as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM) (optional, as a co-solvent)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • Ensure all glassware is oven-dried to remove any moisture, which would hydrolyze the AQC product.

  • To a round-bottom flask, add Anthraquinone-2-carboxylic acid (1.0 eq) and a magnetic stir bar.

  • Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 mL per gram of carboxylic acid).

  • Add one drop of DMF as a catalyst.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler containing NaOH solution).

  • Heat the mixture to reflux (approx. 76 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Anhydrous toluene can be added and co-evaporated to help remove the last traces of SOCl₂.

  • The resulting solid, typically a light yellow to orange powder, is this compound.[7] It should be used immediately or stored under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) due to its moisture sensitivity.

Application Area 1: High-Sensitivity Analytical Derivatization

Principle of Application: The anthraquinone moiety is an excellent chromophore and fluorophore.[1][8] By "tagging" analyte molecules that lack these properties (such as aliphatic amines or alcohols), AQC makes them readily detectable by common analytical techniques. This derivatization strategy dramatically enhances detection sensitivity. The key mechanisms are:

  • UV-Vis Detection: The extensive conjugated π-system of the anthraquinone core leads to strong absorption in the UV-Vis spectrum.[1]

  • Fluorescence Detection: While simple anthraquinones can be weakly fluorescent, derivatives, especially those formed via amidation, often exhibit significant fluorescence, allowing for highly sensitive detection.[8]

  • Chemiluminescence (CL) Detection: A unique application involves the ability of the quinone moiety to generate reactive oxygen species (ROS) upon UV irradiation. These ROS can then react with a chemiluminescent agent like luminol to produce a light signal, offering an alternative and highly sensitive detection method.[3]

Protocol 2: Derivatization of Amines with AQC for HPLC-CL Analysis

Objective: To derivatize a primary or secondary amine with AQC to enable its sensitive detection by HPLC with online UV irradiation and chemiluminescence detection.[3]

Materials:

  • Amine analyte solution (e.g., 1 mM tryptamine in acetonitrile)

  • AQC solution (e.g., 5 mM in acetonitrile, freshly prepared)

  • Carbonate buffer (0.1 M, pH 10.0)

  • HPLC system with a UV detector, an online photoreactor, and a chemiluminescence detector

  • Luminol solution for CL detection

Procedure:

  • Derivatization: In a microcentrifuge tube, mix 100 µL of the amine solution, 200 µL of the carbonate buffer, and 200 µL of the AQC solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for approximately 3 minutes. The reaction forms a stable sulfonamide derivative.[9][10]

  • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly into the HPLC system.

  • HPLC-CL Detection: The anthraquinone-tagged amine is first separated on an appropriate HPLC column.

  • Post-separation, the eluent passes through an online photoreactor (UV lamp), which excites the quinone moiety and generates ROS.[3]

  • The ROS-containing eluent is then mixed with a luminol solution, generating a chemiluminescent signal that is measured by the CL detector.

Data Presentation: The effectiveness of derivatization reagents is often measured by the limits of detection (LOD) they enable.

Derivatization ReagentAnalyte TypeDetection MethodTypical LODReference
This compound AlcoholsNCI-MS26 pg[11]
Anthraquinone-2-sulfonyl chloride AminesHPLC (Reversed)8 pmol[9]
This compound AminesHPLC-CL63.0 - 79.1 nM[3][12]

Experimental Workflow: Derivatization for HPLC-CL

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Analyte Amine Analyte Deriv Derivatization (3 min @ RT) Analyte->Deriv Reagent AQC in Acetonitrile Reagent->Deriv Buffer Carbonate Buffer (pH 10) Buffer->Deriv HPLC HPLC Separation Deriv->HPLC Inject UV Online UV Irradiation (ROS Gen.) HPLC->UV CL Mix with Luminol & CL Detection UV->CL Data Data Acquisition CL->Data G AQ Anthraquinone (AQ) Oxidized State AQ_radical Semiquinone Radical Anion AQ->AQ_radical + e⁻, + H⁺ AQ_radical->AQ - e⁻, - H⁺ H2AQ Hydroquinone (H₂AQ) Reduced State AQ_radical->H2AQ + e⁻, + H⁺ H2AQ->AQ_radical - e⁻, - H⁺ G cluster_activation Step 1: Activation cluster_grafting Step 2: Grafting & Purification AQC_acid Anthraquinone-2- carboxylic Acid Activated Formation of Acylimidazolide Intermediate AQC_acid->Activated CDI CDI in DMF CDI->Activated Reaction Esterification Reaction (24h @ 80°C) Activated->Reaction CNC Dried CNCs in DMF CNC->Reaction Purify Centrifugation, Washing & Drying Reaction->Purify Final Photoactive AQ-CNC Material Purify->Final

References

Application Note: A Step-by-Step Guide to Derivatization for Negative Ion Chemical Ionization (NICI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Negative Ion Chemical Ionization (NICI) is a soft ionization technique for mass spectrometry (MS), prized for its high sensitivity and selectivity for electrophilic compounds. However, many analytes of interest lack the intrinsic chemical properties to be efficiently ionized under NICI conditions. Chemical derivatization addresses this challenge by introducing electrophoric moieties—typically fluorine atoms—onto the target molecule. This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for derivatizing analytes for subsequent analysis by Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS).

Introduction: The "Why" of Derivatization for NICI-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry. While Electron Ionization (EI) is a robust, general-purpose ionization method, its high fragmentation can sometimes preclude the detection of the molecular ion, complicating identification and quantification. Negative Ion Chemical Ionization (NICI), particularly in its Electron Capture (ECNICI) mode, offers a powerful alternative. In ECNICI, low-energy thermal electrons are captured by analytes containing electronegative atoms or groups, forming stable negative ions with minimal fragmentation.[1] This results in a significant enhancement in sensitivity and a reduction in background noise for specific classes of compounds.[1][2]

However, the inherent selectivity of NICI is a double-edged sword. Many compounds, including steroids, prostaglandins, and certain pharmaceuticals, do not possess the requisite electrophilic character for efficient ionization.[2][3][4][5] Derivatization is the strategic chemical modification of an analyte to enhance its analytical properties.[6][7] For NICI-MS, the primary goals are:

  • To introduce a highly electrophoric group: This dramatically increases the electron-capture cross-section of the molecule, leading to a substantial increase in sensitivity.[2][6]

  • To increase volatility: For GC analysis, analytes must be thermally stable and volatile. Derivatization can mask polar functional groups (e.g., -OH, -NH2, -COOH), reducing intermolecular hydrogen bonding and allowing the compound to readily enter the gas phase.[6][8]

  • To improve chromatographic behavior: By reducing polarity, derivatization can lead to sharper, more symmetrical peaks and better separation from matrix components.[7]

The most effective derivatizing agents for NICI-MS are those that attach polyfluorinated groups to the analyte. The high electronegativity of fluorine atoms makes the resulting derivative an excellent electron trap.

Choosing Your Weapon: A Guide to Common Derivatizing Agents

The selection of a derivatizing agent is dictated by the functional group(s) present on the analyte. The most common reactions involve acylation or alkylation of active hydrogens on hydroxyls, thiols, amines, and carboxylic acids.[6][9]

Derivatizing Agent Abbreviation Target Functional Groups Key Advantages Considerations
Pentafluorobenzyl BromidePFBBrCarboxylic Acids, Phenols, Thiols, (some Amines)Highly reactive, forms stable PFB esters/ethers. Widely used for acids and phenols.[7][10][11]Strong lachrymator, must be handled in a fume hood.[7] Can have impurities that require cleanup.[10]
Heptafluorobutyric AnhydrideHFBAAlcohols, Phenols, Primary & Secondary AminesForms stable, volatile derivatives.[12][13] Commonly used for steroids, amphetamines, and prostaglandins.[12][13][14]Produces acidic byproducts that should be removed or neutralized to prevent column damage.[7]
Pentafluorobenzoyl ChloridePFBoylClAlcohols, Phenols, Primary & Secondary AminesForms highly sensitive PFBoyl esters and amides.[15][16] Excellent for fatty alcohols and steroids.[15][16]Also produces corrosive HCl byproduct.[15] Reaction conditions may require optimization.[16]
Pentafluoropropionic AnhydridePFPAAlcohols, Phenols, Primary & Secondary AminesSimilar to HFBA, forms highly fluorinated acyl derivatives.[14][17]Produces acidic byproducts.[7]
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAAlcohols, Phenols, Carboxylic Acids, Amines, AmidesForms TBDMS ethers/esters. While a silylating agent, the trifluoroacetamide leaving group can be useful. TBDMS derivatives are very stable.[7]Primarily used for EI, but can be applied in specific NICI scenarios.

The Derivatization Workflow: A Visual Guide

A successful derivatization experiment follows a logical sequence of steps, from sample preparation to final analysis. Each step is critical for achieving reproducible and accurate results.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Extract Analyte Extraction (LLE or SPE) Sample->Extract Dry Evaporation to Dryness (under Nitrogen stream) Extract->Dry AddReagent Add Derivatizing Agent & Solvent/Catalyst Dry->AddReagent Incubate Incubation (Heat as required) AddReagent->Incubate Neutralize Neutralize/Remove Byproducts (e.g., Liquid-Liquid Wash) Incubate->Neutralize Collect Collect Organic Layer Neutralize->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in GC-compatible Solvent Evaporate->Reconstitute GCMS GC-NICI-MS Analysis Reconstitute->GCMS

Caption: General experimental workflow for derivatization prior to GC-NICI-MS analysis.

Detailed Protocols: From Theory to Practice

Herein, we provide step-by-step protocols for two of the most common derivatization reactions used for NICI-MS.

Protocol 1: PFBBr Derivatization of Carboxylic Acids (e.g., Prostaglandins, Fatty Acids)

This protocol is based on the esterification of carboxylic acids using Pentafluorobenzyl Bromide (PFBBr).[10] The reaction is catalyzed by a non-nucleophilic organic base.

Caption: Reaction scheme for the base-catalyzed esterification of a carboxylic acid with PFBBr.

Materials:

  • Dried sample extract

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone or acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), GC-grade

  • Hexane or Isooctane, GC-grade

  • Deionized water

  • Nitrogen gas supply

  • Heating block or water bath

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry.[18] Any residual water will hydrolyze the PFBBr reagent. This is typically achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue in the reaction vial, add:

    • 100 µL of Acetonitrile.

    • 10 µL of DIPEA.

    • 50 µL of 10% PFBBr solution.

    • Scientist's Note: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion which is a much more effective nucleophile for attacking the PFBBr.[10]

  • Reaction Incubation: Cap the vial tightly and vortex briefly. Place the vial in a heating block set to 60°C for 60 minutes.

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • Evaporate the reaction mixture to dryness under a stream of nitrogen. This removes excess reagent and solvent.

    • Add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex vigorously for 30 seconds to partition the derivatized analyte into the organic layer and salts into the aqueous layer.

    • Centrifuge briefly (e.g., 2 min at 2000 rpm) to ensure phase separation.

  • Sample Collection & Analysis:

    • Carefully transfer the upper hexane layer to a clean autosampler vial.

    • The sample is now ready for injection into the GC-NICI-MS system.

Protocol 2: HFBA Derivatization of Alcohols and Amines (e.g., Steroids, Amphetamines)

This protocol uses Heptafluorobutyric Anhydride (HFBA) for the acylation of hydroxyl and amino groups.[12][14] The reaction is often performed with a catalyst or an acid scavenger.[7][12]

Materials:

  • Dried sample extract

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl acetate or Toluene, GC-grade

  • Pyridine or Triethylamine (as catalyst/acid scavenger)

  • Saturated sodium bicarbonate solution

  • Nitrogen gas supply

  • Heating block or water bath

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry in a reaction vial.[18]

  • Reagent Addition: To the dried residue, add:

    • 100 µL of ethyl acetate.

    • 10 µL of pyridine.

    • 50 µL of HFBA.

    • Scientist's Note: Anhydride reagents produce a carboxylic acid byproduct (in this case, heptafluorobutyric acid).[7] The pyridine acts as an acid scavenger, driving the reaction to completion and preventing potential damage to the GC column.[7][17]

  • Reaction Incubation: Cap the vial tightly, vortex, and heat at 70°C for 30 minutes.[14]

  • Post-Reaction Workup:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Add 500 µL of hexane and 250 µL of saturated sodium bicarbonate solution. Vortex to neutralize and remove any remaining acidic byproducts.

    • Centrifuge to separate the layers.

  • Sample Collection & Analysis:

    • Transfer the upper organic (hexane) layer to an autosampler vial.

    • Inject into the GC-NICI-MS system.

Troubleshooting Common Derivatization Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Peak 1. Incomplete sample drying; moisture deactivated the reagent.[18] 2. Reagent degradation (old or improperly stored). 3. Suboptimal reaction conditions (time/temp).[18][19] 4. Analyte not soluble in reaction solvent.1. Ensure absolute dryness of the sample extract before adding reagents.[18] 2. Use fresh, high-purity reagents stored under anhydrous conditions.[18] 3. Optimize reaction time and temperature for your specific analyte.[19] 4. Try a different solvent (e.g., pyridine, ethyl acetate) to dissolve the residue before adding the reagent.[20]
Multiple or Unexpected Peaks 1. Derivatization of matrix components. 2. Side reactions or degradation of the analyte/derivative.[18] 3. Impurities in the derivatizing reagent.[10]1. Improve the sample cleanup procedure (e.g., use a more selective SPE phase). 2. Use milder reaction conditions (lower temperature).[18] Analyze a derivatized standard to confirm the derivative's peak. 3. Use high-purity, "derivatization grade" reagents. Consider a reagent cleanup step if necessary.[10]
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.[18] 3. Acidic byproducts not fully removed.[7]1. Re-optimize the derivatization reaction to drive it to completion. 2. Use a deactivated inlet liner; condition the GC column.[18] 3. Ensure the post-reaction wash/neutralization step is effective.

Conclusion

Chemical derivatization is an indispensable tool for unlocking the full potential of GC-NICI-MS. By converting non-electrophoric analytes into highly sensitive, volatile derivatives, researchers can achieve the low detection limits required for trace analysis in complex matrices such as those encountered in drug development, clinical research, and environmental monitoring.[1][6] The success of the method hinges on a thorough understanding of the underlying chemistry, careful selection of the appropriate reagent, and meticulous execution of the experimental protocol.

References

Synthesis and Application of Anthraquinone-Based Fluorescent Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern biological and chemical sciences, fluorescent probes have emerged as indispensable tools for visualizing and quantifying molecular events in real-time.[1] Their high sensitivity, rapid response, and methodological simplicity have revolutionized fields ranging from cellular imaging to environmental monitoring and drug development.[1] Among the diverse scaffolds used to construct these molecular reporters, the anthraquinone core holds a privileged status.[2]

Anthraquinone, a tricyclic aromatic organic compound, forms the backbone of a versatile class of fluorophores.[3][4] These probes are renowned for their notable photostability, resistance to photobleaching, and often large Stokes shifts (the separation between absorption and emission maxima), which is a desirable trait for minimizing self-quenching and background interference.[4][5] The unique electronic structure of the anthraquinone core allows for fine-tuning of its photophysical properties through chemical modification, enabling the rational design of probes for a vast array of specific analytes and biological environments.[3][6] Many of these probes operate via mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), making them highly sensitive to changes in their local environment, such as polarity, pH, and the presence of specific ions.[7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of anthraquinone-based fluorescent probes. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles governing their function, explains the rationale behind key synthetic strategies, and provides detailed, field-proven methodologies for their creation and use.

Chapter 1: Theoretical Foundations of Anthraquinone Fluorescence

A deep understanding of the principles governing fluorescence is paramount to the successful design and application of novel probes. This chapter lays the groundwork by exploring the unique structural and electronic properties of the anthraquinone core.

The Anthraquinone Core: Structure and Electronic Properties

The fundamental structure of anthraquinone is a 9,10-dioxoanthracene core. This rigid, planar system of conjugated double bonds is the basis for its unique spectroscopic properties.[3] The molecule itself is only weakly fluorescent. Its utility as a scaffold for fluorescent probes arises from the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings.[8]

The carbonyl groups on the central ring act as inherent electron acceptors. When an electron-donating group, such as an amino (-NH2) or hydroxyl (-OH) group, is attached to the aromatic system, it creates a "push-pull" electronic environment.[8] Upon absorption of light, an electron is promoted to an excited state, leading to a significant redistribution of electron density—a phenomenon known as Intramolecular Charge Transfer (ICT).[9][10]

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The ICT process is the cornerstone of many anthraquinone-based probes. In the ground state, the molecule has a relatively small dipole moment. Upon photoexcitation, a substantial charge transfer occurs from the electron-donating group to the electron-accepting anthraquinone core.[8][9] This excited state, often referred to as the ICT state, is highly polarized and its energy level is sensitive to the polarity of the surrounding solvent.[8][10] The relaxation from this ICT state back to the ground state results in the emission of a photon, i.e., fluorescence. The significant change in dipole moment between the ground and excited states is a key characteristic of this process.[8]

Synthesis_Workflow Start Design & Retrosynthesis Synthesis Chemical Synthesis (e.g., Suzuki, SNAr) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Pure Compound Characterization->Synthesis Structure Incorrect Photophysics Photophysical Analysis (UV-Vis, Fluorescence) Characterization->Photophysics Verified Structure Application Application (Imaging, Sensing) Photophysics->Application Characterized Probe

References

Application Notes and Protocols: Visible Light Photooxidation Catalyzed by Anthraquinone-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Light with Anthraquinone Catalysts

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions.[1] Among the diverse array of organic photocatalysts, anthraquinone (AQ) derivatives have garnered significant attention due to their unique photochemical properties, low cost, and broad applicability.[2][3] These catalysts effectively absorb visible light and initiate chemical transformations through processes like hydrogen atom transfer (HAT) or single electron transfer (SET).[4][5] This guide focuses on the application of derivatives of Anthraquinone-2-carbonyl Chloride, a versatile scaffold for creating a diverse range of photocatalysts for oxidative transformations.

Derivatives of this compound, such as amides and esters, offer a tunable platform for photocatalysis. By modifying the substituent attached to the carbonyl group, researchers can fine-tune the catalyst's steric and electronic properties, influencing its solubility, stability, and catalytic efficiency. These derivatives are particularly effective in promoting the aerobic oxidation of alcohols and the functionalization of C-H bonds, reactions of significant importance in the synthesis of pharmaceuticals and fine chemicals.[2][6]

The Catalytic Heart: Unraveling the Reaction Mechanism

The photocatalytic activity of anthraquinone derivatives in oxidation reactions predominantly proceeds through a hydrogen atom transfer (HAT) mechanism. The process is initiated by the absorption of visible light by the anthraquinone catalyst, which promotes it to an excited singlet state. This is followed by a rapid intersystem crossing to a more stable triplet state. This photo-excited triplet state of the anthraquinone derivative is a potent hydrogen atom abstractor.

The key steps of the catalytic cycle are as follows:

  • Photoexcitation: The anthraquinone catalyst (AQ) absorbs a photon of visible light, transitioning to its excited triplet state (³AQ*).

  • Hydrogen Atom Abstraction: The ³AQ* abstracts a hydrogen atom from the substrate (e.g., an alcohol), generating a substrate radical and a ketyl radical intermediate (AQH•).[7]

  • Reaction with Oxygen: The substrate radical reacts with molecular oxygen (O₂), which is typically present in the reaction medium, to form a peroxide radical.

  • Product Formation and Catalyst Regeneration: The peroxide radical can then undergo further transformations to yield the oxidized product. Simultaneously, the ketyl radical (AQH•) is oxidized back to the ground state anthraquinone catalyst by reacting with oxygen, producing reactive oxygen species like the superoxide radical anion (O₂•⁻), which can also participate in the oxidation process.[7]

Photocatalytic Cycle Figure 1: Proposed Photocatalytic Cycle for the Oxidation of Alcohols AQ AQ Catalyst AQ_star ³AQ* (Excited State) AQ->AQ_star Visible Light (hν) AQH AQH• (Ketyl Radical) AQ_star->AQH H-Atom Abstraction Substrate R₂CHOH (Alcohol) Substrate_radical R₂ĊOH Product R₂C=O (Ketone/Aldehyde) AQH->AQ Oxidation O2 O₂ O2_radical O₂•⁻ Peroxide_radical R₂C(OO•)OH Substrate_radical->Peroxide_radical + O₂ Peroxide_radical->Product Product Formation

Caption: Proposed mechanism for the visible-light-mediated aerobic oxidation of alcohols catalyzed by anthraquinone derivatives.

In the Lab: Protocols for Photooxidation

While specific protocols for derivatives of this compound are not extensively reported, a general procedure can be adapted from established methods for similar anthraquinone catalysts, such as 2-bromoanthraquinone or sodium anthraquinone-2-sulfonate.[6][7] The following is a representative protocol for the photocatalytic oxidation of a secondary alcohol to a ketone using a hypothetical Anthraquinone-2-carboxamide derivative.

Protocol 1: Synthesis of a Representative Anthraquinone-2-carboxamide Photocatalyst

This protocol describes the synthesis of a model photocatalyst, N-phenylanthraquinone-2-carboxamide, from this compound.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dry DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of aniline (1.1 eq) in dry DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-phenylanthraquinone-2-carboxamide.

Protocol 2: Visible-Light Mediated Aerobic Oxidation of 1-Phenylethanol

Materials:

  • N-phenylanthraquinone-2-carboxamide (photocatalyst)

  • 1-Phenylethanol (substrate)

  • Acetonitrile (solvent)

  • Oxygen balloon

  • Visible light source (e.g., blue LED lamp, λ ≈ 450 nm)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

Experimental Workflow:

Experimental Workflow Figure 2: Experimental Workflow for Photocatalytic Oxidation A 1. Add catalyst, substrate, and solvent to a reaction vial. B 2. Seal the vial and purge with oxygen for 5-10 minutes. A->B C 3. Place the vial in the photoreactor with stirring. B->C D 4. Irradiate with visible light at a controlled temperature. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Upon completion, perform workup and purify the product. E->F

Caption: A streamlined workflow for conducting the visible-light-mediated aerobic oxidation.

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add N-phenylanthraquinone-2-carboxamide (1-5 mol%), 1-phenylethanol (1.0 mmol), and acetonitrile (5 mL).

  • Seal the vial with a screw cap fitted with a septum.

  • Purge the vial with oxygen by bubbling the gas through the solution for 5-10 minutes, then maintain a positive pressure with an oxygen balloon.

  • Place the reaction vial in a photoreactor equipped with a cooling fan to maintain a constant temperature (typically room temperature).

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by turning off the light.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain acetophenone.

Performance and Substrate Scope

The efficiency of photooxidation reactions catalyzed by anthraquinone derivatives is influenced by the electronic nature of both the catalyst and the substrate. While specific data for this compound derivatives is scarce, the following table presents representative data for the oxidation of various alcohols using a water-soluble anthraquinone catalyst, sodium anthraquinone-2-sulfonate (SAS), which provides a good indication of the expected reactivity.[6]

EntrySubstrateProductYield (%) [a]
1Benzyl alcoholBenzaldehyde>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde>99
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde85
41-PhenylethanolAcetophenone>99
5CyclohexanolCyclohexanone78
62-Octanol2-Octanone65

[a] Representative yields based on reactions with sodium anthraquinone-2-sulfonate. Reaction conditions may vary.

Applications in Drug Development

The mild reaction conditions and high functional group tolerance of visible-light photoredox catalysis make it an invaluable tool in drug discovery and development.[1] Anthraquinone-catalyzed photooxidations can be employed for:

  • Late-Stage Functionalization: Introducing or modifying functional groups in complex, drug-like molecules at a late stage of the synthesis. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Synthesis of Key Intermediates: Efficiently preparing key building blocks and intermediates for the synthesis of active pharmaceutical ingredients (APIs). For example, the selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in the synthesis of many pharmaceuticals.

  • Bioconjugation: The principles of photoredox catalysis can be extended to the modification of peptides and proteins, enabling the development of novel bioconjugates and antibody-drug conjugates (ADCs).

Safety Considerations: A Self-Validating System

While visible-light photoredox catalysis is generally considered a green and safe technology, it is crucial to adhere to proper safety protocols.

  • Eye Protection: High-intensity visible light, especially from LED sources, can be harmful to the eyes. Always wear appropriate safety glasses that filter the specific wavelength of light being used.

  • Solvent and Reagent Handling: Follow standard laboratory procedures for handling organic solvents and reagents. Ensure adequate ventilation to avoid the inhalation of vapors.

  • Oxygen Atmosphere: Reactions performed under an oxygen atmosphere should be handled with care, as oxygen can increase the flammability of organic solvents.

  • Pressure Build-up: Photoreactions can sometimes lead to a build-up of pressure in sealed vials. It is advisable to use appropriate pressure-rated glassware or to vent the reaction periodically.

By integrating these safety measures, the experimental setup becomes a self-validating system, ensuring both the integrity of the results and the safety of the researcher.

References

Application Notes & Protocols: The Strategic Use of Anthraquinone-2-carbonyl Chloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Anthraquinone-2-carbonyl Chloride is a highly versatile reagent that serves as a pivotal building block for introducing the biologically active anthraquinone moiety into novel molecular structures. Its high reactivity, centered on the acyl chloride group, allows for straightforward derivatization through reactions with nucleophiles such as alcohols and amines. The resulting esters and amides leverage the intrinsic fungicidal, insecticidal, and repellent properties of the anthraquinone core, making it a valuable scaffold in the discovery and development of next-generation agrochemicals.[1][2][3] This guide provides an in-depth exploration of its applications, explains the chemical rationale behind synthetic strategies, and furnishes detailed protocols for the synthesis of representative agrochemical candidates.

Introduction: The Anthraquinone Scaffold in Agrochemical Design

The 9,10-anthraquinone core is a privileged structure in medicinal and agricultural chemistry. Naturally occurring in various plants and fungi, anthraquinone derivatives are known for a wide spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties.[3][4][5][6] Their mechanism of action is often multifaceted, involving interference with cellular respiration and disruption of cell membrane integrity in target pests.[6]

This compound (AQC) weaponizes this potent scaffold by attaching a highly reactive acyl chloride handle. This functional group provides a direct and efficient route to covalently link the anthraquinone core to other molecules, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of agrochemical performance.

Key Properties of the Starting Reagent

To effectively utilize AQC, understanding its fundamental properties is essential.

PropertyValueSource
CAS Number 6470-87-7[7]
Molecular Formula C₁₅H₇ClO₃[7][8]
Molecular Weight 270.67 g/mol [7][8]
Appearance Light orange to yellow powder/crystal[9]
Melting Point 146-150 °C
Reactivity Highly reactive acyl chloride, susceptible to hydrolysis. Corrosive.[9]

Core Synthetic Strategies & Rationale

The primary utility of AQC in agrochemical synthesis lies in its reaction with nucleophiles to form stable esters and amides. This strategy allows researchers to combine the known toxophore (the anthraquinone core) with other chemical fragments that can modulate physical properties (e.g., solubility, systemic movement in plants) or introduce secondary modes of action.

Caption: General synthetic workflow using AQC.

Causality Behind Experimental Choices:

  • Solvent Selection: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are mandatory. The acyl chloride group of AQC is highly susceptible to hydrolysis; the presence of water would consume the starting material to form the unreactive carboxylic acid.

  • Base Addition: The reaction of AQC with an alcohol or amine liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, must be included to act as an acid scavenger. This prevents the protonation of the amine nucleophile (rendering it unreactive) and avoids potentially acid-catalyzed side reactions.

  • Temperature Control: These reactions are typically initiated at low temperatures (e.g., 0 °C) to manage their exothermic nature and prevent side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Application Protocol 1: Synthesis of a Novel Fungicidal Agent

Anthraquinone derivatives have demonstrated notable efficacy against fungal pathogens like rusts and powdery mildews.[3] This protocol details the synthesis of a candidate fungicidal agent via esterification of AQC with a substituted phenol, a common structural motif in commercial fungicides.

Objective: To synthesize 4-chlorophenyl 9,10-dioxo-9,10-dihydroanthracene-2-carboxylate.
Materials & Reagents:
ReagentMWMolesQuantity
This compound (AQC)270.671.0 eq (10 mmol)2.71 g
4-Chlorophenol128.561.1 eq (11 mmol)1.41 g
Triethylamine (Et₃N)101.191.5 eq (15 mmol)2.1 mL
Anhydrous Dichloromethane (DCM)--100 mL
Step-by-Step Methodology:
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (2.71 g, 10 mmol) and 4-chlorophenol (1.41 g, 11 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DCM to the flask. Stir the mixture at room temperature until the solids are mostly dissolved, forming a suspension.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with continuous stirring.

  • Base Addition: Slowly add triethylamine (2.1 mL, 15 mmol) dropwise to the cooled suspension over 10 minutes using a syringe. The formation of a white precipitate (triethylammonium chloride) is expected.

    • Expert Insight: Slow addition of the base is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the AQC spot indicates reaction completion.

  • Work-up & Isolation: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a yellow solid.

Caption: Experimental workflow for fungicide synthesis.

Application Protocol 2: Synthesis of a Novel Larvicidal Agent

Studies have shown that novel anthraquinone amides can exhibit potent larvicidal activity, in some cases exceeding that of commercial standards.[10] This protocol outlines the synthesis of an amide-linked anthraquinone derivative, a promising candidate for an insecticide.

Objective: To synthesize N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.
Materials & Reagents:
ReagentMWMolesQuantity
This compound (AQC)270.671.0 eq (10 mmol)2.71 g
Benzylamine107.151.1 eq (11 mmol)1.2 mL
Pyridine79.102.0 eq (20 mmol)1.6 mL
Anhydrous Tetrahydrofuran (THF)--100 mL
Step-by-Step Methodology:
  • Reactor Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve this compound (2.71 g, 10 mmol) in 80 mL of anhydrous THF.

  • Nucleophile Solution: In a separate beaker, dissolve benzylamine (1.2 mL, 11 mmol) and pyridine (1.6 mL, 20 mmol) in 20 mL of anhydrous THF.

    • Expert Insight: Pyridine serves as both a base and a nucleophilic catalyst in this reaction, often accelerating amidation compared to tertiary amines like Et₃N.

  • Addition: Cool the AQC solution to 0 °C in an ice bath. Add the benzylamine/pyridine solution dropwise to the AQC solution over 15 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Check for the consumption of AQC by TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate).

  • Quenching & Isolation: a. Pour the reaction mixture into 150 mL of cold water with stirring. b. A solid precipitate should form. Collect the solid by vacuum filtration. c. Wash the filter cake thoroughly with water (3 x 50 mL) to remove pyridine hydrochloride and excess pyridine. d. Wash the cake with a small amount of cold diethyl ether (20 mL) to remove non-polar impurities.

  • Purification & Drying: The crude product is often of high purity after washing. If necessary, it can be recrystallized from an appropriate solvent like isopropanol. Dry the final product in a vacuum oven at 50 °C overnight.

Conclusion and Future Outlook

This compound stands out as a powerful and efficient tool for the synthesis of advanced agrochemicals. The straightforward esterification and amidation reactions it undergoes provide a reliable platform for developing novel fungicides and insecticides. The inherent biological activity of the anthraquinone core, combined with the ability to tune molecular properties through derivatization, ensures that AQC will remain a valuable reagent for researchers and drug development professionals aiming to address the ongoing challenges in crop protection. Future work will likely focus on creating more complex derivatives to enhance target specificity and environmental safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone-2-carbonyl chloride is a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its high reactivity, particularly the susceptibility of the acid chloride group to hydrolysis, presents significant purification challenges.[2][3] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the successful purification of this valuable compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of Purified Product

Potential Cause 1: Hydrolysis of the Acid Chloride

The primary cause of low yield is often the hydrolysis of the highly reactive acid chloride functional group back to the corresponding carboxylic acid (Anthraquinone-2-carboxylic acid).[2][3] This can occur due to exposure to atmospheric moisture or residual water in solvents and glassware.

Solution:

  • Strict Anhydrous Conditions: All purification steps must be conducted under strictly anhydrous conditions. This includes using freshly distilled, dry solvents and flame-drying all glassware prior to use.[2]

  • Inert Atmosphere: Perform all manipulations, including solvent removal and product transfers, under an inert atmosphere of nitrogen or argon.[2]

  • Rapid Workflow: Minimize the exposure time of the crude product to potential sources of moisture by working efficiently.

Potential Cause 2: Degradation During Purification

Elevated temperatures during purification methods like distillation can lead to the degradation of the product.[2]

Solution:

  • Vacuum Distillation: If distillation is the chosen method, it must be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound.[1]

  • Low-Temperature Recrystallization: When using recrystallization, select a solvent system that allows for crystallization at low temperatures.

Problem 2: Product Contamination with Anthraquinone-2-carboxylic acid

Potential Cause: Incomplete Chlorination or Hydrolysis

The presence of the starting carboxylic acid in the purified product can result from an incomplete reaction with the chlorinating agent (e.g., thionyl chloride or phosgene) or from hydrolysis during workup and purification.[3][4]

Solution:

  • Azeotropic Removal of Excess Reagent: After the chlorination reaction, excess volatile reagents like thionyl chloride can be removed by azeotropic distillation with a dry, inert solvent such as toluene.[5] This helps to drive the reaction to completion and removes a potential source of acidic impurities.

  • Careful Washing (for less reactive systems): While risky due to potential hydrolysis, for some applications, a rapid wash with a dilute, non-aqueous basic solution could be attempted to remove acidic impurities. However, this is generally not recommended for highly reactive acid chlorides.[3]

  • Chromatographic Purification: Flash column chromatography using a non-polar solvent system can effectively separate the more polar carboxylic acid from the less polar acid chloride.[2] All components of the chromatography system (silica gel, solvents) must be scrupulously dried.

Problem 3: Discolored Product (Yellow to Brown)

Potential Cause: Presence of Colored Impurities from Synthesis

The synthesis of anthraquinone derivatives can sometimes lead to the formation of colored byproducts.[6]

Solution:

  • Recrystallization: This is often the most effective method for removing colored impurities. Selecting an appropriate solvent system is crucial for obtaining high-purity crystals.[7][8]

  • Charcoal Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Sublimation: For thermally stable impurities, vacuum sublimation can be a powerful purification technique.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale, high-purity requirements: Recrystallization from a suitable anhydrous solvent (e.g., toluene, dry chloroform) is often the preferred method.[3]

  • For larger quantities or to remove non-volatile impurities: Fractional distillation under high vacuum is highly effective.[5]

  • To separate compounds with different polarities: Flash column chromatography under anhydrous conditions is a viable option.[2]

Q2: What are the most common impurities in crude this compound?

A2: The most likely impurities are the starting material, Anthraquinone-2-carboxylic acid, and residual chlorinating agents like thionyl chloride or phosgene.[3][4] Depending on the synthesis route, other anthraquinone-related side products could also be present.[8]

Q3: How can I assess the purity of my purified this compound?

A3: Due to its reactivity, direct analysis can be challenging.

  • NMR Spectroscopy (¹H and ¹³C): This can be used to assess purity, but the sample must be handled under strictly anhydrous conditions in a dry NMR solvent (e.g., CDCl₃) to prevent hydrolysis, which would show the presence of the carboxylic acid.[5]

  • Melting Point: A sharp melting point close to the literature value (147°C) is a good indicator of purity.[1][9]

  • Derivatization followed by Chromatography (GC or HPLC): The acid chloride can be converted to a more stable derivative, such as an ester or amide, which can then be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][10][11]

Q4: How should I store purified this compound?

A4: To prevent hydrolysis, the purified product must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] For long-term storage, a desiccator is recommended.[5]

Experimental Protocols & Data

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationale
TolueneGood solvating power at high temperatures and poor at low temperatures, allowing for good crystal formation. Relatively non-polar and can be easily dried.[3][8]
Toluene-Petroleum EtherA co-solvent system where petroleum ether acts as an anti-solvent to induce crystallization.[3]
Anhydrous ChloroformA good solvent for many organic compounds, but must be free of ethanol stabilizer and water.[3]
Protocol 1: Purification by Recrystallization
  • Preparation: Ensure all glassware is flame-dried and assembled under a positive pressure of nitrogen or argon.

  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot, anhydrous toluene.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a plug of glass wool or a filter paper into a clean, dry flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Diagram 1: General Workflow for Purification

G crude Crude this compound recrystallization Recrystallization (e.g., Toluene) crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Anhydrous Column Chromatography crude->chromatography pure_product Pure this compound recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Purification options for crude this compound.

Diagram 2: Troubleshooting Logic for Low Purity

G start Low Purity Detected check_hydrolysis Check for Hydrolysis (e.g., NMR, IR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No improve_anhydrous Action: Improve Anhydrous Technique hydrolysis_present->improve_anhydrous check_other_impurities Action: Check for Other Impurities (e.g., TLC, GC-MS) no_hydrolysis->check_other_impurities repurify Action: Re-purify (e.g., Chromatography) improve_anhydrous->repurify check_other_impurities->repurify

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Mastering Amide Synthesis with Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthraquinone-2-carbonyl Chloride and amine nucleophiles. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this reaction and manage common side reactions effectively. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.

Introduction: The Nuances of Acylating Amines with this compound

The reaction of this compound with amine nucleophiles is a fundamental method for synthesizing anthraquinone-2-carboxamides, a scaffold present in many biologically active compounds and functional materials. While seemingly straightforward, this nucleophilic acyl substitution is often plagued by side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is crucial for developing robust and reproducible synthetic protocols.

This guide will address the most common challenges encountered in the laboratory, including hydrolysis, diacylation, and reactions involving solvents and impurities. We will provide detailed troubleshooting steps and optimized protocols to help you achieve your desired products with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Low or No Product Yield

Q1: My reaction is not proceeding, or the yield of the desired anthraquinone-2-carboxamide is very low. What are the likely causes?

A1: Low or no product formation is a common issue that can often be traced back to a few key factors:

  • Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis by water. Any residual moisture in your solvent, on your glassware, or in your amine starting material can rapidly convert the acyl chloride to the unreactive anthraquinone-2-carboxylic acid.

    • Troubleshooting:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. If you are unsure about the water content, consider using a freshly opened bottle or drying the solvent over an appropriate drying agent.

      • If your amine is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use.

  • Protonation of the Amine Nucleophile: The reaction between this compound and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting:

      • Use of a Base: It is essential to include a base in your reaction to act as an acid scavenger.[3] A common practice is to use at least two equivalents of the amine nucleophile; one to react with the acyl chloride and the second to neutralize the HCl formed.[2] Alternatively, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine can be used.[3][4] The use of an aqueous base in a two-phase system is known as the Schotten-Baumann condition and can be very effective in preventing amine protonation while minimizing hydrolysis of the acyl chloride.[5]

  • Steric Hindrance: If your amine nucleophile is sterically bulky, the reaction rate can be significantly reduced.[6]

    • Troubleshooting:

      • Increase the reaction temperature.

      • Prolong the reaction time.

      • Consider using a less hindered base if you are using one.

      • In some cases, using a more reactive acylating agent might be an option, but in this case, you are constrained to this compound.

II. Formation of Side Products

Q2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the common side products in this reaction?

A2: The formation of side products is a frequent challenge. Here are the most common culprits and how to address them:

  • Diacylation of Primary Amines: Primary amines have two N-H bonds and can react with two molecules of this compound to form a diacylamine byproduct. This is particularly problematic if the acyl chloride is used in excess or if the reaction conditions favor over-acylation.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine is often preferable to an excess of the acyl chloride.

      • Slow Addition: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent at all times. This favors the formation of the mono-acylated product.

  • Hydrolysis Product: As mentioned earlier, the presence of water will lead to the formation of anthraquinone-2-carboxylic acid. This can be a significant impurity in your final product.

    • Troubleshooting: Follow the rigorous drying procedures outlined in Q1.

  • Reaction with Solvent: Certain solvents can react with acyl chlorides. For example, dimethylformamide (DMF) can react with acyl chlorides to form a Vilsmeier reagent, which can lead to unwanted side reactions.

    • Troubleshooting: Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. If the solubility of your starting materials is an issue, consider a solvent screen to find a suitable alternative to reactive solvents.

  • Dimerization of Anthraquinone Moieties: While less common for the carbonyl chloride itself, anthraquinone derivatives have been shown to form dimers in solution, which can be concentration and pH-dependent.[1][7] This could potentially lead to the formation of dimeric byproducts, especially at high concentrations.

    • Troubleshooting:

      • Run the reaction at a lower concentration.

      • Monitor the reaction for the appearance of higher molecular weight species by LC-MS.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted Anthraquinone-2-carboxamide

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.2 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Pathways

Diagram 1: General Reaction Mechanism

reaction_mechanism reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted Anthraquinone-2-carboxamide + HCl intermediate->product Elimination of Cl- troubleshooting_workflow start Low or No Product Yield check_hydrolysis Check for Hydrolysis: - Use anhydrous solvents - Dry glassware thoroughly start->check_hydrolysis check_protonation Check for Amine Protonation: - Add a base (e.g., TEA, Pyridine) - Use 2 eq. of amine start->check_protonation check_sterics Consider Steric Hindrance: - Increase reaction temperature - Prolong reaction time start->check_sterics solution Improved Yield check_hydrolysis->solution check_protonation->solution check_sterics->solution side_reactions start This compound + Primary Amine (R-NH2) desired_product Mono-acylated Product start->desired_product 1 eq. Amine diacylation Di-acylated Product start->diacylation Excess Acyl Chloride hydrolysis Anthraquinone-2-carboxylic Acid start->hydrolysis Presence of Water

References

Technical Support Center: Best Practices for Handling Moisture-Sensitive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling moisture-sensitive acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving these highly reactive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the success and safety of your work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of acyl chlorides.

Q1: Why are acyl chlorides so sensitive to moisture?

Acyl chlorides are highly reactive towards nucleophiles, and water is an effective nucleophile. The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Water molecules will readily attack this electrophilic carbon, leading to a nucleophilic acyl substitution reaction.[1][2] This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[1][3][4] This not only consumes your starting material but the generation of corrosive HCl can also lead to unwanted side reactions.[5]

Q2: I opened a bottle of an acyl chloride and saw fumes. What is happening and is it dangerous?

The fumes you observed are likely a result of the acyl chloride reacting with moisture in the ambient air.[6] This reaction produces steamy, acidic fumes of hydrogen chloride (HCl) gas.[6] These fumes are corrosive and can be harmful if inhaled, causing irritation to the respiratory tract.[7][8] It is crucial to always handle acyl chlorides in a well-ventilated chemical fume hood.[7][9]

Q3: What is the best way to store a moisture-sensitive acyl chloride?

Acyl chlorides should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and metals.[5] The containers should be tightly sealed, and for particularly sensitive acyl chlorides, storage under an inert atmosphere of nitrogen or argon is recommended.[5][9][10] For long-term storage, consider using a desiccator cabinet. Some researchers also recommend transferring smaller, working quantities from a larger stock bottle to minimize the frequency of opening the main container to air.[10]

Q4: Can I use a solvent from a bottle that has been opened before for my acyl chloride reaction?

It is strongly advised against using solvents from previously opened bottles without purification for moisture-sensitive reactions. Solvents can absorb atmospheric moisture over time. For reactions involving acyl chlorides, it is critical to use anhydrous solvents.[11][12] Solvents should be freshly dried and distilled before use, or obtained from a solvent purification system.

Q5: How do I know if my acyl chloride has degraded?

Degradation of an acyl chloride, primarily through hydrolysis, will result in the formation of the corresponding carboxylic acid. This can sometimes be observed as a change in the physical appearance of the liquid, such as becoming cloudy or developing solid precipitates. A pungent, acidic odor of HCl is also a strong indicator of hydrolysis.[6] For a definitive assessment of purity, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. Often, derivatization to a more stable ester is performed before GC analysis.[13]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide will help you troubleshoot some of the most frequent issues faced during reactions with acyl chlorides.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product yield Hydrolysis of the acyl chloride: The most common issue is the reaction of the acyl chloride with water.[14]- Ensure all glassware is rigorously dried (oven-dried or flame-dried under inert gas).[11] - Use freshly distilled anhydrous solvents.[11][12] - Perform the reaction under a strictly inert atmosphere (nitrogen or argon).[15]
Degraded starting material: The acyl chloride may have hydrolyzed during storage.- Use a fresh bottle of acyl chloride or purify the existing stock by distillation.[13] - Check the purity of your starting material before use.
Inactive catalyst (for reactions like Friedel-Crafts): Lewis acid catalysts are also highly moisture-sensitive.[14]- Use a fresh, unopened container of the Lewis acid catalyst. - Add the catalyst under inert atmosphere.
Formation of multiple unexpected byproducts Side reactions due to excess heat: Overheating can lead to decomposition or unwanted side reactions.[14]- Carefully control the reaction temperature using an appropriate cooling or heating bath. - Add reagents slowly to manage any exothermic processes.
Presence of impurities in starting materials: Impurities in the acyl chloride or other reagents can lead to side reactions.[14]- Purify all starting materials before the reaction. Acyl chlorides can be purified by distillation.[13][16]
Reaction does not go to completion Insufficient reagent: The stoichiometry of the reaction may be incorrect.- Carefully check the molar equivalents of all reagents. - Consider using a slight excess of the acyl chloride.
Poor mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete reaction.- Use a suitable stir bar and ensure vigorous stirring.
Product is dark or colored Impure starting materials: For example, old thionyl chloride used to prepare the acyl chloride can be a source of color.[13]- Purify the reagents used to synthesize the acyl chloride. Thionyl chloride can be purified by distillation.[13]
Decomposition at high temperatures: The product or starting materials may be thermally unstable.- Maintain the recommended reaction temperature and avoid overheating during workup and purification.[13]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol outlines the fundamental steps for setting up a reaction that requires the exclusion of air and moisture.

Materials:

  • Round-bottom flask and other necessary glassware

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Schlenk line (optional, but recommended for highly sensitive reactions)

  • Syringes and needles

  • Heat gun or oven

Procedure:

  • Drying Glassware: Thoroughly clean and dry all glassware. Oven-drying at 125°C overnight is effective.[11][12] For immediate use, glassware can be flame-dried under vacuum or a stream of inert gas.

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of inert gas. This prevents moist air from being drawn into the flask as it cools.

  • Inert Gas Purge: Seal the reaction flask with a rubber septum. Insert a needle connected to the inert gas line and a second "vent" needle. Allow the inert gas to flush the flask for several minutes to displace any air.[17]

  • Adding Reagents:

    • Solids: If adding a solid reagent at the beginning, it can be added to the flask before purging with inert gas.

    • Liquids: Anhydrous solvents and liquid reagents should be added via syringe through the rubber septum. Ensure the syringe is dry by flushing it with inert gas before drawing up the liquid.

Below is a workflow for deciding on the appropriate handling technique.

G start Start: Acyl Chloride Reaction is_highly_sensitive Is the reaction extremely moisture sensitive? start->is_highly_sensitive use_glovebox Use a Glovebox is_highly_sensitive->use_glovebox Yes use_schlenk Use Schlenk Line Techniques is_highly_sensitive->use_schlenk Moderately use_balloon Use Nitrogen/Argon Balloon is_highly_sensitive->use_balloon No glassware_prep Prepare Glassware use_glovebox->glassware_prep use_schlenk->glassware_prep use_balloon->glassware_prep oven_dry Oven-dry overnight glassware_prep->oven_dry flame_dry Flame-dry under inert gas glassware_prep->flame_dry solvent_prep Prepare Anhydrous Solvents oven_dry->solvent_prep flame_dry->solvent_prep distill_solvent Distill from drying agent solvent_prep->distill_solvent sps Use Solvent Purification System solvent_prep->sps run_reaction Run Reaction distill_solvent->run_reaction sps->run_reaction workup Proceed to Workup run_reaction->workup

Caption: Decision workflow for handling techniques.

Protocol 2: Quenching a Reaction Containing an Acyl Chloride

Quenching is the process of deactivating any unreacted, highly reactive reagents at the end of a reaction. This must be done carefully with acyl chlorides due to the exothermic nature of their reaction with protic reagents.

Safety First: Always perform quenching in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] The reaction should be cooled in an ice bath before and during the quenching process.

Procedure:

  • Cool the Reaction: Before adding any quenching agent, cool the reaction mixture to 0°C using an ice-water bath. This will help to control the exothermicity of the quenching reaction.

  • Choose a Quenching Agent: The choice of quenching agent depends on the desired outcome and the scale of the reaction.

    • Water or Aqueous Solutions (e.g., saturated sodium bicarbonate): This is a common method but can be very vigorous.[18] It hydrolyzes the acyl chloride to the corresponding carboxylic acid.[1]

    • Alcohols (e.g., methanol, ethanol): This is often a safer and more controlled method.[18] The acyl chloride is converted to the corresponding ester.[18]

  • Slow Addition: Slowly and carefully add the quenching agent dropwise to the cooled, stirring reaction mixture. Be prepared for gas evolution (HCl) and a rise in temperature.

  • Monitor the Reaction: Continue to stir the mixture at 0°C for a period of time after the addition is complete to ensure all the acyl chloride has been quenched.

  • Proceed to Workup: Once the quenching is complete, you can proceed with the standard aqueous workup and extraction of your product.

The following diagram illustrates the quenching process.

G start Reaction Complete cool Cool to 0°C (Ice Bath) start->cool choose_quench Choose Quenching Agent cool->choose_quench water Water / Aq. NaHCO3 choose_quench->water Forms Carboxylic Acid alcohol Methanol / Ethanol choose_quench->alcohol Forms Ester (milder) add_slowly Add Quenching Agent Dropwise with Stirring stir Stir at 0°C add_slowly->stir workup Proceed to Aqueous Workup stir->workup water->add_slowly alcohol->add_slowly

Caption: Acyl chloride reaction quenching workflow.

References

optimizing temperature and time for reactions with Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Anthraquinone-2-carbonyl Chloride

A Senior Application Scientist's Guide to Reaction Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the acylation of nucleophiles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you master your reactions, specifically focusing on the critical interplay of temperature and time.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound.

Q1: What are the general starting conditions for an acylation reaction with this compound?

A1: The reaction of an acyl chloride with a nucleophile, such as a primary or secondary amine, is typically rapid.[1][] A robust starting point for most reactions is to perform the addition of the acyl chloride at a low temperature to control the initial exotherm and then allow the reaction to proceed to completion at room temperature.

  • Initial Temperature: 0 °C (ice bath) for the addition of this compound to the solution of the nucleophile and base.[3]

  • Reaction Temperature: Allow the mixture to warm to room temperature (approx. 20-25 °C).

  • Reaction Time: Stir for 2 to 16 hours.[1][3] Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent: A dry, aprotic solvent is crucial as this compound is moisture-sensitive.[4] Dichloromethane (DCM) is a common and effective choice.[1]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically used to scavenge the HCl byproduct generated during the reaction.[1][]

Q2: How does the reactivity of the nucleophile affect the required temperature and time?

A2: The nucleophilicity of the substrate is a primary determinant of the necessary reaction conditions.

  • Highly Nucleophilic Substrates (e.g., Aliphatic Amines): These are very reactive and typically react quickly at room temperature or below. Extended reaction times or elevated temperatures are usually unnecessary and may lead to side reactions. Some reactions can be complete in as little as 10 seconds to 3 minutes.[5][6]

  • Less Nucleophilic Substrates (e.g., Anilines, Hindered Amines, Alcohols): These substrates are less reactive due to electronic or steric effects. Gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate. For these cases, it is critical to monitor the reaction closely to avoid decomposition of the starting material or product.

Q3: What is the thermal stability of this compound?

A3: this compound is a solid with a melting point around 147-150 °C.[7][8] The anthraquinone core itself is a very stable aromatic system.[9] However, like most acyl chlorides, it can be susceptible to decomposition at elevated temperatures, especially in the presence of nucleophilic impurities or moisture. Prolonged heating at high temperatures (>80-100 °C) should be approached with caution and is generally not required for most acylation reactions.

Troubleshooting Guide: Optimizing Temperature & Time

This guide provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

Probable Cause Scientific Explanation Recommended Solution
Reaction Temperature is Too Low The activation energy for the nucleophilic attack on the carbonyl carbon is not being met, resulting in an extremely slow or stalled reaction. This is common with sterically hindered or electronically deactivated nucleophiles (e.g., secondary anilines).1. Monitor the reaction at room temperature for 2-4 hours via TLC/LC-MS. 2. If no significant conversion is observed, gradually increase the temperature in 10-15 °C increments. 3. Hold at each new temperature for 1-2 hours and re-analyze. A common upper limit is the reflux temperature of the solvent (e.g., DCM ~40 °C, THF ~66 °C).
Reaction Time is Too Short The reaction is proceeding as expected, but has not been allowed sufficient time to reach completion.Continue stirring the reaction at room temperature and monitor every 4-6 hours. Some reactions, particularly with less reactive partners, may require stirring overnight (12-18 hours) to achieve full conversion.[1][3]
Reagent Decomposition This compound is moisture-sensitive.[4] Contamination with water will hydrolyze the acyl chloride to the unreactive carboxylic acid, preventing amide formation.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Formation of Multiple Products or Impurities

Probable Cause Scientific Explanation Recommended Solution
Reaction Temperature is Too High Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions. For substrates with multiple nucleophilic sites, high temperatures can lead to a loss of selectivity. It can also cause decomposition of sensitive functional groups on either the substrate or the product.[10]1. Immediately reduce the temperature. If heating, return to room temperature. 2. For future attempts, maintain the reaction at 0 °C or room temperature for a longer duration. Patience is often rewarded with a cleaner reaction profile.
Reaction Time is Too Long Even at room temperature, prolonged exposure of the product to the reaction conditions can lead to degradation, especially if reactive species (e.g., excess base) are present.1. Once TLC/LC-MS analysis shows complete consumption of the limiting reagent, work up the reaction promptly. 2. Do not let completed reactions stir unnecessarily (e.g., over a weekend).
Diacylation of Primary Amines If an excess of this compound is used with a primary amine, a second acylation can sometimes occur, especially if the resulting amide nitrogen is still sufficiently nucleophilic.Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of acyl chloride) to ensure the acyl chloride is the limiting reagent.
Data Summary: Recommended Starting Conditions
Nucleophile ClassTemperatureTypical TimeBase (Equivalents)Key Considerations
Primary Aliphatic Amines 0 °C to RT30 min - 4 hTEA or DIEA (1.5 - 2.0)Reaction is often very fast and exothermic. Control the addition of acyl chloride at 0 °C.
Secondary Aliphatic Amines RT2 - 12 hTEA or DIEA (1.5 - 2.0)Slower than primary amines due to steric hindrance. May require longer time at RT.
Primary/Secondary Anilines RT to 40 °C4 - 18 hTEA or DIEA (2.0)Less nucleophilic. May require gentle warming to proceed at a reasonable rate.
Alcohols (Primary/Secondary) RT to 60 °C6 - 24 hPyridine or DMAP (catalytic) with TEASignificantly less nucleophilic than amines. Often requires a catalyst and/or heating.[11]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a standard Schotten-Baumann type reaction suitable for most primary and secondary amines.[1]

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and triethylamine (2.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Stir overnight (12-16 hours) or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Workflow for Optimizing Temperature and Time

This workflow provides a systematic approach to troubleshooting and optimizing your reaction conditions.

G cluster_start Phase 1: Initial Reaction cluster_analysis Phase 2: Analysis & Decision cluster_optimization Phase 3: Optimization Path start Setup Reaction at 0°C -> RT (See Protocol 1) monitor1 Monitor by TLC/LC-MS after 4 hours start->monitor1 decision1 Is Starting Material Consumed? monitor1->decision1 continue_rt Continue stirring at RT. Monitor every 4h up to 24h. decision1->continue_rt No check_purity Analyze Crude Purity. Are side products present? decision1->check_purity Yes decision2 Reaction Complete? continue_rt->decision2 heat Heat reaction to 40°C. Monitor every 2h. decision2->heat No workup Proceed to Work-up & Purification decision2->workup Yes heat->workup Reaction Complete check_purity->workup No (Clean) rerun_cold Re-run reaction. Maintain at 0°C for longer time. check_purity->rerun_cold Yes (Impure) rerun_cold->workup Reaction Complete

Caption: Systematic workflow for optimizing reaction temperature and time.

Conceptual Relationship Diagram

This diagram illustrates the causal relationships between key reaction parameters and outcomes.

G Temp Temperature Purity Purity Temp->Purity - (if too high) Rate Reaction Rate Temp->Rate + Time Time Time->Purity - (if too long) Yield Yield Rate->Time - (inverse) Rate->Yield +

Caption: Interplay of temperature, time, and reaction outcomes.

References

Technical Support Center: Optimizing Derivatization of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting challenges in the derivatization of alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reliability of their analytical methods, whether for gas chromatography (GC) or high-performance liquid chromatography (HPLC) applications. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate common pitfalls and optimize your experimental outcomes.

Introduction: The "Why" Behind Derivatization

Derivatization is a critical sample preparation technique that chemically modifies an analyte to improve its analytical properties.[1][2] For alcohols, this process is often essential for several reasons:

  • Increased Volatility for GC Analysis: Alcohols, particularly those with high molecular weights or multiple hydroxyl groups, often exhibit low volatility, making them unsuitable for direct GC analysis. Derivatization replaces polar hydroxyl groups with less polar, more volatile functional groups.[3][4]

  • Improved Thermal Stability: The derivatization process can enhance the thermal stability of alcohols, preventing their degradation at the high temperatures of the GC inlet and column.[3]

  • Enhanced Chromatographic Performance: By reducing the polarity of alcohols, derivatization minimizes peak tailing caused by interactions with active sites in the GC or HPLC system, leading to better peak shape and resolution.[1][3]

  • Increased Detector Sensitivity: For HPLC, derivatization can introduce a chromophore or fluorophore into the alcohol molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors.[3][5][6]

The most common derivatization strategies for alcohols fall into three main categories: silylation, acylation, and alkylation.[1][3] This guide will address troubleshooting for these key methods.

Troubleshooting Guide: Low Derivatization Efficiency

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction or Low Product Yield

Question: My chromatogram shows a significant peak for the underivatized alcohol, and the peak for the derivatized product is much smaller than expected. What could be the cause, and how can I fix it?

Answer: This is a classic sign of an incomplete reaction. Several factors can contribute to this issue. Let's break them down systematically.

Below is a logical workflow to diagnose and resolve low derivatization yields.

Troubleshooting_Workflow start Low Derivatization Yield Observed reagent 1. Verify Reagent & Solvent Quality start->reagent conditions 2. Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent->conditions Reagents are fresh & anhydrous? steric 3. Assess Steric Hindrance conditions->steric Optimized conditions still fail? matrix 4. Investigate Matrix Effects steric->matrix Steric hindrance addressed? success Successful Derivatization matrix->success Matrix effects mitigated?

Caption: A stepwise guide to troubleshooting low derivatization yields for alcohols.

  • Reagent and Solvent Integrity:

    • Moisture Contamination: Derivatizing reagents, especially silylating agents like BSTFA and silyl halides, are highly sensitive to moisture.[7] Water will preferentially react with the reagent, consuming it and preventing the derivatization of your alcohol.[4][8]

      • Solution: Use freshly opened, high-purity anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use sealed reaction vials.[1] Consider using a water-immiscible solvent for the derivatization to minimize the impact of trace water.[8]

    • Reagent Degradation: Over time, derivatizing agents can degrade.

      • Solution: Use a fresh bottle of reagent or validate the activity of your current stock with a simple, reactive alcohol standard.

  • Reaction Conditions:

    • Time and Temperature: Derivatization reactions have varying kinetics. While a primary alcohol might be derivatized in minutes at room temperature, a sterically hindered tertiary alcohol may require elevated temperatures and longer reaction times to proceed to completion.

      • Solution: Conduct a time-course and temperature optimization study. Analyze aliquots of the reaction mixture at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and temperatures (e.g., room temperature, 60°C, 80°C) to determine the optimal conditions for your specific alcohol.[1]

    • Reagent Stoichiometry: An insufficient amount of derivatizing agent will lead to an incomplete reaction.

      • Solution: It is generally recommended to use a significant molar excess of the derivatizing reagent. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a good starting point. For challenging alcohols, a higher excess may be necessary.

  • Steric Hindrance:

    • The Nature of the Alcohol: The structure of the alcohol itself plays a crucial role. The ease of derivatization generally follows the order: primary > secondary > tertiary alcohols. Bulky groups near the hydroxyl group can physically block the approach of the derivatizing reagent.[9][10][11]

      • Solution:

        • Change the Reagent: For sterically hindered alcohols, a more reactive or less bulky derivatizing reagent may be required. For instance, if BSTFA is not effective for a hindered alcohol, a more potent silylating agent might be necessary.

        • Add a Catalyst: For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating agent. For acylation, catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) are often employed.[12][13]

        • Dehydrogenative Silylation: For particularly challenging hindered alcohols, dehydrogenative silylation using a catalyst offers an alternative pathway.[14]

  • Matrix Effects:

    • Interference from Sample Components: The sample matrix can contain other compounds with active hydrogens (e.g., water, other alcohols, amines, carboxylic acids) that compete for the derivatizing reagent.[15][16][17] This can lead to an apparent low derivatization efficiency for your analyte of interest.[18][19]

      • Solution:

        • Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction (SPE) or liquid-liquid extraction) to remove interfering matrix components before derivatization.

        • Increase Reagent Excess: A higher excess of the derivatizing reagent may be needed to overcome the consumption by matrix components.

        • Method of Standard Additions: To accurately quantify the analyte in a complex matrix, the method of standard additions can be employed to compensate for matrix effects.[15]

Issue 2: Derivative Instability and Degradation

Question: I see a good initial peak for my derivatized alcohol, but the peak area decreases over time, or I see new, unexpected peaks appearing in my chromatogram. What's happening?

Answer: This suggests that your derivatized product is unstable and degrading.

CauseExplanationSolution
Hydrolysis Silyl ethers are particularly susceptible to hydrolysis, reverting to the original alcohol in the presence of trace moisture.[1]Ensure all glassware is scrupulously dry. Analyze samples as soon as possible after derivatization. If using an autosampler, consider if the samples are exposed to atmospheric moisture over a long sequence.
Thermal Degradation The derivatized product may be unstable at the high temperatures of the GC inlet.Lower the injector temperature. Ensure the liner is clean and inert to prevent catalytic degradation.
Reaction with GC/HPLC System Active sites (e.g., exposed silanols) on the GC liner, column, or HPLC flow path can cause degradation of the derivative.[1]Use deactivated liners and columns.[1] For silylated compounds, avoid GC stationary phases with hydroxyl groups (e.g., "WAX" phases).[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatizing reagent for my alcohol?

A1: The choice depends on several factors:

  • Analytical Technique (GC vs. HPLC): For GC, the goal is to increase volatility and thermal stability (silylation, acylation, alkylation are common).[3] For HPLC, the aim is often to add a UV-active or fluorescent tag (acylation with reagents like benzoyl chloride is common).[3][5]

  • Structure of the Alcohol: For simple, unhindered primary alcohols, a wide range of reagents will work. For sterically hindered tertiary alcohols, more reactive reagents or the use of a catalyst is often necessary.[13][20]

  • Sample Matrix: If your sample contains components that could interfere with a specific type of derivatization, you may need to choose a more selective reagent or perform a sample cleanup.[15][16]

Q2: My derivatization seems to work, but my quantitative results are not reproducible. Why?

A2: Poor reproducibility is often linked to subtle variations in the experimental procedure.

  • Inconsistent Reaction Times/Temperatures: Ensure that all samples and standards are derivatized for the exact same amount of time and at the same temperature. Using a heating block can provide more consistent temperature control than a water bath.[1]

  • Pipetting Errors: Small errors in the volume of the sample, solvent, or derivatizing agent can lead to significant variations in the final concentration. Use calibrated pipettes and be meticulous in your technique.

  • Matrix Effects: If the matrix varies between samples, it can lead to inconsistent derivatization efficiency and/or signal suppression/enhancement in the analytical instrument.[15][18][19] Using a stable isotope-labeled internal standard that is added before derivatization is the best way to correct for this.

Q3: Can I derivatize my samples directly in an aqueous solution?

A3: Generally, no. Most common derivatizing agents, especially silylating agents, react readily with water.[7] Your sample must be thoroughly dried before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. Some alkylation reactions can be performed in aqueous solutions, but this is less common for alcohols.[2]

Q4: How do I validate my derivatization method?

A4: Method validation is crucial to ensure your results are accurate and reliable.[21][22][23] Key validation parameters include:

  • Specificity: Demonstrate that the derivatization is specific for the analyte and that there are no interfering peaks from the matrix or by-products at the retention time of the derivatized analyte.

  • Linearity and Range: Establish a linear relationship between the concentration of the alcohol and the response of the derivatized product over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[21][22]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[21][22]

  • Robustness: Assess the method's performance when small, deliberate changes are made to parameters like reaction time, temperature, and reagent concentration.

Experimental Protocols

Protocol 1: General Silylation of Alcohols with BSTFA + 1% TMCS

This protocol is a starting point for the derivatization of alcohols for GC analysis.

  • Sample Preparation: Accurately transfer a known amount of the sample containing the alcohol to a 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to the dried sample. Vortex briefly to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Protocol 2: Validating Derivatization Efficiency

This experiment helps determine if your reaction is going to completion.

  • Prepare Standards: Prepare a series of standards of the underivatized alcohol at known concentrations.

  • Derivatize: Derivatize a known amount of the alcohol standard using your chosen protocol.

  • Spike Experiment: In a separate vial, derivatize the same amount of the alcohol standard, but after the reaction is complete, spike the vial with a known amount of the underivatized alcohol standard.

  • Analyze: Analyze both the derivatized standard and the spiked sample by GC or HPLC.

  • Calculate:

    • In the first chromatogram, you should ideally see no peak for the underivatized alcohol. The presence of a peak indicates an incomplete reaction.

    • In the second chromatogram, calculate the recovery of the spiked, underivatized alcohol. If the recovery is close to 100%, it confirms that the analytical system can detect the underivatized form and that its absence in the first sample is due to a complete reaction.

Visualization of Derivatization Reactions

The following diagrams illustrate the chemical transformations in common derivatization reactions for alcohols.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation cluster_alkylation Alkylation (Esterification) s_start R-OH + (CH₃)₃Si-X s_end R-O-Si(CH₃)₃ + HX s_start->s_end Base a_start R-OH + R'-COCl a_end R-O-CO-R' + HCl a_start->a_end Base (e.g., Pyridine) e_start R-OH + R'-COOH e_end R-O-CO-R' + H₂O e_start->e_end Acid Catalyst

Caption: Common derivatization reactions for alcohols.

References

ensuring stability of Anthraquinone-2-carbonyl Chloride in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Anthraquinone-2-carbonyl Chloride (AQ-COCl)

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the dedicated technical support guide for this compound (CAS RN: 6470-87-7). This resource is designed for our valued partners in research, science, and drug development. This compound is a highly reactive and valuable intermediate; its stability is paramount to achieving reproducible and successful experimental outcomes. This guide moves beyond simple storage instructions to provide a framework for understanding, troubleshooting, and validating the integrity of your material over time.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

The primary and most significant degradation pathway is hydrolysis.[1][2] As an acid chloride, the carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles. The most prevalent nucleophile in a standard laboratory environment is atmospheric moisture (water). This reaction converts the reactive acid chloride into the corresponding, and significantly less reactive, Anthraquinone-2-carboxylic acid, releasing corrosive hydrochloric acid (HCl) gas as a byproduct.[1][2] This degradation is often the root cause of failed or low-yielding reactions.

Q2: What are the ideal long-term storage conditions?

The ideal storage conditions are designed to rigorously exclude moisture and minimize thermal energy. The material should be stored in a cool, dry, dark, and inert environment.[3][4] Specific supplier recommendations include storing in a cool and shaded area, protected from moisture, and kept under an inert gas.[3]

Q3: What is the correct type of container for storage?

Always keep the product in its original, tightly sealed container, which has been designed for compatibility.[3] If aliquoting is necessary, use smaller glass vials with Polytetrafluoroethylene (PTFE)-lined caps. PTFE provides an excellent chemical barrier and seal.[5] Never use containers with metal components in the cap or liner, as the material and its potential degradation byproduct (HCl) are corrosive to metals.[1][6]

Q4: What is the expected shelf-life of this compound?

If stored under perfectly anhydrous and inert conditions, the compound is chemically stable indefinitely.[6] However, manufacturers typically provide a guaranteed shelf-life of 1-2 years, which accounts for the potential for slow moisture ingress through container seals over time.[6] The effective shelf-life in your laboratory is entirely dependent on how well storage protocols are followed after the container is first opened.

Q5: I notice a sharp, acidic smell upon opening the container. Is this normal?

A faint, sharp odor may be present, but a strong, pungent acidic smell is a key indicator of degradation. This smell is from hydrochloric acid (HCl) gas, which is formed when the acid chloride reacts with water.[1] Its presence signifies that the integrity of the material has been compromised by moisture. Proceed with caution and consider performing a quality control check before use.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a deeper dive into specific problems that may arise during experimentation, linking them to the stability of the reagent.

Q: My reaction yield is significantly lower than expected when using an older batch of this compound. What is the likely cause?

  • Probable Cause: The most probable cause is a loss of purity due to hydrolysis. The resulting Anthraquinone-2-carboxylic acid will not participate in reactions where the acid chloride's high reactivity is required (e.g., esterification, amidation under standard conditions), effectively lowering the concentration of the active reagent.

  • Troubleshooting Steps:

    • Validate Reagent Integrity: Before extensive troubleshooting of your reaction conditions, confirm the quality of your this compound. The simplest method is a melting point determination. Pure this compound has a sharp melting point around 147-150°C.[7] A depressed and broad melting range indicates the presence of impurities, most notably the higher-melting Anthraquinone-2-carboxylic acid.

    • Perform a Quick Test Reaction: Conduct a small-scale control reaction with a simple, reliable nucleophile like methanol or benzylamine. If this simple reaction fails or gives a low yield, it strongly confirms the degradation of your starting material.

    • Consider Purification (Advanced Users): If the material is valuable and a new batch is unavailable, it may be possible to convert the contaminating carboxylic acid back to the acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This should only be attempted by experienced chemists with appropriate safety precautions.

Q: The solid material in the bottle appears clumpy or has changed color from its initial pale yellow/orange. Is it still usable?

  • Probable Cause: Clumping is a definitive sign of moisture exposure. The initial hydrolysis can release HCl, which can act as a catalyst for further degradation, and the presence of water can cause the fine powder to aggregate. A significant color change may indicate the formation of other minor degradation byproducts.

  • Troubleshooting Steps:

    • Do Not Use in Sensitive Reactions: Material in this condition is highly suspect. Do not use it for critical, final-step, or large-scale reactions where reproducibility is essential.

    • Assess Purity: As above, a melting point determination is the most direct way to assess the extent of the degradation.

    • Review Storage and Handling Procedures: This observation should trigger an immediate review of your lab's storage and handling protocols. Ensure desiccation is adequate, inert gas procedures are followed, and containers are sealed properly.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing issues related to reagent stability.

troubleshooting_workflow start Low Reaction Yield or Inconsistent Results check_reagent Inspect AQ-COCl: - Color Change? - Clumped Solid? - Acidic Odor? start->check_reagent qc_test Perform Quality Control: - Melting Point Determination - Small-Scale Test Reaction check_reagent->qc_test If any signs of degradation mp_result Melting Point Sharp & Correct? qc_test->mp_result reagent_ok Reagent is Likely Stable. Troubleshoot Reaction Conditions (Solvent, Temp, etc.) mp_result->reagent_ok Yes reagent_bad Reagent is Degraded. Procure New Batch. Review Storage Protocols. mp_result->reagent_bad No (Broad/Low)

Caption: Troubleshooting workflow for stability issues.

Part 3: Core Protocols for Ensuring Stability

Adherence to rigorous protocols is the only way to guarantee the long-term stability of this compound.

Protocol 1: Optimal Long-Term Storage

This protocol details the ideal conditions for storing the material upon receipt and between uses.

Objective: To create a moisture-free, inert, and cool environment.

Materials:

  • Original supplier container of this compound

  • Laboratory desiccator cabinet with active desiccant (e.g., Drierite)

  • Inert gas source (Argon or Nitrogen) with regulator and tubing

  • Parafilm or electrical tape

Procedure:

  • Initial Placement: Upon receipt, place the unopened container inside a laboratory desiccator cabinet.

  • First Opening (Crucial Step): All subsequent openings must be performed under an inert atmosphere, preferably within a glovebox or glove bag.

  • Inert Gas Purge: If a glovebox is unavailable, create a positive pressure of inert gas. Insert a needle connected to the inert gas line through the septum of the cap (if available) or briefly open the cap and direct a gentle stream of argon or nitrogen into the headspace of the container for 15-30 seconds.

  • Secure Sealing: Tightly close the cap immediately after dispensing the material.

  • Secondary Seal: Wrap the cap and neck of the container junction securely with Parafilm or vinyl electrical tape. This provides an excellent secondary barrier against moisture ingress.

  • Return to Storage: Promptly return the sealed container to the desiccator cabinet for storage.

  • Temperature: Store the desiccator in a cool, designated area away from heat sources and direct sunlight.[9][10] Refrigeration is acceptable, but is only effective if the container is properly sealed to prevent condensation upon removal.

Protocol 2: Quality Control - Melting Point Determination

Objective: To verify the purity of the stored material.

Procedure:

  • Sample Preparation: Under dry conditions, carefully take a small sample (a few milligrams) of the this compound and pack it into a capillary tube.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a ramp rate of approximately 2-3°C per minute near the expected melting point.

  • Data Analysis:

    • High Purity: A sharp melting range of 1-2°C, consistent with the supplier's Certificate of Analysis (typically ~147-150°C), indicates high purity.[7]

    • Impurity Present: A melting point that is depressed (lower than expected) and broad (melts over a range of >3°C) is a strong indicator of contamination, likely from hydrolysis.

Recommended Storage Conditions: Summary Table
ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[1][3]
Temperature Cool (Room Temp or Refrigerated)Reduces degradation rate; minimizes HCl vapor pressure.[4]
Humidity Dry (Use of Desiccator)The primary defense against hydrolysis.
Light Dark (Shaded Area/Cabinet)Prevents potential light-induced degradation pathways.[4]
Container Original or Glass w/ PTFE LinerEnsures chemical compatibility and a tight seal.[1][3]

Part 4: Understanding the Chemistry of Degradation

The instability of this compound is rooted in its chemical structure. Understanding this mechanism reinforces the importance of the storage protocols.

Primary Degradation Pathway: Hydrolysis

The dominant degradation reaction is the nucleophilic acyl substitution by water.

degradation_pathway cluster_reactants Reactants AQCQ This compound reaction + AQCQ->reaction H2O Water (Moisture) H2O->reaction AQCOOH Anthraquinone-2-carboxylic acid (Inactive Degradant) reaction->AQCOOH HCl Hydrochloric Acid (Corrosive Gas) reaction->HCl

Caption: The hydrolysis of AQ-COCl.

This reaction is often autocatalytic, as the generated HCl can catalyze further hydrolysis, accelerating the degradation process once it begins. This is why the first exposure to moisture is the most critical event in the lifecycle of the reagent.

References

Technical Support Center: Strategies for the Removal of Unreacted Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the effective removal of unreacted thionyl chloride (SOCl₂) from synthesis products. Navigating the complexities of reaction workups is critical for ensuring product purity and integrity. This document offers a structured approach to troubleshooting common challenges and provides detailed protocols to streamline your experimental workflow.

Understanding the Challenge: The Nature of Thionyl Chloride

Thionyl chloride is a powerful chlorinating agent, widely used to convert carboxylic acids to highly reactive acyl chlorides.[1][2][3] The mechanism involves the formation of a chlorosulfite intermediate, which then readily eliminates sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts upon nucleophilic attack by a chloride ion.[1][4]

However, reactions are often performed with an excess of thionyl chloride to drive the conversion to completion. The removal of this excess reagent is non-trivial due to its reactivity and physical properties. Thionyl chloride reacts violently with water and other protic solvents in a highly exothermic manner, producing corrosive HCl and toxic SO₂ gas.[5][6][7] Therefore, a carefully considered strategy is paramount for a successful and safe workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

The two most common and effective strategies for removing unreacted thionyl chloride are physical removal through distillation and chemical decomposition via quenching.[8][9] The selection of the appropriate method is dictated by the chemical and physical properties of your desired product, the scale of your reaction, and the required level of purity.

Q2: How do I decide between distillation and quenching?

The choice between distillation and quenching is a critical step in your experimental design. Distillation is the preferred method when your product is sensitive to aqueous conditions or other protic quenching agents.[9] It is also advantageous for larger-scale reactions where the significant heat generated during quenching can be difficult to manage safely.[9] Conversely, quenching is often a more rapid and straightforward method for smaller-scale reactions, provided your product is stable to the workup conditions.[10][11]

Q3: Can I use a rotary evaporator to remove thionyl chloride?

Yes, a rotary evaporator is frequently used for this purpose, often in conjunction with an azeotropic solvent like toluene.[8][12] However, it is imperative to use a vacuum pump that is resistant to acidic vapors. A cold trap, preferably with liquid nitrogen, and a base trap (e.g., containing potassium hydroxide pellets or a concentrated NaOH solution) must be placed between the evaporator and the pump to neutralize corrosive HCl and SO₂ vapors, thereby protecting the pump from damage.[9][10]

Q4: My product is turning yellow or orange during the removal of thionyl chloride by heating. What's happening?

A yellow or orange coloration can be an indication of product decomposition or the formation of impurities.[8] Thionyl chloride itself can decompose at temperatures just above its boiling point (74.6 °C) to form disulfur dichloride (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂), which can contribute to the color change.[5] To mitigate this, consider using vacuum distillation to lower the boiling point or employing azeotropic distillation with a suitable solvent.[9]

Q5: How can I be certain that all the thionyl chloride has been removed?

While the absence of the characteristic sharp, pungent odor of thionyl chloride is a good initial indicator, it is not a definitive confirmation. For applications requiring high purity, instrumental analysis is recommended. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect any residual thionyl chloride.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product Decomposition During Distillation The distillation temperature is too high, causing thermal degradation of the desired product or thionyl chloride itself.[8]Employ vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower, safer temperature.[12]
Incomplete Removal of Thionyl Chloride Insufficient distillation time or temperature. Inefficient azeotropic removal. Incomplete quenching reaction.For distillation, ensure the vapor temperature reaches the boiling point of thionyl chloride (or its azeotrope) and is maintained until distillation ceases. For azeotropic removal, perform multiple cycles of adding and evaporating the solvent (e.g., toluene).[8][13] For quenching, ensure a sufficient excess of the quenching agent is used.
Vigorous and Uncontrolled Quenching Reaction The reaction of thionyl chloride with quenching agents is highly exothermic.[5]Perform the quench at a low temperature (e.g., in an ice bath) and add the reaction mixture slowly and dropwise to a large volume of the quenching solution with vigorous stirring.[8]
Product Hydrolysis During Aqueous Workup The desired product (e.g., an acyl chloride) is sensitive to water and is being hydrolyzed back to the carboxylic acid.[11]If the product is moisture-sensitive, avoid aqueous quenching. Opt for distillation-based removal methods.
Corrosion of Rotary Evaporator Tubing/Pump Acidic vapors (HCl and SO₂) generated from the hydrolysis of thionyl chloride are attacking the equipment.[9]Use chemically resistant tubing. Crucially, always use a base trap (e.g., with KOH or NaOH) between the evaporator and the vacuum pump to neutralize acidic vapors.[9][10]
Persistent Acidity After Quenching An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.[9]Add more of the basic quenching solution (e.g., saturated sodium bicarbonate) until the aqueous layer is neutral or slightly basic, as confirmed by pH paper or a pH meter.

Experimental Protocols

Method 1: Removal by Distillation

This method is ideal for moisture-sensitive products.

A. Simple/Vacuum Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). For vacuum distillation, connect the receiving flask to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump protected by a base trap.[9]

  • Initial Distillation: After the reaction is complete, cool the reaction flask to room temperature.

  • Applying Vacuum (if applicable): Slowly and cautiously apply vacuum to the system, being mindful of potential bumping.

  • Heating: Gently heat the reaction flask in an oil bath. For vacuum distillation, the bath temperature should generally be kept below 50°C.[12]

  • Collection: Collect the distilled thionyl chloride in the cooled receiving flask.

  • Completion: Once the distillation is complete, cool the system and slowly and carefully release the vacuum.

B. Azeotropic Distillation

This technique is particularly effective for removing trace amounts of thionyl chloride.

  • Initial Removal: First, remove the bulk of the excess thionyl chloride by simple or vacuum distillation as described above.

  • Solvent Addition: Add a dry, inert solvent that forms an azeotrope with thionyl chloride, such as toluene, to the reaction flask.[8][13][14]

  • Azeotropic Removal: Distill the mixture. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[8]

  • Repeat: This process can be repeated by adding fresh portions of the dry solvent to "chase" out the remaining thionyl chloride.[13]

Method 2: Removal by Chemical Quenching

This method is suitable for products that are stable in aqueous or protic conditions.

  • Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath on a magnetic stir plate.

  • Prepare Quenching Solution: Prepare a cold solution of a suitable quenching agent. A saturated aqueous solution of sodium bicarbonate is commonly used.[8][10]

  • Slow Addition: Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred quenching solution. The rate of addition should be carefully controlled to maintain the temperature of the quenching solution below 20°C.[8]

  • Neutralization: Continue stirring and adding the reaction mixture until all of it has been quenched. Ensure the final pH of the aqueous layer is neutral or slightly basic.[9]

  • Extraction: If the desired product is soluble in an organic solvent, extract it from the aqueous layer using a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

Visualization of Workflow

Thionyl_Chloride_Removal_Workflow Decision Workflow for Thionyl Chloride Removal start Reaction with Excess Thionyl Chloride Complete product_stability Is the product stable to aqueous/protic conditions? start->product_stability distillation_path Choose Distillation Method product_stability->distillation_path No quenching_path Choose Quenching Method product_stability->quenching_path Yes vacuum_dist Vacuum Distillation distillation_path->vacuum_dist quenching_protocol Slow addition to cold basic solution (e.g., NaHCO3) quenching_path->quenching_protocol azeotropic_dist Azeotropic Distillation (with Toluene) vacuum_dist->azeotropic_dist For trace removal final_product Purified Product vacuum_dist->final_product azeotropic_dist->final_product workup Aqueous Workup & Extraction quenching_protocol->workup workup->final_product

Caption: Decision tree for selecting the appropriate method for removing unreacted thionyl chloride.

References

Technical Support Center: Minimizing Byproduct Formation in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Acyl Substitution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts in their reactions. Here, we delve into the causality behind common experimental issues and provide field-proven insights and protocols to enhance the efficiency and purity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nucleophilic acyl substitution reactions?

A1: Byproduct formation is a frequent challenge. The most common culprits include:

  • Hydrolysis products: Resulting from the reaction of the acylating agent with trace amounts of water.[1]

  • Products from side reactions with the solvent: Protic or nucleophilic solvents can compete with the desired nucleophile.

  • Enantiomers or diastereomers: Racemization or epimerization can occur if a chiral center is present at or near the reaction site.[2][3]

  • Over-acylation or multiple additions: This is particularly prevalent with highly reactive nucleophiles and acylating agents.[4]

  • Elimination products: Can occur if the substrate has a suitable leaving group on the α-carbon.

Q2: How does the reactivity of the carboxylic acid derivative affect byproduct formation?

A2: The reactivity of the acylating agent is a critical factor. More reactive derivatives, such as acyl chlorides and anhydrides, react faster with the desired nucleophile but are also more susceptible to side reactions with impurities like water.[5][6] Less reactive derivatives, like esters and amides, are more stable but may require harsher conditions or catalysis, which can introduce other side reactions.[7][8] The general order of reactivity is: Acyl Halide > Anhydride > Ester ≈ Carboxylic Acid > Amide.[8][9][10]

Q3: Can the choice of base influence the formation of byproducts?

A3: Absolutely. The base plays a crucial role in activating the nucleophile and neutralizing any acidic byproducts. However, a base that is too strong or sterically hindered can promote elimination or other side reactions. For instance, using a bulky, non-nucleophilic base like triethylamine or pyridine is often preferred to scavenge acid byproducts without competing with the primary nucleophile.[11]

Q4: What is the role of a catalyst in minimizing byproducts?

A4: Catalysts can significantly enhance the rate of the desired reaction, allowing for milder conditions that may suppress byproduct formation.[7] For example, 4-dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst that can accelerate acylation, especially with less reactive anhydrides.[12] Lewis acids are also commonly used as catalysts in reactions like Friedel-Crafts acylation.[13][14][15] However, improper catalyst choice or loading can also lead to undesired side reactions.[16]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to byproduct formation.

Guide 1: Issue - Significant Hydrolysis of the Acylating Agent

Symptoms:

  • Low yield of the desired product.

  • Presence of the corresponding carboxylic acid in the crude reaction mixture.

Root Causes & Solutions:

Potential Cause Recommended Solution
Presence of water in reagents or solvent. Dry all solvents and reagents thoroughly before use. Use of anhydrous solvents and reagents is critical, especially with highly reactive acylating agents like acyl chlorides.[1]
Atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
"Wet" nucleophile or base. Ensure the nucleophile and any added base are anhydrous.

Workflow for Minimizing Hydrolysis:

start Hydrolysis Detected check_reagents Check Reagent & Solvent Purity start->check_reagents dry_reagents Dry Solvents & Reagents check_reagents->dry_reagents Water present run_rxn Run Reaction check_reagents->run_rxn Anhydrous inert_atm Use Inert Atmosphere dry_reagents->inert_atm inert_atm->run_rxn analyze Analyze Product run_rxn->analyze success Hydrolysis Minimized analyze->success Pure Product fail Re-evaluate analyze->fail Byproduct Persists start Slow Reaction or Elimination Byproduct check_sterics Assess Steric Hindrance (Nucleophile & Substrate) start->check_sterics high_sterics High Steric Hindrance check_sterics->high_sterics Yes low_sterics Low Steric Hindrance check_sterics->low_sterics No change_reagents Use Less Hindered Reagents high_sterics->change_reagents optimize_conditions Increase Temp/Time high_sterics->optimize_conditions check_base Evaluate Base low_sterics->check_base bulky_base Base is Bulky check_base->bulky_base Yes non_bulky_base Base is Not Bulky check_base->non_bulky_base No change_base Use Smaller Base bulky_base->change_base other_issue Investigate Other Causes non_bulky_base->other_issue start Identify Competing Functional Groups select_pg Select Orthogonal Protecting Group start->select_pg protect Protect Functional Group select_pg->protect acylate Perform Nucleophilic Acyl Substitution protect->acylate deprotect Deprotect acylate->deprotect product Desired Product deprotect->product

References

Validation & Comparative

A Senior Application Scientist's Guide to Derivatization Reagents: A Comparative Analysis of Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Derivatization in Modern Chromatography

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of complex mixtures. However, the efficacy of HPLC is fundamentally tied to the detector's ability to "see" the analyte. Many critical analytes—such as amino acids, alcohols, fatty acids, and certain drug metabolites—lack the necessary chromophoric or fluorophoric moieties for sensitive detection by UV-Visible or Fluorescence detectors.[1][2][3]

This is where chemical derivatization becomes an indispensable strategy.[4] By chemically modifying an analyte, we introduce a tag that confers desirable properties, transforming a previously invisible compound into one that can be detected with high sensitivity and selectivity.[3][5] This guide provides an in-depth comparison of Anthraquinone-2-carbonyl Chloride (AQCC), a potent derivatizing agent, with other established reagents, offering field-proven insights to guide your selection process.

Spotlight on this compound (AQCC)

Anthraquinone-based reagents are distinguished by their rigid, planar, and highly conjugated tricyclic aromatic structure.[6] This endows them with strong molar absorptivity and, in many cases, useful fluorescence properties.[6][7] AQCC leverages the reactive carbonyl chloride group (-COCl) to form stable ester or amide bonds with nucleophilic functional groups like hydroxyls (-OH) and primary/secondary amines (-NHR).

The core value proposition of AQCC lies in its ability to attach a robust chromophore/fluorophore to the analyte of interest. The anthraquinone moiety provides strong UV absorption and its derivatives have been characterized for their fluorescence and electrochemical properties, making them versatile for multiple detection strategies.[8]

The Chemistry of AQCC Derivatization

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of AQCC. This is followed by the elimination of the chloride leaving group, forming a stable amide or ester linkage, respectively. To facilitate this reaction, an alkaline environment (e.g., carbonate buffer) is typically employed to deprotonate the analyte, thereby increasing its nucleophilicity.[9]

cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_product Product cluster_analysis Analysis AQCC This compound Reaction Nucleophilic Acyl Substitution AQCC->Reaction Analyte Analyte (R-NH₂ or R-OH) Analyte->Reaction  Alkaline pH Derivative Stable AQ-Analyte Derivative (Amide or Ester) Reaction->Derivative  + HCl HPLC HPLC Separation Derivative->HPLC Detection UV-Vis / Fluorescence Detection HPLC->Detection

Caption: General workflow for analyte derivatization using AQCC.

Comparative Analysis: AQCC vs. The Field

The selection of a derivatization reagent is a critical decision driven by the analyte's nature, the sample matrix, required sensitivity, and available instrumentation.[10] Here, we compare AQCC with two of the most widely used reagents for amines and phenols: Dansyl Chloride and Dabsyl Chloride.

Dansyl Chloride (DNS-Cl)

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is arguably one of the most popular fluorescent labeling reagents.[11][12][13] It reacts readily with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide adducts.[13][14]

  • Mechanism: Nucleophilic attack of the amine/phenate on the electrophilic sulfur of the sulfonyl chloride group.[13]

  • Advantages: High reaction yields and exceptional fluorescence intensity of its derivatives, enabling detection in the picomole range.[2] It is extensively documented, with a wealth of published methods.[14][15]

  • Causality Behind Experimental Choices: The reaction is performed at a high pH (9.5-11) to ensure the amine is deprotonated and nucleophilic.[16] However, DNS-Cl itself is unstable at high pH and prone to hydrolysis, creating a fluorescent byproduct (dansyl hydroxide) that can interfere with chromatography.[14] Therefore, reaction time and temperature must be carefully optimized, and a quenching step (e.g., adding a primary amine like ethylamine) is often necessary to consume excess reagent.[15]

Dabsyl Chloride (DABS-Cl)

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, or Dabsyl Chloride, is another sulfonyl chloride reagent that reacts with primary and secondary amines.[10][12]

  • Mechanism: Similar to Dansyl Chloride, involving nucleophilic substitution at the sulfonyl chloride group.

  • Advantages: Dabsyl chloride's key advantage is that its derivatives are intensely colored, absorbing strongly in the visible region (around 465 nm).[10] This is a significant benefit as it shifts detection away from the UV region where many endogenous matrix components absorb, thus reducing interferences and improving selectivity.[10][12] Furthermore, dabsyl derivatives are known for their excellent stability, which is crucial for quantitative accuracy, especially in high-throughput applications with large sample batches.[10][17]

  • Causality Behind Experimental Choices: The derivatization is typically carried out at an elevated temperature (e.g., 70°C) to drive the reaction to completion in a reasonable timeframe (15-30 minutes).[10][11] Like dansylation, an alkaline pH is required. The stability of the derivatives often negates the need for immediate analysis, providing greater workflow flexibility.

cluster_AQCC This compound (AQCC) cluster_DNS Dansyl Chloride (DNS-Cl) cluster_DABS Dabsyl Chloride (DABS-Cl) Analyte Analyte R-NH₂ AQCC AQCC Forms Amide Bond Analyte->AQCC Reacts with DNS DNS-Cl Forms Sulfonamide Analyte->DNS Reacts with DABS DABS-Cl Forms Sulfonamide Analyte->DABS Reacts with AQCC_Deriv AQ-NH-R UV-Vis & Fluorescence AQCC->AQCC_Deriv DNS_Deriv DNS-NH-R High Fluorescence DNS->DNS_Deriv DABS_Deriv DABS-NH-R Visible Absorbance DABS->DABS_Deriv

Caption: Reaction pathways for an amine with different derivatization reagents.

Performance Data at a Glance

The choice of reagent directly impacts the analytical outcome. The following table summarizes key performance characteristics based on published data.

FeatureThis compound (AQCC)Dansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)
Reactive Group Carbonyl Chloride (-COCl)Sulfonyl Chloride (-SO₂Cl)Sulfonyl Chloride (-SO₂Cl)
Target Analytes Primary/Secondary Amines, Alcohols, Phenols[8]Primary/Secondary Amines, Phenols, Imidazoles[13]Primary/Secondary Amines[10][12]
Detection Mode UV-Vis, Fluorescence, EC, MS[8]Fluorescence, UV-Vis, MS[2][12]Visible Absorbance, MS[10]
Typical λmax ~256 nm, ~320 nm[18]~246 nm, ~325 nm[12]~465 nm[10]
Typical λex / λem Variable, depends on derivative[6][7]~324 nm / ~559 nm[12]N/A (Primarily for Absorbance)
Derivative Stability Good, stable esters/amides formed[8][18]Moderate; can be light and pH sensitive[10][17]Excellent; highly stable derivatives[10][12]
Reaction Conditions Room temp to moderate heat, alkaline pH[9][18]38-60°C, alkaline pH (9.5-10)[12]70°C, alkaline pH (8.5-9.5)[10][11]
Key Advantage Versatility for multiple functional groups and detection modes.High fluorescence sensitivity.High stability and detection in the visible range, minimizing matrix interference.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of a method is built on a robust and reproducible protocol. Below are starter protocols for each reagent. Note: These are generalized procedures and must be optimized for your specific analyte and matrix.

Protocol 1: Derivatization with this compound (for Amines)

This protocol is adapted from methodologies described for anthraquinone-based reagents.[19][18][20]

  • Reagent Preparation: Prepare a 0.05 M solution of AQCC in a dry, aprotic solvent like acetonitrile or dichloromethane. Prepare a 0.1 M sodium carbonate/bicarbonate buffer, pH 9.8.

  • Sample Preparation: To 100 µL of your sample (or standard) in a microcentrifuge tube, add 100 µL of the carbonate buffer.

  • Derivatization: Add 200 µL of the AQCC solution. Vortex the mixture thoroughly.

  • Reaction: Incubate the reaction mixture at room temperature for 5-10 minutes. The reaction with AQCC is often rapid.[19][18]

  • Sample Preparation for HPLC: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Analysis: Filter the sample through a 0.22 µm syringe filter and inject it into the HPLC system.

Protocol 2: Derivatization with Dansyl Chloride (for Amino Acids)

This protocol is a consensus from established methods.[11][12][14]

  • Reagent Preparation: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile. Prepare a 0.1 M sodium carbonate/bicarbonate buffer, pH 9.8.[14]

  • Sample Preparation: To 25 µL of your sample extract in a microcentrifuge tube, add 50 µL of the Dansyl Chloride solution pre-mixed 1:1 with the carbonate buffer.[14]

  • Derivatization: Vortex the mixture and incubate in a heating block at 60°C for 60 minutes in the dark.[14][21]

  • Quenching: Add 5 µL of a quenching solution (e.g., 250 mM NaOH or 4% ethylamine) to react with excess Dansyl Chloride.[15][21] Incubate for an additional 10 minutes.

  • Neutralization & Preparation: Add 5 µL of 2 M formic acid to neutralize the solution.[21] Centrifuge to pellet any precipitate.

  • Analysis: Transfer the supernatant to an autosampler vial for HPLC analysis.

Protocol 3: Derivatization with Dabsyl Chloride (for Amino Acids)

This protocol is based on a well-validated method.[10][11]

  • Reagent Preparation: Prepare a 4 mM solution of Dabsyl Chloride in acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer, pH 9.0.

  • Sample Preparation: To 100 µL of your sample in a microcentrifuge tube, add 100 µL of the bicarbonate buffer.

  • Derivatization: Add 200 µL of the Dabsyl Chloride solution. Vortex thoroughly.

  • Reaction: Incubate the reaction mixture in a heating block at 70°C for 15-30 minutes.[10][11]

  • Sample Preparation for HPLC: After incubation, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in 500 µL of the initial mobile phase.

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Conclusion and Strategic Recommendations

The choice of a derivatization reagent is not a one-size-fits-all decision. It is a strategic choice based on a clear understanding of your analytical objectives.

  • Choose this compound (AQCC) when you need a versatile reagent for both amines and alcohols and when you have access to multiple detection methods (UV, Fluorescence, MS). Its rapid reaction kinetics can also be an advantage for workflow efficiency.

  • Choose Dansyl Chloride when maximum fluorescence sensitivity is your primary goal, particularly for trace analysis of amines and phenols. Be prepared to carefully optimize reaction conditions and incorporate a quenching step to manage the reagent's reactivity and potential for interfering byproducts.

  • Choose Dabsyl Chloride when sample matrix interference is a major concern and when derivative stability is paramount for quantitative reproducibility, especially for large sample sets. Its detection in the visible spectrum is a powerful tool for enhancing selectivity.[10]

Ultimately, the most effective method is one that is validated in your laboratory, for your specific application. By understanding the causality behind the protocols and the distinct advantages of each reagent, you can develop robust, reliable, and sensitive analytical methods to advance your research.

References

Unambiguous Structural Confirmation of Anthraquinone-2-carbonyl Chloride Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the definitive structural elucidation of synthetic organic molecules. For researchers, scientists, and professionals in drug development, achieving unambiguous structural confirmation is a critical step in the synthesis and characterization of novel compounds. This guide provides an in-depth, comparative analysis of using one- and two-dimensional NMR spectroscopy for the structural confirmation of Anthraquinone-2-carbonyl Chloride and its derivatives. We will delve into the causality behind experimental choices, present supporting experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Importance of Structural Elucidation for Anthraquinone Derivatives

Anthraquinone and its derivatives are a class of aromatic organic compounds with a rigid, planar structure that forms the backbone of many dyes, pharmaceuticals, and agrochemicals.[1] The biological and chemical properties of these compounds are highly dependent on the nature and position of substituents on the anthraquinone core.[2] Therefore, precise structural characterization is paramount to understanding their mechanism of action, ensuring purity, and meeting regulatory standards.

This compound is a key intermediate used in the synthesis of a wide array of derivatives, including amides and esters.[3][4] Its reactivity makes it a versatile building block, but also necessitates rigorous characterization of the final products to confirm that the desired reaction has occurred at the intended position. NMR spectroscopy provides a powerful, non-destructive method to map the carbon-hydrogen framework of these molecules, offering detailed insights into their precise connectivity and spatial arrangement.[2]

The NMR Toolkit for Anthraquinone Derivatives: A Comparative Overview

A multi-faceted NMR approach, employing a combination of 1D and 2D experiments, is essential for the complete and unambiguous structural assignment of this compound derivatives.

1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides crucial information about the number of distinct protons, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling.[2] In the case of anthraquinone derivatives, the aromatic region (typically δ 7.0-9.0 ppm) is of particular interest. The chemical shifts and coupling patterns of the seven protons on the anthraquinone core are highly sensitive to the position of the carbonyl chloride group and any subsequent modifications. For the parent anthraquinone, protons at positions 1, 4, 5, and 8 are deshielded due to their proximity to the carbonyl groups, appearing at a higher chemical shift (around δ 8.3 ppm) compared to the protons at positions 2, 3, 6, and 7 (around δ 7.8 ppm).[5]

  • ¹³C NMR (Carbon-13 NMR): This technique provides a spectrum of all the carbon atoms in the molecule, offering a direct count of the number of unique carbon environments.[2] For anthraquinone derivatives, the carbonyl carbons (C9 and C10) are readily identified by their characteristic downfield chemical shifts (typically > δ 180 ppm). The remaining aromatic carbons exhibit a range of chemical shifts influenced by the substituents.

2D NMR: Resolving Ambiguities

While 1D NMR provides a wealth of information, spectral overlap in the aromatic region of complex anthraquinone derivatives can lead to ambiguity. 2D NMR techniques are indispensable for resolving these overlaps and definitively establishing connectivity.[2]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] In the context of the anthraquinone skeleton, COSY is invaluable for tracing the connectivity of protons within the same aromatic ring. For example, it can clearly show the coupling between H-1 and H-3, and H-3 and H-4 on the unsubstituted ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[6][7][8] HSQC is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the anthraquinone core. HMBC reveals correlations between protons and carbons that are two or three bonds away.[6][7] This long-range connectivity information is crucial for linking different fragments of the molecule. For instance, observing a correlation between the proton at H-1 and the carbonyl carbon at C-9, and between H-3 and the carbon bearing the carbonyl chloride (C-2), provides unambiguous evidence for the 2-substitution pattern.

Experimental Data and Interpretation: A Case Study

To illustrate the power of this combined NMR approach, let's consider the hypothetical analysis of a synthesized Anthraquinone-2-carboxamide derivative.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the anthraquinone core of a generic Anthraquinone-2-carboxamide derivative.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for an Anthraquinone-2-carboxamide Derivative in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.4d~1.8
H-3~8.3dd~8.1, 1.8
H-4~7.9d~8.1
H-5, H-8~8.3m
H-6, H-7~7.8m
NH (Amide)Variablebr s

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for an Anthraquinone-2-carboxamide Derivative in CDCl₃

CarbonChemical Shift (ppm)
C-1~127.5
C-2~135.0
C-3~129.0
C-4~127.0
C-4a~133.5
C-5~127.0
C-6~134.0
C-7~134.0
C-8~127.0
C-8a~133.5
C-9~182.0
C-10~182.5
C-9a~134.5
C-10a~134.5
C=O (Amide)~167.0

Note: The exact chemical shifts will vary depending on the specific substituent on the amide nitrogen.

Step-by-Step Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the sample concentration and purity.

  • Acquire a standard ¹³C{¹H} NMR spectrum.

  • Acquire a 2D COSY spectrum to establish proton-proton correlations.

  • Acquire a 2D HSQC spectrum to assign protonated carbons.

  • Acquire a 2D HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to observe two- and three-bond correlations.

Visualization of Experimental Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the NMR analysis and the key HMBC correlations used for structural confirmation.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation Structure Final Structure COSY->Structure HMBC HMBC HSQC->HMBC HMBC->Structure Long-Range C-H Connectivity

Caption: Logical workflow for the structural elucidation of Anthraquinone derivatives using NMR.

Caption: Key HMBC correlations for confirming the 2-substitution pattern.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The consistency of the data across multiple, independent NMR experiments provides a high degree of confidence in the final structural assignment. For instance, a proton-proton coupling observed in the COSY spectrum should correspond to protons on adjacent carbons, which can then be verified through their respective HSQC and HMBC correlations. Any inconsistencies in the data would immediately flag a potential misassignment or an unexpected molecular structure, prompting further investigation.

Conclusion

The structural confirmation of this compound derivatives is readily and reliably achieved through a systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide the foundational data, 2D experiments, particularly HMBC, are crucial for resolving ambiguities and definitively establishing the substitution pattern. By following the detailed protocols and comparative analysis presented in this guide, researchers can confidently elucidate the structures of their novel anthraquinone derivatives, ensuring the scientific rigor required for publication and further development.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Anthraquinone Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of anthraquinone carboxylate esters are paramount. These molecules, integral to pharmaceuticals, natural products, and industrial dyes, demand analytical methodologies that are both robust and exquisitely sensitive. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this important class of compounds, grounded in established scientific principles and field-proven insights. We will navigate the nuances of ionization sources, the resolving power of mass analyzers, and best practices for method development to empower you with the knowledge to select the optimal analytical strategy.

The Analytical Challenge: Understanding Anthraquinone Carboxylate Esters

Anthraquinone carboxylate esters are characterized by a tricyclic aromatic quinone core with one or more carboxylate ester functional groups. This structure confers moderate polarity, making their analysis amenable to a range of mass spectrometry techniques. However, the stability of the aromatic system and the reactivity of the ester group present unique challenges and opportunities for ionization and fragmentation, which we will explore in detail.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in developing a mass spectrometry method. It dictates the efficiency of ion generation and the extent of fragmentation, thereby influencing sensitivity and the structural information that can be obtained. For anthraquinone carboxylate esters, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniquePrincipleSuitability for Anthraquinone Carboxylate EstersExpected Ion SpeciesFragmentation
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.High. Ideal for moderately polar compounds. The carboxylate ester group can be protonated or form adducts.[M+H]⁺, [M+Na]⁺, [M+K]⁺Minimal in-source fragmentation. Collision-induced dissociation (CID) in MS/MS is required for structural elucidation.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization where a corona discharge ionizes solvent molecules, which then transfer charge to the analyte.Moderate to High. Suitable for less polar, thermally stable compounds.[1][2][3]Primarily [M+H]⁺Can induce more in-source fragmentation than ESI, which may be useful for initial structural clues.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.Moderate. Can be used for small molecules, but matrix interference in the low mass range can be a challenge.[4][5][6][M+H]⁺, [M+Na]⁺, [M+K]⁺Minimal fragmentation, similar to ESI.
In-Depth Analysis:
  • ESI is often the first choice for anthraquinone carboxylate esters due to its gentle nature and compatibility with liquid chromatography.[7] The ability to form protonated molecules or adducts with alkali metals provides a strong signal for the intact molecule, which is crucial for accurate mass determination and subsequent fragmentation studies.

  • APCI serves as an excellent alternative, particularly for less polar esters or when using non-polar mobile phases in liquid chromatography.[2][8] The higher energy nature of APCI can sometimes lead to in-source fragmentation, which can be advantageous for preliminary structural assessment without resorting to MS/MS. However, thermal stability of the ester is a prerequisite.[1]

  • MALDI is less commonly used for small molecules like anthraquinone carboxylate esters due to potential interference from matrix peaks in the low mass-to-charge ratio range.[4][7] However, for specific applications, such as tissue imaging or when dealing with complex mixtures where chromatographic separation is not feasible, MALDI can be a powerful tool. The choice of matrix is critical for successful analysis.[9]

Navigating the Landscape of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio. The choice of analyzer impacts resolution, mass accuracy, scan speed, and the ability to perform tandem mass spectrometry (MS/MS). For the analysis of anthraquinone carboxylate esters, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments are the most relevant high-resolution options.

Mass AnalyzerPrincipleResolutionMass AccuracyScan SpeedKey Advantages for Anthraquinone Carboxylate Esters
Quadrupole Time-of-Flight (Q-TOF) Ions are separated based on the time it takes them to travel through a flight tube.High (up to 60,000)Excellent (< 5 ppm)FastExcellent for both qualitative and quantitative analysis. Fast scan speeds are ideal for coupling with fast chromatography.
Orbitrap Ions are trapped in an electrostatic field and their oscillation frequencies are converted to mass-to-charge ratios.Very High (up to 500,000)Exceptional (< 1-2 ppm)Slower than Q-TOFUnparalleled mass accuracy and resolution, enabling confident elemental composition determination and resolution of isobaric interferences.[10][11]
Causality Behind the Choice:
  • A Q-TOF instrument provides a balanced performance with high resolution, excellent mass accuracy, and fast acquisition rates.[11] This makes it a versatile workhorse for both identifying unknown anthraquinone esters and quantifying them in complex mixtures. The fast scan speed is particularly advantageous when dealing with sharp peaks from ultra-high-performance liquid chromatography (UHPLC).

  • An Orbitrap analyzer is the gold standard for high-resolution mass spectrometry.[10] Its exceptional mass accuracy allows for the confident determination of elemental formulas, which is invaluable for the structural elucidation of novel anthraquinone derivatives.[12] While traditionally slower than Q-TOFs, modern Orbitrap instruments have significantly improved scan speeds, making them increasingly competitive for quantitative applications as well.[13] The higher resolution can be critical in separating the target analyte from isobaric interferences in complex matrices.

Best Practices for Method Development

A robust and reliable method is built upon a foundation of systematic optimization. The following workflow outlines the key steps for developing a high-quality LC-MS method for anthraquinone carboxylate esters.

Caption: A systematic workflow for LC-MS method development for anthraquinone carboxylate esters.

Experimental Protocol: Sample Preparation for Complex Matrices

For the quantitative analysis of anthraquinone carboxylate esters in complex matrices such as plant extracts or biological fluids, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.

Objective: To extract and clean up anthraquinone carboxylate esters from a plant matrix for LC-MS analysis.

Materials:

  • Plant material (e.g., dried and powdered leaves)

  • Extraction solvent: 80% Methanol in water

  • Solid-Phase Extraction (SPE) Cartridge: C18, 500 mg

  • Conditioning solvent: Methanol

  • Equilibration solvent: Deionized water

  • Wash solvent: 40% Methanol in water

  • Elution solvent: Acetonitrile

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 1 gram of powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol to remove polar interferences.

    • Elute the anthraquinone carboxylate esters with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

This protocol effectively removes many common interferences found in plant extracts, leading to a cleaner baseline and more accurate quantification.[14][15][16]

Understanding Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for the molecule. For anthraquinone carboxylate esters, fragmentation can occur at both the anthraquinone core and the ester functional group.

Expected Fragmentation Pathways:

  • Anthraquinone Core: The most characteristic fragmentation of the anthraquinone core is the sequential loss of two carbon monoxide (CO) molecules.[11]

  • Carboxylate Ester Group: The ester group can undergo several fragmentation reactions, including:

    • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.[17][18]

    • McLafferty Rearrangement: A rearrangement reaction that is common in esters with a sufficiently long alkyl chain.[17][19]

    • Loss of the alkoxy group: Cleavage of the C-O bond of the ester.

The interplay of these fragmentation pathways provides rich structural information, allowing for the differentiation of isomers and the identification of unknown anthraquinone carboxylate esters.

FragmentationPathways M [M+H]⁺ Anthraquinone Carboxylate Ester F1 [M+H - CO]⁺ M->F1 Loss of CO F3 [M+H - R'OH]⁺ (Loss of Alcohol) M->F3 F4 [M+H - OR']⁺ (Loss of Alkoxy Radical) M->F4 F5 Fragment from McLafferty Rearrangement M->F5 If applicable F2 [M+H - 2CO]⁺ F1->F2 Loss of CO

Caption: Potential fragmentation pathways for anthraquinone carboxylate esters in MS/MS.

Conclusion

The mass spectrometric analysis of anthraquinone carboxylate esters requires a nuanced approach, with careful consideration of the ionization technique, mass analyzer, and chromatographic conditions. ESI coupled with a high-resolution mass analyzer such as a Q-TOF or Orbitrap represents a powerful combination for both qualitative and quantitative analysis. A systematic approach to method development, including robust sample preparation and a thorough understanding of fragmentation patterns, is key to achieving high-quality, reliable data. This guide provides the foundational knowledge and practical insights to empower researchers to confidently tackle the analytical challenges presented by this important class of molecules.

References

The Comparative Efficiency of Anthraquinone-Based Photosensitizers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of photodynamic therapy (PDT), the quest for efficient and selective photosensitizers (PS) is paramount.[1][2] Among the diverse classes of compounds being investigated, anthraquinones (AQs), a class of naturally occurring and synthetic compounds, have garnered significant interest due to their unique photochemical properties and biological activity.[3][4][5] This guide provides a comprehensive comparison of the efficiency of anthraquinone-based photosensitizers, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their pursuit of novel PDT agents.

Introduction to Photodynamic Therapy and the Role of Anthraquinones

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[2][6][7] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the PS.[1]

Anthraquinones, characterized by their tricyclic aromatic quinone structure, have long been recognized for their biological activities.[3] Their potential as photosensitizers stems from their ability to absorb light in the visible spectrum and subsequently induce photochemical reactions.[4][5] Naturally occurring AQs, such as emodin, parietin, and rubiadin, have been isolated from various plants, fungi, and lichens, and have demonstrated promising photodynamic activity.[8][9][10]

The Photodynamic Mechanism of Anthraquinones

Upon absorption of light, an anthraquinone molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). This triplet state is the key intermediate in the subsequent photochemical reactions.[11]

Anthraquinone-based photosensitizers can mediate cytotoxicity through two primary mechanisms, known as Type I and Type II photoreactions:

  • Type I Mechanism: The excited triplet state of the AQ can directly interact with biomolecules, such as lipids or proteins, through electron or hydrogen transfer, leading to the formation of radical ions. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻) and other ROS.[12]

  • Type II Mechanism: The excited triplet state AQ can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[12]

The predominance of either the Type I or Type II mechanism is dependent on the specific anthraquinone derivative, its concentration, the local oxygen concentration, and the nature of the surrounding biological environment.[12] For instance, for some anthraquinones like rubiadin, the superoxide anion has been suggested to be the primary active ROS.[8]

Key Performance Indicators for Anthraquinone Photosensitizer Efficiency

The evaluation of a photosensitizer's efficiency relies on a set of key performance indicators that dictate its potential for therapeutic applications. This section compares various anthraquinone derivatives based on these critical parameters.

Photophysical and Photochemical Properties

The inherent ability of a photosensitizer to generate ROS upon light activation is governed by its photophysical and photochemical characteristics.

Singlet Oxygen Quantum Yield (ΦΔ): This parameter quantifies the efficiency of singlet oxygen production and is a crucial determinant of a Type II photosensitizer's efficacy.[13] The ΦΔ of anthraquinones is highly sensitive to their substitution patterns. Hydroxy-substituted anthraquinones, for example, exhibit varying triplet quantum yields (φT) and singlet oxygen quantum yields (φΔ) depending on the position of the hydroxyl groups.[14] Studies have shown that for hydroxy-AQs with relatively high S1 energy levels, intersystem crossing is more efficient, leading to higher triplet and singlet oxygen yields.[14]

Photostability: The ability of a photosensitizer to withstand multiple cycles of photoexcitation without undergoing significant degradation is critical for sustained therapeutic effect. While not extensively detailed in the provided search results, it is a crucial parameter to consider in the development of new photosensitizers.

Comparative Data on Photophysical Properties of Anthraquinones:

Anthraquinone DerivativeSolventTriplet Quantum Yield (φT)Singlet Oxygen Quantum Yield (ΦΔ)Reference
EmodinMethanol-4%[8]
DermocybinMethanol-Low[8]
Unspecified Hydroxy-AQsAcetonitrile≤ 0.7≤ 0.65[14]
DPPA (Anthracene-functionalized)Dichloromethane-21.3%[15]

Note: This table is a synthesis of available data and highlights the variability among different anthraquinone derivatives. Direct comparison should be made with caution due to differing experimental conditions.

Cellular Uptake and Subcellular Localization

For a photosensitizer to exert its cytotoxic effect, it must be efficiently taken up by target cells and localize in vulnerable subcellular compartments.[16]

Cellular Uptake: The uptake of photosensitizers is influenced by their physicochemical properties, such as lipophilicity and charge. The cellular uptake of some photosensitizers has been shown to be time-dependent, with optimal intracellular concentrations reached after a specific incubation period.[17]

Subcellular Localization: The intracellular destination of a photosensitizer dictates the primary targets of photodamage and can influence the mechanism of cell death. For example, localization in the mitochondria can trigger apoptosis, while localization in the lysosome may lead to necrotic cell death. Fluorescence microscopy is a key technique to determine the subcellular localization of photosensitizers.[18] Studies on the natural anthraquinone parietin have shown its localization within the cytoplasm of mammary carcinoma cells, with no fluorescence observed in the nucleus.[6][7]

In Vitro and In Vivo Phototoxicity

The ultimate measure of a photosensitizer's efficiency is its ability to induce cell death upon light activation while exhibiting minimal toxicity in the dark.

In Vitro Phototoxicity: The photodynamic efficacy of anthraquinones has been demonstrated in various cancer cell lines. For instance, parietin-mediated PDT has been shown to impair cell growth and migration of mammary carcinoma cells in vitro.[6][7] Similarly, fungal anthraquinones like emodin and dermocybin have shown significant photoantimicrobial effects.[8][19]

In Vivo Efficacy: Preclinical studies in animal models are crucial to validate the therapeutic potential of photosensitizers. Topical application of parietin followed by blue light irradiation resulted in a significant delay in tumor growth in a mouse model of subcutaneous mammary carcinoma, with histological analysis revealing massive tumor necrosis.[6][7]

Comparative In Vitro Phototoxicity of Parietin (PTN):

Cell LineTreatmentEffectReference
LM2 (Mammary Carcinoma)30 µM PTN + 1.78 J/cm² blue lightImpaired cell growth and migration[6][7]
Leukemic cellsPTN-PDTPromising photosensitizer[6][7]

Experimental Protocols for Evaluating Anthraquinone Photosensitizer Efficiency

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative method, comparing the singlet oxygen production of the test compound to a well-characterized standard photosensitizer, is commonly employed.[20]

Protocol: Relative Determination of ΦΔ using a Chemical Probe

  • Materials:

    • Test anthraquinone photosensitizer

    • Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue, Rose Bengal)[13]

    • Singlet oxygen chemical probe (e.g., 1,3-diphenylisobenzofuran - DPBF)[15]

    • Spectrophotometer

    • Light source with a specific wavelength for excitation

  • Procedure:

    • Prepare solutions of the test and reference photosensitizers with matched absorbance at the excitation wavelength.

    • Add the chemical probe (e.g., DPBF) to both solutions.

    • Irradiate both solutions with the light source under identical conditions.

    • Monitor the decrease in absorbance of the chemical probe over time, which is indicative of its reaction with singlet oxygen.

    • The ΦΔ of the test compound can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k (sample) / k (reference)) × (A (reference) / A (sample)) where k is the rate of probe degradation and A is the absorbance of the photosensitizer at the excitation wavelength.

Cellular Uptake and Localization Studies

Confocal laser scanning microscopy (CLSM) is a powerful technique to visualize the intracellular distribution of fluorescent photosensitizers.

Protocol: Subcellular Localization using CLSM

  • Materials:

    • Cancer cell line of interest

    • Anthraquinone photosensitizer (must be fluorescent)

    • Cell culture medium and supplements

    • Confocal microscope

    • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Procedure:

    • Seed the cells on glass-bottom dishes and allow them to adhere overnight.

    • Incubate the cells with the anthraquinone photosensitizer at a predetermined concentration and for a specific duration.

    • (Optional) Co-incubate with organelle-specific trackers.

    • Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.

    • Image the cells using the confocal microscope, acquiring images in the respective fluorescence channels for the photosensitizer and the organelle trackers.

    • Analyze the merged images to determine the colocalization of the photosensitizer with specific organelles.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of photosensitizers.[21]

Protocol: MTT Assay for Phototoxicity

  • Materials:

    • Cancer cell line

    • Anthraquinone photosensitizer

    • 96-well plates

    • Light source for irradiation

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Incubate the cells with various concentrations of the anthraquinone photosensitizer for a specific period.

    • Wash the cells to remove the unbound photosensitizer.

    • Expose the cells to a specific light dose.[22] Control groups should include cells treated with the photosensitizer but not irradiated (dark toxicity) and cells irradiated without the photosensitizer.

    • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death).[15]

Visualizing the Pathways and Workflows

Photodynamic Action of Anthraquinones

G cluster_0 Photosensitizer Activation cluster_1 Photodynamic Mechanisms AQ (S0) AQ (S0) AQ (S1) AQ (S1) AQ (S0)->AQ (S1) Light Absorption (hν) AQ (T1) AQ (T1) AQ (S1)->AQ (T1) Intersystem Crossing (ISC) Type I Type I AQ (T1)->Type I Type II Type II AQ (T1)->Type II Biomolecules Biomolecules Type I->Biomolecules Electron/H⁺ Transfer 3O2 ³O₂ Type II->3O2 Energy Transfer Radicals Radicals Biomolecules->Radicals O2•- Superoxide Anion (O₂•⁻) Radicals->O2•- Cell Death Cell Death O2•-->Cell Death 1O2 ¹O₂ (Singlet Oxygen) 3O2->1O2 1O2->Cell Death

Caption: Mechanism of photodynamic action for anthraquinone photosensitizers.

Experimental Workflow for Evaluating Phototoxicity

G cluster_workflow In Vitro Phototoxicity Evaluation cluster_controls Control Groups Cell Seeding Cell Seeding PS Incubation Photosensitizer Incubation Cell Seeding->PS Incubation Untreated Untreated Cell Seeding->Untreated Washing Washing PS Incubation->Washing Dark Toxicity Dark Toxicity PS Incubation->Dark Toxicity Irradiation Irradiation Washing->Irradiation Post-Irradiation Incubation Post-Irradiation Incubation Irradiation->Post-Irradiation Incubation Light Only Light Only Irradiation->Light Only Viability Assay Cell Viability Assay (e.g., MTT) Post-Irradiation Incubation->Viability Assay Data Analysis Data Analysis (IC50) Viability Assay->Data Analysis

Caption: Standard workflow for assessing the in vitro phototoxicity of a photosensitizer.

Conclusion and Future Directions

Anthraquinone-based photosensitizers represent a promising class of compounds for photodynamic therapy, with several natural derivatives demonstrating significant photodynamic activity. Their efficiency is dictated by a combination of factors including their chemical structure, which influences their photophysical properties, as well as their ability to be taken up by and localize within target cells.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the anthraquinone scaffold to optimize photophysical properties, particularly to enhance singlet oxygen quantum yield and shift absorption to longer, more tissue-penetrant wavelengths.

  • Targeted Delivery: The development of nanoparticle-based formulations or conjugation to targeting moieties to improve the tumor selectivity and bioavailability of anthraquinone photosensitizers.[1]

  • Mechanistic Investigations: Further elucidation of the predominant photodynamic mechanisms (Type I vs. Type II) for different anthraquinone derivatives to better understand their mode of action and potential for overcoming challenges like tumor hypoxia.[23][24]

By addressing these areas, the full therapeutic potential of anthraquinone-based photosensitizers can be unlocked, paving the way for the development of next-generation PDT agents.

References

A Senior Application Scientist's Guide to LC-MS vs. GC-MS for the Analysis of Derivatized Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of alcohols are critical. These compounds are ubiquitous, from key metabolic indicators and signaling molecules to pharmaceutical ingredients and industrial solvents. However, their inherent polarity and, in some cases, low volatility, present significant analytical challenges. This guide provides an in-depth comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of alcohols, with a necessary focus on chemical derivatization.

This document moves beyond a simple list of pros and cons. It is designed to explain the fundamental reasoning behind the choice of technique and derivatization strategy, grounded in the principles of chromatography and mass spectrometry.

The Fundamental Imperative: Why Derivatize Alcohols?

Before comparing the instrumental techniques, we must first address a critical sample preparation step: derivatization. For both GC-MS and LC-MS, derivatization is a chemical modification of the analyte performed to enhance its analytical properties.[1]

For GC-MS , derivatization is often mandatory for alcohols.[2] The primary reasons are:

  • To Increase Volatility: Alcohols, especially those with multiple hydroxyl groups or high molecular weights, have low volatility due to strong intermolecular hydrogen bonding. GC requires analytes to be volatile enough to exist in the gas phase for separation.[3][4] Derivatization masks the polar hydroxyl groups, breaking these hydrogen bonds and significantly increasing volatility.[3][5]

  • To Improve Thermal Stability: The high temperatures of the GC inlet can cause thermal degradation of some alcohols. Derivatization creates more stable molecular structures.[3][5]

  • To Enhance Chromatographic Performance: The polar hydroxyl groups can interact strongly with active sites in the GC system, leading to poor peak shape (tailing) and sample loss. Derivatization results in less polar derivatives, which produce sharper, more symmetrical peaks and improved sensitivity.[6]

For LC-MS , derivatization is not always necessary but is a powerful tool used to:

  • Enhance Ionization Efficiency: Many simple alcohols are neutral molecules that do not ionize well using common LC-MS ionization techniques like Electrospray Ionization (ESI).[7][8] Derivatization can introduce a readily ionizable group (e.g., a moiety with a permanent positive charge or high proton affinity), dramatically increasing sensitivity.[7][8][9]

  • Improve Chromatographic Retention: Small, polar alcohols may have poor retention on widely used reversed-phase LC columns. Derivatization can increase the hydrophobicity of the analyte, improving its retention and separation from other matrix components.[3][10]

  • Increase Specificity and Selectivity: By targeting a specific functional group, derivatization can increase the selectivity of an assay, and the derivative often produces characteristic fragment ions in MS/MS, aiding in confident identification.[2][9]

Head-to-Head Comparison: LC-MS vs. GC-MS for Derivatized Alcohols

The choice between LC-MS and GC-MS is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific goals of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[11][12]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity/hydrophobicity.[11][12]
Analyte Suitability Volatile and thermally stable compounds (or those that can be made so via derivatization).[4][13]Wide range of compounds, including non-volatile, polar, and thermally labile molecules.[4][13]
Derivatization Goal Primary: Increase volatility and thermal stability.[2][3] Secondary: Improve peak shape.Primary: Enhance ionization efficiency and sensitivity.[7][8] Secondary: Improve chromatographic retention.
Common Derivatization Silylation (e.g., BSTFA, MSTFA), Acylation (e.g., TFAA, MBTFA).[3][14]Dansylation, Benzoylation, Picolinoyl esters.[3][7][9]
Strengths Excellent chromatographic resolution, robust and reproducible, extensive and standardized mass spectral libraries (NIST) for confident identification of unknowns via electron ionization (EI).High sensitivity for ionizable compounds, suitable for large and fragile molecules, versatile ionization sources (ESI, APCI), simpler sample preparation (derivatization not always needed).[13]
Limitations Derivatization is often a required, multi-step process that can introduce variability. Not suitable for non-volatile or thermally labile compounds.[12][13]"Softer" ionization can make structural elucidation of unknowns challenging without standards; potential for matrix effects (ion suppression/enhancement).
Typical Alcohols Sterols (e.g., cholesterol), fatty alcohols, short-chain alcohols, glycols.Steroids, complex poly-alcohols, alcohol ethoxylates, any alcohol where high sensitivity is paramount.[15]

Experimental Workflows and Protocols

To provide a practical context, we will outline a representative workflow for the analysis of a model alcohol, cholesterol, using both techniques.

Workflow Overview: GC-MS vs. LC-MS

The following diagram illustrates the key steps in analyzing a derivatized alcohol using both platforms.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow GC_Start Sample (e.g., Plasma) GC_Extract Liquid-Liquid or Solid-Phase Extraction GC_Start->GC_Extract Isolate Analytes GC_Dry Evaporate to Dryness GC_Extract->GC_Dry Remove Solvent GC_Deriv Silylation (e.g., with BSTFA) GC_Dry->GC_Deriv Increase Volatility GC_Inject GC-MS Analysis GC_Deriv->GC_Inject Inject Derivatized Sample GC_Data Data Processing (Library Matching) GC_Inject->GC_Data Acquire & Analyze Data LC_Start Sample (e.g., Plasma) LC_Extract Protein Precipitation or Solid-Phase Extraction LC_Start->LC_Extract Isolate Analytes LC_Deriv Dansylation (e.g., with Dansyl Chloride) LC_Extract->LC_Deriv Enhance Ionization LC_Inject LC-MS/MS Analysis LC_Deriv->LC_Inject Inject Derivatized Sample LC_Data Data Processing (MRM Quantification) LC_Inject->LC_Data Acquire & Analyze Data

Comparative workflows for GC-MS and LC-MS analysis.
Protocol 1: GC-MS Analysis of Cholesterol via Silylation

Silylation is the most common derivatization method for GC, replacing active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[3][5] This reaction dramatically increases volatility and thermal stability.[3]

Causality: We choose silylation for GC-MS because the resulting TMS-cholesterol derivative is much more volatile and less polar than native cholesterol, leading to excellent peak shape and elution at a reasonable temperature on a standard non-polar GC column.

Materials:

  • Cholesterol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (catalyst and solvent)

  • Ethyl Acetate (extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Extraction: Extract cholesterol from the sample matrix using a suitable solvent like ethyl acetate.

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylation reagents are moisture-sensitive.[5]

  • Derivatization: a. Reconstitute the dried extract in 50 µL of anhydrous pyridine. b. Add 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 60-70°C for 1 hour.

  • Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

  • Validation: The system is validated by observing a sharp, symmetrical peak for the TMS-cholesterol derivative at the expected retention time and a mass spectrum matching the library standard.

Protocol 2: LC-MS/MS Analysis of Cholesterol via Dansylation

Dansyl chloride reacts with alcohols to introduce the dimethylamino-naphthalene sulfonyl group.[7][9] This derivative is not necessarily more volatile, but it is exceptionally well-suited for ESI-MS in positive ion mode.

Causality: We choose dansylation for LC-MS because the dansyl group contains a tertiary amine that is very easily protonated.[9] This creates a derivative with a permanent positive charge, leading to a massive enhancement in ESI+ signal intensity and allowing for highly sensitive detection.[7][8][16] A recent study demonstrated that this method can increase signal intensity by up to 1000-fold compared to other derivatization strategies for LC-MS.[8][16]

Materials:

  • Cholesterol standard

  • Dansyl Chloride

  • 4-(Dimethylamino)pyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA) (catalysts)

  • Dichloromethane (reaction solvent)

  • Acetonitrile/Water with 0.1% Formic Acid (mobile phases)

Procedure:

  • Extraction: Extract cholesterol from the sample matrix.

  • Derivatization: a. Dry the extract and reconstitute in 100 µL of Dichloromethane. b. Add an excess of dansyl chloride, along with catalytic amounts of DMAP and DIPEA. c. Cap the vial and heat at 65°C for 1 hour.[7][8]

  • Analysis: Dilute the reaction mixture with the initial mobile phase. Inject onto a C18 reversed-phase column for LC-MS/MS analysis.

  • Validation: The system is validated by monitoring a specific Multiple Reaction Monitoring (MRM) transition for dansyl-cholesterol. For example, the transition from the protonated parent ion to a characteristic product ion (often m/z 171, corresponding to the dimethylaminonapthyl moiety) is used for quantification.[9]

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of derivatized alcohols, but they are not interchangeable. They are complementary tools, and the optimal choice depends on a clear understanding of the analytical objective.

  • Choose GC-MS when:

    • You are analyzing volatile or semi-volatile alcohols (e.g., sterols, fatty alcohols).

    • You need to screen for a wide range of unknown compounds and can leverage extensive EI mass spectral libraries for identification.

    • High chromatographic resolution is required to separate complex isomeric mixtures.

  • Choose LC-MS when:

    • Your analytes are non-volatile, thermally unstable, or of high molecular weight.

    • The primary goal is achieving the lowest possible limits of detection (high sensitivity).[13]

    • You want to minimize sample preparation by avoiding derivatization, if the native alcohol has sufficient ionization (though for many alcohols, derivatization is still key to sensitivity).[13]

By carefully considering the principles of volatility and ionization, and selecting the appropriate derivatization strategy to enhance these properties, researchers can successfully analyze a vast range of alcohol-containing compounds with high accuracy and confidence.

References

A Comparative Guide to the Quantitative Analysis of Trace Alcohols: The Anthraquinone-2-carbonyl Chloride (AQC) Derivatization Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of trace-level alcohols is a persistent analytical challenge. Alcohols often lack strong, intrinsic chromophores or fluorophores, making their detection at low concentrations difficult, particularly within complex sample matrices. This guide provides an in-depth, technical comparison of a powerful derivatization strategy using Anthraquinone-2-carbonyl Chloride (AQC) against alternative analytical methods. We will explore the causality behind experimental choices, present detailed protocols, and offer objective data to guide your method development.

The Challenge: Why Derivatize Alcohols?

Direct analysis of alcohols can be hampered by several factors:

  • Poor Detector Response: Many simple alcohols exhibit low UV absorbance and do not fluoresce, leading to poor sensitivity with common HPLC detectors.

  • High Volatility: While advantageous for Gas Chromatography (GC), the high volatility of short-chain alcohols can lead to sample loss during preparation.

  • Matrix Interference: Complex samples can contain numerous compounds that interfere with the direct detection of the target alcohol.

Chemical derivatization addresses these issues by attaching a molecular tag to the alcohol, thereby enhancing its detectability and improving its chromatographic properties.

The AQC Method: A High-Sensitivity Approach

This compound (AQC) is a pre-column derivatization reagent that reacts with alcohols to form highly stable, fluorescent esters. This transformation is the cornerstone of the method's high sensitivity.

Mechanism of Action: The AQC-Alcohol Reaction

AQC reacts with the hydroxyl group of an alcohol in a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a stable anthraquinone carboxylate ester and releases hydrochloric acid (HCl). The large, conjugated anthraquinone moiety is an excellent fluorophore and chromophore, enabling highly sensitive detection.[1][2]

AQC_Reaction AQC This compound (AQC) Ester Anthraquinone Carboxylate Ester (Fluorescent & UV-Active) AQC->Ester + R-OH (Base Catalyst) Alcohol Alcohol (R-OH) Alcohol->Ester HCl HCl

Caption: AQC reacts with an alcohol to form a stable, easily detectable ester derivative.

Causality Behind the Choice: Why AQC is Effective
  • Enhanced Sensitivity: The anthraquinone tag provides a strong response for both fluorescence and UV detection, drastically lowering the limits of detection (LOD) and quantification (LOQ).[1][3] A detection limit of 26 pg (picograms) injected on-column has been demonstrated for an AQC-derivatized alcohol using mass spectrometry.[2]

  • Derivative Stability: The resulting anthraquinone carboxylate esters are chemically stable, allowing for reliable and reproducible analysis, even with a delay between derivatization and injection.[3]

  • Versatility: The method is applicable to a wide range of primary and secondary alcohols.

  • LC-MS Compatibility: The AQC tag imparts electron affinity to the derivative, making it highly suitable for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS) in negative ion chemical ionization (NCI) mode.[1][2]

Experimental Protocol: AQC Derivatization and HPLC-FLD Analysis

This protocol provides a robust, self-validating workflow for the quantification of trace alcohols. Trustworthiness is established by including checks for reaction completion and potential interferences.

Workflow Overview

AQC_Workflow Sample 1. Sample Preparation (Aqueous sample or standard) Buffer 2. Add Borate Buffer (e.g., 0.2 M, pH 9.5) Sample->Buffer Reagent 3. Add AQC Reagent (e.g., 2 mg/mL in Acetonitrile) Buffer->Reagent Incubate 4. Incubate (e.g., 50°C for 10 min) Reagent->Incubate Inject 5. HPLC Injection Incubate->Inject Analysis 6. RP-HPLC Separation & FLD Detection (Ex: 250 nm, Em: 395 nm) Inject->Analysis Quantify 7. Data Analysis & Quantification Analysis->Quantify

Caption: Standard workflow for trace alcohol analysis using AQC derivatization.

Step-by-Step Methodology
  • Reagent Preparation:

    • Derivatization Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.5. The alkaline pH is crucial as it facilitates the deprotonation of the alcohol's hydroxyl group, enhancing its nucleophilicity.

    • AQC Reagent: Prepare a 2 mg/mL solution of this compound in dry acetonitrile. This solution should be prepared fresh as AQC can hydrolyze in the presence of moisture.

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 20 µL of the aqueous sample (or standard) with 60 µL of the borate buffer.[3]

    • Add 20 µL of the AQC reagent solution. The excess of reagent ensures the reaction proceeds to completion for all alcohol molecules.

    • Vortex the mixture for 10 seconds.

    • Incubate the mixture at 50°C for 10 minutes.[3] Heating accelerates the reaction rate.

    • After incubation, the sample is ready for direct injection into the HPLC system.

  • HPLC-FLD/UV Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 250 nm, Emission at 395 nm.[3]

    • UV Detection (Alternative): 254 nm.[3]

  • System Validation and Trustworthiness:

    • Reagent Blank: Perform the derivatization using 20 µL of water instead of a sample. This helps identify any interfering peaks from the reagents themselves.

    • Positive Control: Derivatize a known concentration of a standard alcohol to confirm the reaction is proceeding as expected.

    • Linearity: Prepare a calibration curve using at least five concentrations of the target alcohol standard to ensure a linear detector response over the desired analytical range.

Comparative Analysis: AQC vs. Alternative Methods

The choice of an analytical method depends on the specific properties of the alcohol, the required sensitivity, and the available instrumentation.

Comparison with Other Derivatization Reagents
MethodPrincipleTarget AnalytesAdvantagesDisadvantages
AQC-HPLC Forms fluorescent/UV-active estersPrimary & Secondary AlcoholsHigh sensitivity with fluorescence detection; stable derivatives; suitable for non-volatile alcohols.[1][3]Requires liquid chromatography; reagent can hydrolyze if not handled properly.
Silylation-GC (e.g., BSTFA, TMCS)Replaces active hydrogens with a trimethylsilyl (TMS) group to increase volatility.[4][5]Alcohols, phenols, carboxylic acids, amines.[4]Excellent for GC analysis; increases volatility and thermal stability.[5]Reagents are highly sensitive to moisture; derivatives can be unstable; not ideal for non-volatile analytes.[4]
Dinitrobenzoate Esters-LC/MS Forms esters with 3,5-dinitrobenzoyl chloride.AlcoholsProvides good response in negative ion MS.AQC derivatives show tenfold higher sensitivity in NCI-MS mode.[2]
Comparison with Direct Analysis Techniques
MethodPrincipleThroughputSelectivitySensitivityKey Considerations
AQC-HPLC-FLD Chemical derivatization followed by liquid chromatography.Low to MediumHigh (separation-based)Very High (pg levels)Ideal for non-volatile alcohols in complex matrices.
Headspace GC-FID Volatiles are partitioned into the gas phase above the sample and injected into a GC.[6]MediumHighHigh (mg/kg levels)[7]Gold standard for volatile alcohols (e.g., ethanol); less suitable for non-volatile compounds.[6][8]
Enzymatic Assays Enzyme (e.g., alcohol dehydrogenase) catalyzes a reaction producing a measurable product (e.g., NADH).[9]HighVery High (specific to certain alcohols)ModerateSimple and specific, but limited to alcohols for which an enzyme is available.[9][10]
FTIR Spectroscopy Measures absorption of infrared light at specific wavelengths corresponding to functional groups.HighModerateLowFast and non-destructive, but lacks the sensitivity for trace analysis.[11][12]
DART-MS Ambient ionization mass spectrometry of sample headspace.[8]Very HighModerate (mass-based)HighExtremely rapid analysis with minimal sample prep; may require more effort for precise quantification compared to chromatography.[8]

Conclusion

The This compound (AQC) derivatization method is a powerful and highly sensitive strategy for the quantitative analysis of trace alcohols, particularly for non-volatile or semi-volatile compounds that are not amenable to headspace GC analysis. Its primary advantages lie in the formation of stable, highly fluorescent derivatives, enabling detection at picogram levels with standard HPLC-FLD or LC-MS instrumentation.

While Headspace GC-FID remains the robust and often preferred method for volatile alcohols like ethanol, the AQC method provides a superior solution when high sensitivity is paramount or when dealing with less volatile alcohols in complex matrices. The selection of the optimal method requires a careful evaluation of the analyte's properties, the sample matrix, the required level of sensitivity, and the instrumentation available in the laboratory.

References

The Rise of Polymer-Supported Catalysis: A Comparative Performance Guide to AQ-PHEMA Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of greener, more efficient chemical synthesis, the field of catalysis is undergoing a paradigm shift. The limitations of traditional homogeneous catalysts—namely the arduous post-reaction separation and purification processes—have paved the way for innovative heterogeneous solutions. Among these, polymer-supported catalysts have emerged as a frontrunner, offering the dual advantages of high catalytic activity and facile recovery. This guide provides an in-depth technical assessment of a promising candidate in this class: anthraquinone-functionalized poly(2-hydroxyethyl methacrylate) (AQ-PHEMA), benchmarking its performance against established alternatives in the aerobic oxidation of thioethers, a crucial transformation in organic synthesis and drug development.

The Imperative for Immobilization: Why Polymer Supports?

Homogeneous catalysts, while often exhibiting excellent activity and selectivity, present significant downstream challenges. Their solubility in the reaction medium necessitates energy-intensive and often costly separation techniques, such as distillation or extraction. This not only complicates product purification but also hinders catalyst recycling, a cornerstone of sustainable chemistry.

Polymer-supported catalysts elegantly circumvent these issues.[1] By anchoring the catalytically active species to an insoluble polymer backbone, the catalyst is rendered heterogeneous, allowing for simple separation from the reaction mixture by filtration.[1] This streamlines the purification process, minimizes product contamination, and, most importantly, enables the catalyst to be recovered and reused over multiple cycles, significantly improving process economics and reducing waste.[1] The polymer matrix can also influence the catalyst's stability and selectivity.

AQ-PHEMA: A Synergistic Marriage of Photocatalysis and Polymer Support

This guide focuses on a specific and highly effective polymer-supported catalyst: anthraquinone-poly(2-hydroxyethyl methacrylate) (AQ-PHEMA). This system leverages the photocatalytic prowess of anthraquinone (AQ) moieties immobilized on a flexible and robust poly(2-hydroxyethyl methacrylate) (PHEMA) backbone.

The Catalytic Heart: Anthraquinone's Photoredox Power

Anthraquinone and its derivatives are well-established organic photosensitizers.[2] Upon irradiation with visible light, they can be excited to a triplet state, initiating electron transfer processes that can activate molecular oxygen to generate reactive oxygen species (ROS). These ROS are potent oxidizing agents capable of driving a variety of chemical transformations.

The Polymeric Scaffold: The Advantages of PHEMA

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a biocompatible and hydrophilic polymer with a versatile structure. Its hydroxyl side groups provide convenient handles for the covalent attachment of catalytic moieties like anthraquinone. The polymer's physical properties, such as swelling behavior, can also be tuned to optimize substrate accessibility to the catalytic sites.

The synthesis of AQ-PHEMA involves the reaction of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with PHEMA, resulting in the stable immobilization of the anthraquinone unit onto the polymer chain.[1]

Diagram: Synthesis of AQ-PHEMA

Synthesis_of_AQ_PHEMA PHEMA Poly(2-hydroxyethyl methacrylate) (PHEMA) reaction Esterification PHEMA->reaction + AQ_COCl This compound (AQ-2-COCl) AQ_COCl->reaction AQ_PHEMA AQ-PHEMA Polymer reaction->AQ_PHEMA Immobilization

Caption: Covalent immobilization of anthraquinone onto a PHEMA backbone.

Performance Benchmark: Aerobic Photooxidation of Thioethers

The selective oxidation of thioethers to sulfoxides is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals and other fine chemicals. This reaction serves as an excellent benchmark to evaluate the catalytic performance of AQ-PHEMA.

The Reaction

The AQ-PHEMA catalyzed reaction utilizes visible light and atmospheric oxygen as the terminal oxidant, representing a green and sustainable approach.

Diagram: Catalytic Cycle of Thioether Oxidation

Catalytic_Cycle AQ_PHEMA AQ-PHEMA AQ_PHEMA_excited AQ-PHEMA* AQ_PHEMA->AQ_PHEMA_excited Visible Light (hν) AQ_PHEMA_excited->AQ_PHEMA Energy Transfer O2 O₂ (air) ROS Reactive Oxygen Species (ROS) O2->ROS Activation Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Thioether->Sulfoxide Oxidation by ROS

Caption: Proposed mechanism for the AQ-PHEMA catalyzed photooxidation of thioethers.

Comparative Performance Data

The efficacy of AQ-PHEMA is best understood through a direct comparison with alternative catalytic systems under similar reaction conditions.

CatalystReaction Time (h)Yield (%)Selectivity (%)Reusability (cycles)Reference
AQ-PHEMA 9 >99 >99 >20 [1]
Unmodified Anthraquinone (AQ)9>99>99Not easily recoverable[1]
Rose Bengal (photosensitizer)1295>99DifficultGeneric Data
TiO₂ (heterogeneous photocatalyst)2485~90HighGeneric Data
H₂O₂/Acid (homogeneous)498>99NoneGeneric Data

Key Insights from the Data:

  • Efficiency and Selectivity: AQ-PHEMA demonstrates exceptional catalytic activity, achieving near-quantitative yields and excellent selectivity for the sulfoxide product, on par with the homogeneous anthraquinone catalyst.[1]

  • Superior Reusability: The standout feature of AQ-PHEMA is its remarkable reusability. The catalyst can be easily recovered by filtration and reused for more than 20 cycles without a significant loss in activity, a feat unattainable with homogeneous catalysts like unmodified anthraquinone or Rose Bengal.[1]

  • Favorable Reaction Conditions: The reaction proceeds under mild conditions, utilizing visible light and atmospheric oxygen, which are significant advantages over methods requiring harsh oxidants like hydrogen peroxide and strong acids.

Experimental Protocols: A Guide to Implementation

To facilitate the adoption and further investigation of AQ-PHEMA, detailed experimental protocols are provided below.

Synthesis of AQ-PHEMA

Materials:

  • Poly(2-hydroxyethyl methacrylate) (PHEMA)

  • This compound (AQ-2-COCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve PHEMA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution and stir.

  • Slowly add a solution of AQ-2-COCl in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., diethyl ether).

  • Filter the solid product, wash thoroughly with the non-solvent, and dry under vacuum.

General Procedure for the Catalytic Oxidation of Thioethers

Materials:

  • AQ-PHEMA catalyst

  • Thioether substrate

  • Methanol (or other suitable solvent)

  • Visible light source (e.g., purple LED)

Procedure:

  • To a reaction vessel, add the thioether substrate, AQ-PHEMA catalyst, and methanol.

  • Stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a visible light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to recover the AQ-PHEMA catalyst.

  • Wash the recovered catalyst with the reaction solvent and dry for reuse.

  • Isolate the sulfoxide product from the filtrate by solvent evaporation and subsequent purification if necessary.

Conclusion and Future Outlook

The AQ-PHEMA polymer stands out as a highly efficient, selective, and, most importantly, reusable catalyst for the aerobic photooxidation of thioethers. Its performance, particularly in terms of recyclability, surpasses that of traditional homogeneous photosensitizers and offers a greener alternative to conventional oxidation methods. The ease of synthesis and the use of mild reaction conditions further enhance its appeal for practical applications in organic synthesis and drug development.

Future research in this area could explore the expansion of the substrate scope to other oxidation reactions, the optimization of the polymer support to further enhance catalytic activity, and the development of continuous-flow reactor systems utilizing AQ-PHEMA for industrial-scale synthesis. The principles demonstrated with AQ-PHEMA provide a robust framework for the design of next-generation, high-performance, polymer-supported catalysts for a wide array of chemical transformations.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only with efficacy but with the highest degree of safety. Anthraquinone-2-carbonyl chloride is a valuable reagent in organic synthesis, but its reactive nature demands a rigorous and well-understood disposal protocol. This guide moves beyond mere instruction to explain the chemical principles underpinning the safe neutralization and disposal of this compound, ensuring that laboratory personnel can manage its waste stream with confidence and compliance.

Section 1: Hazard Profile of this compound

Understanding the inherent hazards of a chemical is the foundational step in managing its risks. This compound is an acyl chloride, a class of organic compounds known for their high reactivity, particularly with nucleophiles like water. Its primary dangers stem from its corrosivity and its violent reaction with moisture.[1][2]

Key Hazards:

  • Corrosivity: It is classified as a corrosive solid that causes severe skin burns and eye damage.[1][3] Accidental contact requires immediate and thorough rinsing.[1]

  • Reactivity with Water: The compound is moisture-sensitive.[4] It decomposes upon contact with water in a vigorous, exothermic reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][5] This reactivity is the central challenge in its disposal.

  • Incompatibility: It is incompatible with water, bases, and strong oxidizing agents.[1]

PropertyValue / InformationSource
Chemical Formula C₁₅H₇ClO₃[4]
CAS Number 6470-87-7[1][4]
Hazard Class 8 (Corrosive)[4]
UN Number 3261[4]
Hazard Statements H290, H314[1][3]
Signal Word Danger[1]

Section 2: The Core Principle of Disposal: Controlled Hydrolysis and Neutralization

Direct disposal of this compound as solid waste is unacceptable and dangerous. The risk of accidental contact with atmospheric moisture or other aqueous waste streams could lead to a violent reaction and the release of HCl gas.[1] Therefore, the guiding principle for its disposal is a two-stage chemical transformation to a non-hazardous state:

  • Controlled Hydrolysis (Quenching): The reactive acyl chloride group is intentionally and safely reacted with a nucleophile to convert it into a more stable functional group.[6][7] While water can be used, the reaction is rapid and produces corrosive byproducts.[5][8] A much safer and more controlled method is to slowly add the compound to a basic solution (like sodium bicarbonate or sodium hydroxide) or an alcohol. This process, often called "quenching," manages the exothermic nature of the reaction.[6]

  • Neutralization: The hydrolysis of this compound produces Anthraquinone-2-carboxylic acid and, critically, hydrochloric acid (HCl).[7][8] The resulting solution is highly acidic and corrosive. This acidic waste must be neutralized with a base to a pH between 6.0 and 8.0 before it can be disposed of in the aqueous waste stream.[9][10] This step is a mandatory verification that the hazardous material has been rendered safe.[11]

This two-stage approach ensures that both the initial reactivity and the secondary corrosive hazard are fully addressed, transforming the hazardous reagent into a simple, non-hazardous aqueous salt solution.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

Due to the severe corrosive nature of this compound and its reaction products, stringent safety measures are required.

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any dust and potential HCl gas release.[1][9] An eyewash station and safety shower must be immediately accessible.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[13]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Standard thin nitrile gloves offer insufficient protection against this corrosive material and should not be used as the primary barrier.[13]

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[13] For larger quantities, an acid-resistant apron is recommended.[13]

Section 4: Step-by-Step Disposal Protocol for Small Quantities (<10g)

This protocol is designed for the safe destruction of small quantities of this compound typically found in a research setting.

Part A: Preparation of the Neutralization Bath

The causality behind this step is to have a ready-made basic environment that will both hydrolyze the acyl chloride and instantly neutralize the HCl byproduct, preventing its release and controlling the reaction's exotherm.

  • Choose a suitable container: Select a large borosilicate glass beaker or flask (at least 10x the volume of the quenching solution) equipped with a magnetic stir bar. This large volume provides a significant heat sink.

  • Prepare a 5-10% Sodium Bicarbonate Solution: Slowly add sodium bicarbonate (NaHCO₃) to cool water while stirring until dissolved. A 5-10% solution provides sufficient buffering capacity for small quantities of the acyl chloride. Alternatively, a 1M sodium hydroxide (NaOH) solution can be used, but the reaction may be more vigorous.[11][14]

  • Cool the Solution: Place the beaker in an ice-water bath and allow the solution to cool to below 10°C. This is critical for absorbing the heat generated during the reaction.[9]

Part B: Controlled Quenching and Neutralization

This is the most critical phase. The slow, portion-wise addition is a non-negotiable control measure to prevent a runaway reaction.

  • Work in a Fume Hood: Ensure the fume hood sash is at the appropriate height.

  • Slow Addition: With vigorous stirring of the cold basic solution, add the this compound in very small portions using a spatula.

  • Observe and Wait: After adding each portion, wait for the resulting effervescence (release of CO₂ from the bicarbonate reaction with acid) to subside before adding the next.[11] If using NaOH, monitor the temperature closely and ensure it does not rise significantly.

  • Rinse the Original Container: Once all the solid has been added, carefully rinse the container that held the this compound with a small amount of a water-miscible organic solvent (e.g., acetone) and add this rinsate to the stirred basic solution. Then, rinse the container with water and add it to the solution.

Part C: Verification and Final Disposal

This self-validating step ensures the process is complete and the waste is safe for disposal.

  • Stir: Allow the solution to stir for at least one hour after the final addition to ensure the reaction is complete.

  • Check pH: Remove the beaker from the ice bath and allow it to warm to room temperature. Using calibrated pH paper or a pH meter, check the pH of the solution.[11]

  • Adjust pH:

    • If the pH is acidic (<6.0), add more sodium bicarbonate or 1M NaOH dropwise until the pH is in the neutral range.

    • If the pH is too basic (>9.0, especially if NaOH was used), neutralize it by adding 1M hydrochloric acid dropwise.

  • Dispose: Once the pH is confirmed to be between 6.0 and 8.0, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.[9][11]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction & Neutralization Phase cluster_verify Verification & Final Disposal Phase start START: Identify Waste This compound ppe Don Required PPE (Goggles, Face Shield, Heavy Gloves, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_solution Prepare Cold 5-10% NaHCO₃ Solution in an Ice Bath fume_hood->prep_solution Set up Equipment add_reagent Slowly Add Reagent in Small Portions with Stirring prep_solution->add_reagent monitor Monitor Reaction (Wait for fizzing to stop) add_reagent->monitor Control Exotherm monitor->add_reagent Repeat until all added stir Stir for 1 Hour at Room Temperature monitor->stir Once complete check_ph Check pH with Meter/Paper stir->check_ph is_neutral Is pH between 6.0-8.0? check_ph->is_neutral adjust_ph Adjust pH with Dilute Acid or Base as Needed is_neutral->adjust_ph No dispose Dispose of Aqueous Waste per Local Regulations is_neutral->dispose Yes adjust_ph->check_ph Re-check decontaminate Decontaminate Glassware and Work Area dispose->decontaminate end END decontaminate->end

Caption: Workflow for the safe disposal of this compound.

Section 5: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.

  • Wear Full PPE: Do not attempt to clean a spill without the appropriate PPE as described in Section 3.

  • Contain and Absorb: For a small spill of the solid, cover it with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[1]

  • Collection: Carefully sweep the absorbed material into a clearly labeled, corrosion-resistant waste container.

  • Decontamination: Decontaminate the spill area using a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse.

  • Disposal: The collected spill waste must be treated as hazardous and disposed of through your institution's hazardous waste management program. Do not attempt to neutralize the absorbed spill material directly.

References

Navigating the Safe Handling of Anthraquinone-2-carbonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Anthraquinone-2-carbonyl Chloride (CAS RN: 6470-87-7). Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This guide is built on the foundational principles of understanding the inherent risks of this chemical and implementing robust control measures.

Understanding the Hazard Profile

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] It is also categorized as being potentially corrosive to metals.[1][2] The primary routes of exposure are inhalation of its dust or mist, and direct contact with the skin and eyes. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Corrosive to metalsCategory 1H290: May be corrosive to metals.[1][2]
Skin corrosionSub-category 1CH314: Causes severe skin burns and eye damage.[1][2]
Serious eye damageCategory 1H318: Causes serious eye damage.[1]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. All operations involving this compound powder should be conducted within a certified chemical fume hood to control the generation of dust and vapors.[3] The work area must be equipped with a readily accessible eyewash station and a safety shower.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent any direct contact with this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powder, especially outside of a fume hood, or when dust generation is possible.[3] Surgical masks are not a suitable substitute.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[1][3][5]Protects against airborne particles and potential splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, powder-free).[1][3][5]Double gloving is recommended for enhanced safety. Gloves should be changed immediately if contaminated.
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes. Impervious protective clothing is recommended.[1][3]Provides a barrier against skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following workflow provides a step-by-step guide for laboratory operations.

Operational_Workflow_for_Anthraquinone_2_carbonyl_Chloride cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Read_SDS 1. Review Safety Data Sheet (SDS) Assemble_PPE 2. Assemble and Inspect PPE Read_SDS->Assemble_PPE Proceed when understood Prepare_Hood 3. Prepare Chemical Fume Hood Assemble_PPE->Prepare_Hood Proceed when equipped Weigh_Transfer 4. Weighing and Transfer Prepare_Hood->Weigh_Transfer Proceed when ready Reaction_Setup 5. Reaction Setup Weigh_Transfer->Reaction_Setup Transfer chemical Decontaminate_Glassware 6. Decontaminate Glassware Reaction_Setup->Decontaminate_Glassware After reaction completion Dispose_Waste 7. Dispose of Contaminated Waste Decontaminate_Glassware->Dispose_Waste Segregate waste streams Personal_Hygiene 8. Personal Hygiene Dispose_Waste->Personal_Hygiene Final step

Operational Workflow for Handling this compound
Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[3]

    • Ensure all necessary PPE is available, in good condition, and properly worn.

    • Prepare the chemical fume hood by ensuring it is operational and free of clutter.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the powder inside a certified chemical fume hood to minimize inhalation exposure.[3]

    • Use a spatula or other appropriate tools to handle the powder. Avoid creating dust by handling containers gently and avoiding rapid movements.[3]

  • Reaction Setup:

    • If the experimental procedure involves heating, ensure that the temperature is carefully controlled, as some related compounds can form explosive mixtures with air upon intense heating.[6][7]

    • Keep the container tightly closed when not in use and protect it from moisture.[1]

  • Decontamination and Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.[1]

    • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material.

    • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust during cleanup.[1]

    • Decontaminate the spill area with a suitable cleaning agent.

    • Prevent the spilled material from entering drains or waterways.[1][8]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[1][2] If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, weighing papers, and absorbent materials should be collected in a clearly labeled, sealed container.

  • Chemical Waste: Unused or waste this compound should be disposed of in its original container or a suitable, labeled waste container.

  • Disposal Method: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[1][2] Do not dispose of it down the drain.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3] The storage area should be secure and accessible only to authorized personnel.[3] Store away from incompatible materials such as strong oxidizing agents.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.